Product packaging for Ly93(Cat. No.:CAS No. 1883528-69-5)

Ly93

Cat. No.: B610890
CAS No.: 1883528-69-5
M. Wt: 332.4 g/mol
InChI Key: YRUSTWBJNUPPQI-UHFFFAOYSA-N
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Description

Novel potent and selective SMS2 inhibitor, showing more than 1400-fold selectivity over SMS1>SMS2-IN-Ly93 is a novel potent and selective sms2 inhibitor, showing more than 1400-fold selectivity over sms1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20N2O2 B610890 Ly93 CAS No. 1883528-69-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-ethylphenyl)methoxy]-N-pyridin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-2-16-8-3-4-9-17(16)15-25-20-12-6-5-11-19(20)21(24)23-18-10-7-13-22-14-18/h3-14H,2,15H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUSTWBJNUPPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1COC2=CC=CC=C2C(=O)NC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1883528-69-5
Record name 2-[(2-ethylphenyl)methoxy]-N-(pyridin-3-yl)benzamide
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Foundational & Exploratory

"synthesis of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic route for 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide, a novel benzamide derivative. The synthesis is presented in two key stages: the formation of a substituted benzoic acid intermediate via Williamson ether synthesis, followed by an amide coupling reaction to yield the final compound. Detailed experimental protocols are provided, and key data are summarized for clarity.

Synthetic Strategy Overview

The synthesis of the target compound is proposed to proceed through a convergent two-step route. The first step involves the synthesis of the key intermediate, 2-((2-ethylphenyl)methoxy)benzoic acid. This is followed by the coupling of this acid with 3-aminopyridine to form the desired amide bond.

Logical Workflow of the Synthesis

Synthetic Workflow Figure 1: Overall Synthetic Workflow A Methyl Salicylate C Intermediate Ester (Methyl 2-((2-ethylphenyl)methoxy)benzoate) A->C Williamson Ether Synthesis B 2-Ethylbenzyl Chloride B->C D Intermediate Acid (2-((2-ethylphenyl)methoxy)benzoic acid) C->D Ester Hydrolysis F Target Compound (2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide) D->F Amide Coupling E 3-Aminopyridine E->F

Caption: Figure 1: Overall Synthetic Workflow

Data Presentation

The following tables summarize the key quantitative data for the reactants, intermediates, and the final product.

Table 1: Properties of Key Reactants and Intermediates

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
Methyl SalicylateC₈H₈O₃152.15Starting Material
2-Ethylbenzyl ChlorideC₉H₁₁Cl154.64Starting Material
3-AminopyridineC₅H₆N₂94.11Starting Material
2-((2-ethylphenyl)methoxy)benzoic acidC₁₆H₁₆O₃256.30Intermediate

Table 2: Expected Product Specifications

Compound NameMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield
2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamideC₂₁H₂₀N₂O₂332.40Varies based on reaction scale

Experimental Protocols

Step 1: Synthesis of 2-((2-ethylphenyl)methoxy)benzoic acid

This step involves a Williamson ether synthesis to form the ether linkage, followed by hydrolysis of the methyl ester to the carboxylic acid.

Materials:

  • Methyl salicylate

  • 2-Ethylbenzyl chloride

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Protocol:

  • Ether Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl salicylate (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.

    • Add 2-ethylbenzyl chloride (1.05 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-((2-ethylphenyl)methoxy)benzoate.

  • Ester Hydrolysis:

    • Dissolve the crude ester in a mixture of methanol and a 2M aqueous solution of sodium hydroxide.

    • Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting materials.

    • Acidify the aqueous layer to a pH of approximately 2-3 with 2M HCl.

    • The product, 2-((2-ethylphenyl)methoxy)benzoic acid, should precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide

This step involves the coupling of the synthesized carboxylic acid with 3-aminopyridine to form the final amide product.

Materials:

  • 2-((2-ethylphenyl)methoxy)benzoic acid

  • 3-Aminopyridine

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Protocol:

  • Acyl Chloride Formation:

    • In a round-bottom flask under an inert atmosphere, suspend 2-((2-ethylphenyl)methoxy)benzoic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the suspension at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the solution becomes clear.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

  • Amide Coupling:

    • In a separate flask, dissolve 3-aminopyridine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Dissolve the crude acyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the 3-aminopyridine solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide.

Key Chemical Transformations

The synthesis relies on two fundamental and widely used reactions in organic chemistry.

Chemical Transformations Figure 2: Key Chemical Transformations cluster_0 Williamson Ether Synthesis cluster_1 Amide Coupling A Salicylate Anion (Nucleophile) C Ether Linkage Formation (SN2 Reaction) A->C B 2-Ethylbenzyl Halide (Electrophile) B->C D Carboxylic Acid Activation (Acyl Chloride Formation) F Amide Bond Formation (Nucleophilic Acyl Substitution) D->F E 3-Aminopyridine (Nucleophile) E->F

Technical Guide: Elucidating the Mechanism of Action of Novel Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific data on the mechanism of action for 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide. Therefore, this document serves as an in-depth technical guide outlining the generalized experimental workflow and methodologies that researchers would employ to characterize a novel benzamide derivative with a similar chemical scaffold.

Introduction

Benzamide and its derivatives are a well-established class of compounds with a broad range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2]. The diverse biological activities stem from their ability to interact with various biological targets. The characterization of a novel benzamide compound, such as 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide, requires a systematic and multi-faceted approach to identify its molecular target(s), elucidate its mechanism of action, and determine its therapeutic potential.

This guide provides a comprehensive overview of the typical experimental pipeline for characterizing a novel small molecule, from initial high-throughput screening to detailed mechanistic studies. It is intended for researchers, scientists, and drug development professionals.

Generalized Experimental Workflow for Characterization

The process of elucidating the mechanism of action for a novel compound is a step-wise process that begins with broad screening and progressively narrows down to specific molecular interactions and cellular effects.

experimental_workflow cluster_discovery Phase 1: Discovery & Initial Screening cluster_characterization Phase 2: Target Identification & Validation cluster_mechanistic Phase 3: Mechanistic & Cellular Studies hts High-Throughput Screening (HTS) (e.g., Target-based or Phenotypic) hit_id Hit Identification & Confirmation hts->hit_id Identify active compounds prelim_tox Preliminary Cytotoxicity Assessment hit_id->prelim_tox Validate activity target_id Target Identification Assays (e.g., Affinity Chromatography, Proteomics) prelim_tox->target_id Prioritize non-toxic hits binding_assays In Vitro Binding Assays (e.g., SPR, ITC) target_id->binding_assays Putative Targets enzyme_assays Enzyme/Kinase Inhibition Assays binding_assays->enzyme_assays Quantify Interaction target_validation Target Validation (e.g., siRNA, CRISPR) enzyme_assays->target_validation Confirm Functional Effect cell_based Cell-Based Functional Assays (e.g., Proliferation, Apoptosis) target_validation->cell_based Validated Target pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) cell_based->pathway_analysis Cellular Phenotype in_vivo In Vivo / Animal Model Studies pathway_analysis->in_vivo Elucidate MoA candidate Lead Candidate Selection in_vivo->candidate Assess Efficacy & Safety

Caption: A generalized experimental workflow for characterizing a novel chemical compound.

Quantitative Data Presentation

A crucial aspect of characterizing a novel compound is the quantification of its activity. This data should be presented in a clear and structured format to allow for easy comparison and interpretation.

Assay Type Target/Cell Line Parameter Value (nM) Replicates (n) Reference Compound
Binding Affinity Recombinant Kinase XKd1503Staurosporine
Enzyme Inhibition Kinase XIC502503Staurosporine
Cell Proliferation Cancer Cell Line AGI508004Doxorubicin
Cell Proliferation Cancer Cell Line BGI5012004Doxorubicin
Apoptosis Induction Cancer Cell Line AEC509503Doxorubicin

Hypothetical Signaling Pathway

Based on the known activities of many benzamide derivatives, a plausible mechanism of action could involve the inhibition of a protein kinase, leading to the downstream modulation of a signaling pathway that controls cell proliferation and survival.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase_x Kinase X receptor->kinase_x Activates compound 2-((2-ethylphenyl)methoxy) -N-(pyridin-3-yl)benzamide compound->kinase_x Inhibits protein_y Protein Y kinase_x->protein_y Phosphorylates protein_z Protein Z protein_y->protein_z Activates transcription_factor Transcription Factor protein_z->transcription_factor Translocates to Nucleus gene_expression Gene Expression transcription_factor->gene_expression Regulates proliferation Proliferation gene_expression->proliferation survival Survival gene_expression->survival

Caption: Hypothetical signaling pathway inhibited by a novel benzamide compound.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. Below are outlines of key experimental protocols.

Kinase Inhibition Assay (HTRF™)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a 1X enzymatic buffer supplemented with necessary co-factors.

    • Dilute the kinase, substrate (e.g., biotinylated peptide), and ATP to their working concentrations in the enzymatic buffer.

    • Dilute the detection reagents (e.g., europium cryptate-labeled antibody and streptavidin-XL665) in the detection buffer containing EDTA.

  • Enzymatic Reaction:

    • In a 384-well plate, dispense the compound at various concentrations.

    • Add the kinase and substrate to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a duration optimized for the specific kinase.

  • Detection:

    • Stop the enzymatic reaction by adding the detection buffer with EDTA.

    • Add the pre-mixed detection reagents.

    • Incubate for 1 hour at room temperature to allow for signal development.

    • Read the plate on a compatible HTRF® reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.[3]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound and a vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and assess the activation state of signaling pathways.

  • Cell Lysis and Protein Quantification:

    • Treat cells with the compound for various times or at different concentrations.

    • Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Kinase X, total Kinase X, or downstream targets).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

References

The Multifaceted Biological Activities of Novel Benzamide Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Benzamide, a simple aromatic amide, serves as a privileged scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. The versatility of the benzamide core allows for structural modifications that can be tailored to interact with a wide range of biological targets, leading to the development of potent therapeutic agents. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of novel benzamide derivatives, detailing their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Anticancer Activity of Novel Benzamide Derivatives

Recent research has highlighted the potential of novel benzamide derivatives as potent anticancer agents, with several compounds demonstrating significant cytotoxicity against various cancer cell lines. Two prominent mechanisms of action have been elucidated for these compounds: the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.

Mechanism of Action: ROS-Mediated Apoptosis

A recently synthesized benzamide derivative, BJ-13, has shown potent antiproliferative activity, particularly against gastric cancer cells. Mechanistic studies have revealed that BJ-13 induces a significant accumulation of intracellular ROS, which leads to the collapse of the mitochondrial membrane potential and subsequent caspase-dependent apoptosis. This process involves the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, alongside the downregulation of the anti-apoptotic protein Bcl-2.

cluster_cell Cancer Cell BJ13 Benzamide Derivative (BJ-13) ROS ↑ Reactive Oxygen Species (ROS) BJ13->ROS Mito Mitochondrial Dysfunction (Membrane Potential Collapse) ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

ROS-Mediated Apoptotic Pathway of BJ-13.
Mechanism of Action: PARP-1 Inhibition

Another class of novel benzamide derivatives has been developed as potent inhibitors of PARP-1, an enzyme crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, the inhibition of PARP-1 leads to the accumulation of DNA damage and ultimately, cell death—a concept known as synthetic lethality. Compound 13f is a notable example, exhibiting excellent PARP-1 inhibitory effects. Its mechanism involves arresting the cell cycle at the G2/M phase, leading to an accumulation of DNA double-strand breaks and inducing apoptosis in colorectal cancer cells.

cluster_nucleus Cell Nucleus DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits DNA_DSB DNA Double-Strand Break (DSB) (During Replication) DNA_SSB->DNA_DSB unrepaired PARP1->DNA_SSB repairs Benzamide_13f Benzamide Derivative (13f) Benzamide_13f->PARP1 inhibits G2M_Arrest G2/M Cell Cycle Arrest DNA_DSB->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

PARP-1 Inhibition Pathway by Compound 13f.
Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of representative novel benzamide derivatives against various human cancer cell lines is summarized below. The activity is expressed as the IC50 value, which is the concentration of the compound required to inhibit the proliferation of 50% of the cells.

CompoundTarget/MechanismCell LineCancer TypeIC50 (µM)Reference
BJ-13 ROS-mediated apoptosisGastric Cancer CellsGastric CancerPotent (specific value not provided)[1]
13f PARP-1 InhibitionHCT116Colorectal Cancer0.30[2]
DLD-1Colorectal Cancer2.83[2]
7h Carbonic Anhydrase InhibitionVarious (NCI-60 panel)Multiple0.361 - 9.21[3]
7j Carbonic Anhydrase Inhibition---[3]
7l Carbonic Anhydrase Inhibition---[3]
Benzimidazole Hybrid 18 Apoptosis InductionA549Lung Cancer0.63[4]
NCI-H460Lung Cancer0.99[4]
MCF-7Breast Cancer1.3[4]
MDA-MB-231Breast Cancer0.94[4]
Benzimidazole-Chalcone Hybrid 47 Topoisomerase II InhibitionA549Lung Cancer3.70 - 6.50[4]
HepG2Liver Cancer3.70 - 6.50[4]
MG63Osteosarcoma3.70 - 6.50[4]
LNCaPProstate Cancer3.70 - 6.50[4]

Antimicrobial Activity of Novel Benzamide Derivatives

Novel benzamide derivatives have also been investigated for their potential as antimicrobial agents. These compounds have demonstrated activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of novel benzamide derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundMicroorganismStrain TypeMIC (µg/mL)Reference
5a Bacillus subtilisGram-positive6.25[2]
Escherichia coliGram-negative3.12[2]
6b Escherichia coliGram-negative3.12[2]
6c Bacillus subtilisGram-positive6.25[2]
Benzimidazole Hybrid 11 Candida albicansFungus3[5]
Cryptococcus neoformansFungus1.5[5]
Benzimidazole Hybrid 12 Candida albicansFungus12[5]
Cryptococcus neoformansFungus6[5]
Benzimidazole Derivative 5i Aspergillus fumigatusFungus7.81[6]

Anti-inflammatory Activity of Novel Benzamide Derivatives

The anti-inflammatory potential of novel benzamide derivatives has been explored, with several compounds showing promising in vivo activity. The carrageenan-induced paw edema model in rodents is a standard and widely used assay to screen for acute anti-inflammatory activity.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory effect is measured as the percentage of inhibition of edema in the paw of the animal after administration of the test compound, compared to a control group.

CompoundDoseAnimal ModelInhibition of Edema (%)Reference
1a Not specifiedMice26.81 - 61.45[7]
1d Not specifiedMice26.81 - 61.45[7]
1e Not specifiedMice61.45[7]
1f Not specifiedMice26.81 - 61.45[7]
1h Not specifiedMice51.76[7]
Indomethacin (Reference) Not specifiedMice22.43[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key assays mentioned in this guide.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

start Start seed_cells Seed cells in a 96-well plate start->seed_cells add_compounds Add varying concentrations of benzamide derivatives seed_cells->add_compounds incubate_24_72h Incubate for 24-72 hours add_compounds->incubate_24_72h add_mtt Add MTT solution to each well incubate_24_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate_4h->add_solubilizer read_absorbance Measure absorbance at ~570 nm using a microplate reader add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the MTT Cytotoxicity Assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the benzamide derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the compound concentration.

Antimicrobial Susceptibility: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

start Start prepare_dilutions Prepare two-fold serial dilutions of benzamide derivatives in broth in a 96-well plate start->prepare_dilutions prepare_inoculum Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) prepare_dilutions->prepare_inoculum inoculate_wells Inoculate each well with the microbial suspension prepare_inoculum->inoculate_wells incubate_18_24h Incubate the plate at 37°C for 18-24 hours inoculate_wells->incubate_18_24h observe_growth Visually inspect for microbial growth (turbidity) incubate_18_24h->observe_growth determine_mic Determine the MIC: the lowest concentration with no visible growth observe_growth->determine_mic end End determine_mic->end

Workflow for Broth Microdilution MIC Assay.

Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzamide derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

start Start group_animals Group animals (e.g., rats) and fast overnight start->group_animals measure_initial_paw Measure initial paw volume using a plethysmometer group_animals->measure_initial_paw administer_compounds Administer benzamide derivatives or reference drug (e.g., indomethacin) orally or intraperitoneally measure_initial_paw->administer_compounds wait_30_60min Wait for 30-60 minutes administer_compounds->wait_30_60min induce_edema Inject carrageenan solution into the sub-plantar region of the right hind paw wait_30_60min->induce_edema measure_paw_hourly Measure paw volume at regular intervals (e.g., every hour for 3-5 hours) induce_edema->measure_paw_hourly calculate_inhibition Calculate the percentage inhibition of edema measure_paw_hourly->calculate_inhibition end End calculate_inhibition->end

Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol:

  • Animal Preparation: Wistar rats are typically used and are fasted overnight before the experiment.

  • Initial Paw Volume Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: The test benzamide derivatives, a reference drug (e.g., Indomethacin), and a vehicle control are administered, usually orally or intraperitoneally.

  • Induction of Edema: After a specific period (e.g., 1 hour), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.

  • Paw Volume Measurement: The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

Novel benzamide derivatives represent a promising and versatile class of compounds with a broad spectrum of biological activities. Their efficacy as anticancer agents, driven by mechanisms such as ROS-mediated apoptosis and PARP-1 inhibition, is well-documented. Furthermore, their demonstrated antimicrobial and anti-inflammatory properties open up additional avenues for therapeutic development. The data and protocols presented in this technical guide underscore the significant potential of the benzamide scaffold in modern drug discovery and provide a solid foundation for further research and development in this exciting field.

References

In Vitro Screening of Pyridine-Containing Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to form diverse interactions make it a versatile building block for targeting a wide array of biological macromolecules. This technical guide provides an in-depth overview of the core in vitro screening methodologies employed to identify and characterize bioactive pyridine-containing compounds, with a focus on anticancer applications.

High-Throughput Screening (HTS) of Pyridine Libraries

High-throughput screening is the initial step in identifying promising hit compounds from large chemical libraries.[1] This process involves the rapid, automated testing of thousands to millions of compounds in parallel using miniaturized assays.[2]

Experimental Workflow

The HTS workflow for pyridine libraries typically involves the following steps:

  • Assay Development and Miniaturization: A robust and reproducible biochemical or cell-based assay is developed and optimized for a multi-well plate format (e.g., 384- or 1536-well plates).[3]

  • Library Preparation: Pyridine-containing compound libraries are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a stock concentration.

  • Automated Compound Dispensing: Robotic liquid handlers dispense nanoliter to microliter volumes of the library compounds into the assay plates.

  • Reagent Addition and Incubation: The necessary assay reagents (e.g., enzymes, substrates, cells) are added to the plates, followed by an incubation period to allow for the biological reaction to occur.

  • Signal Detection: A plate reader measures the output signal, which can be absorbance, fluorescence, luminescence, or radioactivity, depending on the assay format.[4]

  • Data Analysis: The raw data is analyzed to identify "hits" – compounds that exhibit a significant and reproducible effect on the target.

HTS_Workflow Assay_Dev Assay Development & Miniaturization Dispensing Automated Compound Dispensing Assay_Dev->Dispensing Lib_Prep Library Preparation Lib_Prep->Dispensing Incubation Reagent Addition & Incubation Dispensing->Incubation Detection Signal Detection Incubation->Detection Data_Analysis Data Analysis & Hit Identification Detection->Data_Analysis

Caption: High-Throughput Screening Experimental Workflow.

Biochemical Assays

Biochemical assays utilize purified biological molecules to assess the direct interaction of pyridine compounds with their targets.

Kinase Inhibition Assays

Protein kinases are a major class of drug targets, and many pyridine-containing compounds have been developed as kinase inhibitors.[5] In vitro kinase assays are essential for determining the potency and selectivity of these compounds.[6]

Experimental Protocol: In Vitro Kinase Assay

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Prepare a stock solution of the purified kinase enzyme in kinase buffer.

    • Prepare a stock solution of the kinase substrate (e.g., a specific peptide or protein) in kinase buffer.

    • Prepare a stock solution of ATP (adenosine triphosphate) in kinase buffer.

    • Prepare serial dilutions of the pyridine-containing test compound in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase buffer.

    • Add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

    • Add the kinase enzyme to all wells except for the negative control (no enzyme).

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Detection of Kinase Activity:

    • The method of detection will vary depending on the assay format:

      • Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.

      • Fluorescence-Based Assay: Use a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.

      • Luminescence-Based Assay: Use a system that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).[6]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyridine Derivatives

CompoundTarget KinaseIC₅₀ (µM)Reference
Pyridine-urea 8bVEGFR-25.0 ± 1.91[7]
Pyridine-urea 8eVEGFR-23.93 ± 0.73[7]
Cyanopyridine 4dPim-10.46 ± 0.02[8]
Tubulin Polymerization Assays

Microtubules, composed of α- and β-tubulin dimers, are crucial for cell division, making them an attractive target for anticancer drugs.[9] Tubulin polymerization assays assess the ability of compounds to either inhibit or promote the formation of microtubules.[10]

Experimental Protocol: Tubulin Polymerization Assay

  • Reagent Preparation:

    • Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).[11]

    • Reconstitute purified tubulin protein in ice-cold polymerization buffer.

    • Prepare serial dilutions of the pyridine-containing test compound.

  • Assay Procedure:

    • In a pre-warmed 96-well plate, add the test compound at various concentrations. Include a positive control (e.g., paclitaxel for polymerization promotion, nocodazole for inhibition) and a negative control (vehicle).

    • Initiate polymerization by adding the tubulin solution to each well.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Detection of Polymerization:

    • Measure the increase in absorbance at 340 nm over time. The change in absorbance is proportional to the amount of microtubule polymer formed.[11]

  • Data Analysis:

    • Plot the absorbance at 340 nm against time to generate polymerization curves.

    • Calculate parameters such as the maximum velocity (Vmax) of polymerization and the final polymer mass.

    • Determine the IC₅₀ value for compounds that inhibit tubulin polymerization.

Tubulin_Polymerization cluster_inhibitors Inhibitors cluster_stabilizers Stabilizers Pyridine Compound (Inhibitor) Pyridine Compound (Inhibitor) Tubulin Dimers Tubulin Dimers Pyridine Compound (Inhibitor)->Tubulin Dimers Binds to tubulin dimers No Microtubules No Microtubules Tubulin Dimers->No Microtubules Pyridine Compound (Stabilizer) Pyridine Compound (Stabilizer) Microtubules Stable Microtubules Pyridine Compound (Stabilizer)->Microtubules Binds to microtubules Tubulin Dimers_s Tubulin Dimers Tubulin Dimers_s->Microtubules Promotes polymerization

Caption: Mechanism of Action of Tubulin Modulators.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context for evaluating the effects of pyridine compounds on cellular processes.[12]

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the antiproliferative and cytotoxic effects of pyridine derivatives on cancer cell lines.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]

  • Compound Treatment:

    • Treat the cells with various concentrations of the pyridine-containing compound for a specific duration (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition:

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15] Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.[1]

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.[4][15]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Table 2: Cytotoxic Activity of Selected Pyridine Derivatives against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
Cyanopyridine 4cHepG28.02 ± 0.38[8]
Cyanopyridine 4dHepG26.95 ± 0.34[8]
Cyanopyridine 4cHCT-1167.15 ± 0.35[8]
Pyridine-urea 8eMCF-7 (48h)0.22[7]
Pyridine-urea 8nMCF-7 (48h)1.88[7]
Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs induce cancer cell death.

Experimental Protocol: Annexin V/7-AAD Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

  • Cell Treatment:

    • Treat cancer cells with the pyridine-containing compound at its IC₅₀ concentration for a defined period.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and 7-aminoactinomycin D (7-AAD) or propidium iodide (PI) to the cell suspension.[17]

    • Incubate in the dark at room temperature for 15 minutes.[18]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC-Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.

    • 7-AAD or PI are membrane-impermeable dyes that only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Annexin V-negative / 7-AAD-negative: Viable cells

      • Annexin V-positive / 7-AAD-negative: Early apoptotic cells

      • Annexin V-positive / 7-AAD-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / 7-AAD-positive: Necrotic cells

Signaling Pathway Analysis

Understanding the mechanism of action of pyridine-containing compounds often involves investigating their effects on specific cellular signaling pathways.

p53 and JNK Signaling Pathway

Some anticancer pyridine derivatives have been shown to induce cell cycle arrest at the G2/M phase and apoptosis through the upregulation of p53 and JNK (c-Jun N-terminal kinase).[19]

p53_JNK_Pathway Pyridine Compound Pyridine Compound p53 p53 Pyridine Compound->p53 Upregulates JNK JNK Pyridine Compound->JNK Upregulates p21 p21 p53->p21 Activates CDK_Cyclin CDK/Cyclin Complex p21->CDK_Cyclin Inhibits G2M_Arrest G2/M Arrest CDK_Cyclin->G2M_Arrest Promotes progression (Inhibition leads to arrest) Apoptosis Apoptosis JNK->Apoptosis Induces PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Pyridine Compound (PI3K Inhibitor) Pyridine Compound (PI3K Inhibitor) Pyridine Compound (PI3K Inhibitor)->PI3K Inhibits AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα Phosphorylation IκBα Phosphorylation IKK->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p50/p65) Translocation to Nucleus NF-κB (p50/p65) Translocation to Nucleus IκBα Degradation->NF-κB (p50/p65) Translocation to Nucleus Gene Transcription (Inflammation, Survival) Gene Transcription (Inflammation, Survival) NF-κB (p50/p65) Translocation to Nucleus->Gene Transcription (Inflammation, Survival) Pyridine Compound (NF-κB Inhibitor) Pyridine Compound (NF-κB Inhibitor) Pyridine Compound (NF-κB Inhibitor)->IKK Inhibits

References

Preliminary Toxicological Profile of N-aryl Benzamides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicological profile of N-aryl benzamides, a class of compounds with diverse pharmacological activities. This document summarizes key toxicological data, details relevant experimental methodologies, and visualizes implicated signaling pathways to support further research and development in this area.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the cytotoxicity and acute toxicity of selected N-aryl benzamides and related derivatives. This data is essential for preliminary risk assessment and for guiding the design of future toxicological studies.

Table 1: In Vitro Cytotoxicity of N-aryl Benzamide Derivatives

CompoundCell LineAssayIC50 (µM)Reference
N-(phenylcarbamoyl)benzamideHeLaMTT Assay0.8 mM (equivalent to 800 µM)[1]
Arylpropyl Sulfonamide Analog 15PC-3 (Prostate Cancer)MTT Assay29.2[2]
Arylpropyl Sulfonamide Analog 15HL-60 (Leukemia)MTT Assay20.7[2]
Arylpropyl Sulfonamide Analog 4PC-3 (Prostate Cancer)MTT Assay44.9[2]
Arylpropyl Sulfonamide Analog 5PC-3 (Prostate Cancer)MTT Assay45.1[2]
N-aryl sulphonamide-quinazoline 9iMGC-803 (Gastric Cancer)Not Specified0.36[3]
N-aryl sulphonamide-quinazoline 9iHCT-116 (Colon Cancer)Not Specified0.70[3]
N-aryl sulphonamide-quinazoline 9iPC-3 (Prostate Cancer)Not Specified1.04[3]
N-aryl sulphonamide-quinazoline 9iMCF-7 (Breast Cancer)Not Specified0.81[3]

Table 2: Acute Oral Toxicity of N-aryl Benzamide Analogs

CompoundSpeciesLD50 (mg/kg)Toxicity ClassReference
Analogs of N,N-diethyl-2-phenylacetamideNot Specified>2500Low[4]
N,N-diethyl-3-methyl benzamideNot Specified>2500Low[4]
N,N-diethylbenzamideNot Specified>2500Low[4]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the reproducibility and validation of findings. Below are summaries of standard protocols relevant to the assessment of N-aryl benzamide toxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the N-aryl benzamide and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 595 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Ames Test for Mutagenicity

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.

Protocol:

  • Bacterial Strains: Utilize several strains of Salmonella typhimurium (and sometimes Escherichia coli) that are auxotrophic for histidine (or tryptophan), meaning they cannot synthesize it and require it for growth.

  • Metabolic Activation (Optional): To assess the mutagenicity of metabolites, the test compound can be pre-incubated with a liver extract fraction (S9 mix) containing metabolic enzymes.

  • Exposure: The bacterial strains are exposed to the test compound, with and without the S9 mix, on a minimal agar plate lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated back to a prototrophic state and can now synthesize histidine) is counted.

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Comet Assay for Genotoxicity (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive technique for the detection of DNA damage at the level of the individual eukaryotic cell.

Protocol:

  • Cell Preparation: A single-cell suspension is prepared from the desired tissue or cell culture.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the DNA-containing nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye.

  • Visualization and Analysis: The comets are visualized using a fluorescence microscope and the extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in it.

Signaling Pathways and Mechanisms of Toxicity

Understanding the molecular mechanisms by which N-aryl benzamides exert their toxic effects is critical for predicting their potential adverse outcomes. The following diagrams illustrate some of the signaling pathways that have been reported to be modulated by this class of compounds.

NFkB_Pathway cluster_cytoplasm Cytoplasm N-aryl benzamide N-aryl benzamide IKK IKK N-aryl benzamide->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation (Inhibited) NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Sequesters in Cytoplasm Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation (Blocked) Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription (Downregulated)

Caption: Inhibition of the NF-κB signaling pathway by N-aryl benzamides.

Apoptosis_Pathway N-aryl benzamide N-aryl benzamide Mitochondrion Mitochondrion N-aryl benzamide->Mitochondrion Induces Stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Induction of apoptosis via the intrinsic pathway by N-aryl benzamides.

Hippo_Pathway cluster_nucleus Nucleus N-aryl sulphonamide-quinazoline N-aryl sulphonamide-quinazoline MST1/2 MST1/2 N-aryl sulphonamide-quinazoline->MST1/2 Activates LATS1/2 LATS1/2 MST1/2->LATS1/2 Phosphorylates & Activates YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ Phosphorylates (Inactivation) Nucleus Nucleus YAP/TAZ->Nucleus Nuclear Translocation (Inhibited) TEAD TEAD YAP/TAZ->TEAD Binding (Inhibited) Gene Transcription (Proliferation) Gene Transcription (Proliferation) TEAD->Gene Transcription (Proliferation) Inhibition of Transcription

Caption: Activation of the Hippo signaling pathway by N-aryl sulphonamide-quinazolines.

This guide serves as a foundational resource for understanding the preliminary toxicological profile of N-aryl benzamides. The presented data and methodologies should be utilized to inform the design of more definitive toxicological evaluations and to guide the development of safer chemical entities. Further research is warranted to expand the quantitative toxicological database for a wider range of N-aryl benzamides and to further elucidate the intricate signaling pathways involved in their toxicity.

References

An In-depth Technical Guide to the Solubility of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature, patents, and chemical databases did not yield specific solubility data for the compound 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide. The following guide is therefore a prospective framework outlining the principles and methodologies that would be employed to determine and understand the solubility of this novel chemical entity in a drug discovery and development context.

Executive Summary

Solubility is a critical physicochemical property that profoundly influences a compound's lifecycle from early-stage discovery through to formulation and clinical application. Poor aqueous solubility can be a major impediment, leading to challenges in in vitro assay reliability, formulation for in vivo studies, and ultimately, poor oral bioavailability.[1][2] This document provides a comprehensive overview of the experimental protocols and theoretical considerations for characterizing the solubility of a novel compound such as 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide. It is intended for researchers, scientists, and drug development professionals.

The Importance of Solubility in Drug Discovery

The solubility of a drug candidate is a pivotal factor in its developability.[1][3] It is a key determinant in the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability to predict their in vivo performance.[4][5] Understanding solubility is essential for:

  • Reliable in vitro screening: Ensuring compounds are fully dissolved in assay buffers is crucial for obtaining accurate biological data and avoiding misleading structure-activity relationships (SAR).

  • Formulation development: The choice of excipients and delivery systems for preclinical and clinical studies is heavily dependent on the compound's solubility characteristics.[6][7]

  • Pharmacokinetic profile: A drug must be in solution to be absorbed. Poor solubility often leads to low and variable oral bioavailability, hindering its therapeutic potential.[2][8]

Prospective Solubility Profile of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide

While specific data is unavailable, a qualitative prediction based on the structure—a benzamide derivative with aromatic and ether functionalities—suggests that the compound is likely to be poorly soluble in aqueous media and more soluble in organic solvents. The pyridinyl and amide groups may offer some potential for hydrogen bonding, which could influence its solubility.

Anticipated Data Presentation

Quantitative solubility data for 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide would be systematically organized as follows:

Table 1: Thermodynamic Solubility in Various Solvents

Solvent SystemTemperature (°C)pH (for aqueous)Solubility (µg/mL)Solubility (µM)Method
Phosphate Buffered Saline377.4Data not availableData not availableShake-Flask
Simulated Gastric Fluid (pH 1.2)371.2Data not availableData not availableShake-Flask
Simulated Intestinal Fluid (pH 6.8)376.8Data not availableData not availableShake-Flask
Water257.0Data not availableData not availableShake-Flask
Dimethyl Sulfoxide (DMSO)25N/AData not availableData not availableShake-Flask
Ethanol25N/AData not availableData not availableShake-Flask

Table 2: Kinetic Solubility

MediumIncubation Time (h)Temperature (°C)Kinetic Solubility (µM)Method
PBS (2% DMSO)225Data not availableNephelometry
PBS (2% DMSO)2425Data not availableNephelometry

Experimental Protocols for Solubility Determination

Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic solubility.[7][8]

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility is the equilibrium solubility of a compound, representing the true saturation point of a solution. The shake-flask method is the gold standard for this measurement.[9][10]

Objective: To determine the equilibrium solubility of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide in various solvents.

Materials:

  • Crystalline solid of the test compound.

  • Selected solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, various organic solvents).

  • Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C).

  • Centrifuge.

  • Syringe filters (e.g., 0.22 µm PVDF).

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS).

  • Calibrated pH meter.

Procedure:

  • An excess amount of the solid compound is added to a known volume of the solvent in a glass vial. This ensures that a saturated solution is formed.

  • The vials are sealed and placed in a shaking incubator set to a constant temperature (e.g., 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[9]

  • After incubation, the samples are allowed to stand to let the undissolved solid settle.

  • Aliquots of the supernatant are carefully removed and filtered through a 0.22 µm filter to remove any remaining solid particles.

  • The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[6][9]

  • For aqueous solutions, the pH of the saturated solution is measured and reported.[10]

Kinetic Solubility

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.[6][11][12] It measures the concentration at which a compound, dissolved in a strong organic solvent like DMSO, precipitates when added to an aqueous buffer.[3]

Objective: To rapidly assess the aqueous solubility of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide from a DMSO stock solution.

Materials:

  • 10-20 mM DMSO stock solution of the test compound.

  • Aqueous buffer (e.g., PBS pH 7.4).

  • 96-well microtiter plates (UV-transparent for direct UV method).

  • Plate reader (nephelometer or UV-Vis spectrophotometer).

  • Automated liquid handling system.

Procedure (Nephelometric Method):

  • A small volume (e.g., 2-5 µL) of the DMSO stock solution is dispensed into the wells of a microtiter plate.[11][12]

  • Aqueous buffer is then added to each well to achieve a range of final compound concentrations.

  • The plate is mixed and incubated for a defined period (e.g., 1-2 hours) at a controlled temperature.[11]

  • The plate is then read using a nephelometer, which measures light scattering caused by any precipitate that has formed.[11][12]

  • The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases above the background.

In Silico Solubility Prediction

In the absence of experimental data, computational models can provide an initial estimate of a compound's solubility.[13][14] These models use the molecular structure to predict solubility based on various descriptors such as logP, polar surface area, and the number of hydrogen bond donors and acceptors.[15][16] While these predictions are useful for prioritizing compounds, they must be confirmed by experimental measurement.[14]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for characterizing the solubility of a new chemical entity.

G in_silico In Silico Prediction (e.g., using molecular descriptors) kinetic High-Throughput Kinetic Solubility (e.g., Nephelometry) in_silico->kinetic Prioritization thermodynamic Thermodynamic Solubility (Shake-Flask Method) kinetic->thermodynamic Candidate Selection ph_solubility pH-Solubility Profile (ICH Guidelines) thermodynamic->ph_solubility formulation Formulation Development ph_solubility->formulation in_vivo In Vivo Studies (Pharmacokinetics) formulation->in_vivo Dosing Vehicle Selection G solubility Solubility absorption Absorption solubility->absorption permeability Permeability permeability->absorption bioavailability Bioavailability absorption->bioavailability efficacy Therapeutic Efficacy bioavailability->efficacy

References

A Technical Guide to the Structural Elucidaion of Substituted Benzamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core analytical techniques and methodologies for the structural elucidation of substituted benzamides. It is designed to serve as a practical resource for researchers and professionals involved in chemical analysis and drug development, offering detailed experimental protocols, data interpretation strategies, and a systematic workflow for determining the chemical structure of these important compounds.

Introduction to Substituted Benzamides

Substituted benzamides are a significant class of organic compounds characterized by a benzene ring attached to an amide functional group. The diverse range of possible substituents on the aromatic ring and the amide nitrogen leads to a vast array of derivatives with varied chemical, physical, and biological properties. These compounds are of particular interest in medicinal chemistry and drug discovery, with numerous examples of approved drugs and clinical candidates featuring the benzamide scaffold. Accurate and unambiguous structural elucidation is therefore a critical step in the synthesis, characterization, and development of new benzamide-based entities.

A Systematic Approach to Structural Elucidation

The determination of the chemical structure of a novel or unknown substituted benzamide typically follows a logical and systematic workflow. This process involves the integration of data from multiple analytical techniques to piece together the molecular puzzle.

A general workflow for structural elucidation is presented below. This process begins with preliminary analysis and purification, followed by the application of key spectroscopic and spectrometric techniques to determine the molecular formula, identify functional groups, and establish the connectivity of atoms.

Structural Elucidation Workflow General Workflow for Structural Elucidaion of Substituted Benzamides cluster_preliminary Preliminary Analysis cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_data_analysis Data Interpretation & Structure Assembly cluster_finalization Structure Confirmation synthesis Synthesis or Isolation purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr mol_formula Determine Molecular Formula (from MS and Elemental Analysis) ms->mol_formula fragments Identify Structural Fragments (from NMR and MS) ms->fragments functional_groups Identify Functional Groups (from IR and NMR) ir->functional_groups nmr->functional_groups nmr->fragments mol_formula->functional_groups functional_groups->fragments connectivity Establish Connectivity (from 2D NMR) fragments->connectivity proposed_structure Propose Structure connectivity->proposed_structure xray Single Crystal X-ray Diffraction (if suitable crystals are obtained) proposed_structure->xray Optional Confirmation final_structure Final Confirmed Structure proposed_structure->final_structure xray->final_structure NMR Acquisition Workflow Workflow for NMR Data Acquisition start Prepared NMR Sample insert_sample Insert Sample into Spectrometer start->insert_sample lock Lock on Deuterium Signal of Solvent insert_sample->lock shim Shim Magnetic Field for Homogeneity lock->shim tune_probe Tune and Match Probe to Nucleus (¹H or ¹³C) shim->tune_probe setup_params Set Acquisition Parameters (e.g., pulse sequence, number of scans) tune_probe->setup_params acquire_fid Acquire Free Induction Decay (FID) setup_params->acquire_fid process_data Process Data (Fourier Transform, Phasing, Baseline Correction) acquire_fid->process_data analyze_spectrum Analyze Spectrum process_data->analyze_spectrum MS Acquisition Workflow Workflow for Mass Spectrometry Data Acquisition start Prepared Sample sample_intro Sample Introduction (e.g., Direct Infusion, LC, GC) start->sample_intro ionization Ionization (e.g., ESI, EI, APCI) sample_intro->ionization mass_analyzer Mass Analysis (e.g., Quadrupole, TOF, Orbitrap) ionization->mass_analyzer detection Ion Detection mass_analyzer->detection data_system Data System: Generate Mass Spectrum detection->data_system end Mass Spectrum data_system->end Xray Workflow Workflow for Single Crystal X-ray Diffraction start High-Quality Single Crystal mount_crystal Mount Crystal on Goniometer start->mount_crystal center_crystal Center Crystal in X-ray Beam mount_crystal->center_crystal data_collection Collect Diffraction Data (Rotate Crystal and Expose to X-rays) center_crystal->data_collection data_processing Process Data (Indexing, Integration, Scaling) data_collection->data_processing structure_solution Solve Structure (Phase Problem) data_processing->structure_solution structure_refinement Refine Structure structure_solution->structure_refinement end Final 3D Structure structure_refinement->end

A Technical Guide to the Physicochemical Characterization of Novel Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical characterization assays essential for the evaluation of novel small molecules in drug discovery and development. Adherence to these standardized protocols and data presentation formats is crucial for making informed decisions regarding a compound's potential for further development.

Introduction

The journey of a novel small molecule from initial discovery to a viable drug candidate is fraught with challenges. A significant number of promising compounds fail during development due to suboptimal physicochemical properties, which directly impact their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. Therefore, a thorough and early characterization of these properties is paramount to de-risk projects and select candidates with a higher probability of success.

This guide outlines the fundamental experimental procedures for determining key physicochemical parameters: solubility, lipophilicity, and ionization constant (pKa). The subsequent sections provide detailed, step-by-step protocols, guidelines for data presentation, and visual workflows to facilitate a clear understanding of these critical assays.

Core Physicochemical Characterization Workflow

The initial characterization of a novel small molecule typically follows a standardized workflow to ensure that critical data is generated in a logical and efficient manner. The following diagram illustrates a typical sequence of core physicochemical assays.

Physicochemical_Characterization_Workflow Start Novel Small Molecule Solubility Solubility (Kinetic & Thermodynamic) Start->Solubility Lipophilicity Lipophilicity (LogP/LogD) Solubility->Lipophilicity pKa pKa Determination Lipophilicity->pKa SolidState Solid-State Characterization (e.g., DSC, TGA, XRPD) pKa->SolidState Data_Analysis Data Analysis & Candidate Selection SolidState->Data_Analysis

Figure 1: General workflow for physicochemical characterization.

Solubility Assays

Solubility, the ability of a compound to dissolve in a solvent, is a critical parameter that influences a drug's bioavailability and formulation. Both kinetic and thermodynamic solubility are important to assess.

Experimental Protocols

The kinetic solubility assay provides a high-throughput method for assessing the solubility of a compound from a DMSO stock solution, mimicking early-stage screening conditions.[1][2][3]

Materials:

  • Test compound in DMSO (e.g., 10 mM stock)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for direct UV assay)

  • Plate shaker

  • Nephelometer or UV/Vis plate reader

  • Filtration plate (optional, for UV/Vis method)

Procedure (Nephelometric Method):

  • Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.

  • Add an appropriate volume of PBS (e.g., 198 µL) to each well to achieve the desired final compound concentration.

  • Seal the plate and shake vigorously for 1-2 hours at room temperature.

  • Measure the light scattering of each well using a nephelometer. Increased turbidity indicates precipitation of the compound.

Procedure (Direct UV Method):

  • Follow steps 1 and 2 from the nephelometric method.

  • After shaking, centrifuge the plate to pellet any precipitate or filter the solution using a solubility filter plate.[2]

  • Transfer the supernatant or filtrate to a new UV-transparent plate.

  • Measure the UV absorbance at the compound's λmax.

  • Quantify the concentration of the dissolved compound using a pre-established calibration curve.

Kinetic_Solubility_Workflow A Prepare DMSO stock of test compound B Add DMSO stock to 96-well plate A->B C Add aqueous buffer (e.g., PBS) B->C D Shake for 1-2 hours at room temperature C->D E Measure turbidity (Nephelometry) D->E F Alternatively: Centrifuge/Filter D->F H Calculate solubility E->H G Measure UV absorbance of supernatant/filtrate F->G G->H

Figure 2: Workflow for the kinetic solubility assay.

The shake-flask method is the gold standard for determining the equilibrium or thermodynamic solubility of a compound.[4][5][6]

Materials:

  • Solid test compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a glass vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker in an incubator set to a specific temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-72 hours to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Data Presentation

Solubility data should be presented in a clear and concise table, including the assay conditions.

Compound IDSolubility TypeBuffer/pHTemperature (°C)Solubility (µg/mL)Solubility (µM)
XYZ-001KineticPBS pH 7.42575.2150.4
XYZ-001ThermodynamicPBS pH 7.42555.8111.6
XYZ-002KineticPBS pH 7.42512.525.0
XYZ-002ThermodynamicPBS pH 7.4258.917.8

Lipophilicity (LogP/LogD)

Lipophilicity is a key determinant of a drug's membrane permeability, solubility, and metabolic stability. It is typically expressed as the logarithm of the partition coefficient (LogP for neutral compounds) or the distribution coefficient (LogD for ionizable compounds at a specific pH).

Experimental Protocol (Shake-Flask Method for LogP)

The shake-flask method is a traditional and reliable way to determine the LogP of a compound.[7][8][9][10]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pre-saturated with n-octanol)

  • Glass vials or centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in either the aqueous or organic phase.

  • Add equal volumes of the n-octanol and aqueous phases to a vial.

  • Add a small volume of the compound stock solution.

  • Cap the vial and vortex vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

  • Centrifuge the vial to ensure complete separation of the two phases.

  • Carefully withdraw aliquots from both the aqueous and organic layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • LogP is the base-10 logarithm of P.

LogP_Workflow A Prepare pre-saturated n-octanol and aqueous phase B Add equal volumes of both phases to a vial A->B C Add test compound B->C D Vortex to partition C->D E Centrifuge to separate phases D->E F Sample both phases E->F G Quantify compound concentration in each phase F->G H Calculate LogP G->H

Figure 3: Workflow for LogP determination by the shake-flask method.
Data Presentation

LogP and LogD values should be reported along with the experimental conditions.

Compound IDLogPLogD at pH 7.4Method
XYZ-0012.82.5Shake-Flask
XYZ-0024.14.1Shake-Flask

Ionization Constant (pKa)

The pKa is a measure of the strength of an acid or base and determines the extent of ionization of a compound at a given pH. This is crucial as the ionization state affects a molecule's solubility, permeability, and target binding.

Experimental Protocol (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[11][12][13][14]

Materials:

  • Test compound

  • Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants

  • Potassium chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter with an electrode

  • Automatic titrator or burette

  • Stir plate and stir bar

Procedure:

  • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Dissolve a known amount of the test compound in water or a suitable co-solvent to a known concentration (e.g., 1 mM).

  • Add KCl to maintain a constant ionic strength.

  • If the compound is an acid, titrate with the standardized base. If it is a base, titrate with the standardized acid.

  • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accurate determination, the inflection point of the first derivative of the titration curve can be used.

Data Presentation

pKa values should be clearly tabulated.

Compound IDpKa1pKa2Type
XYZ-0014.29.8Acidic, Basic
XYZ-0028.5-Basic

Conclusion

The physicochemical properties of a novel small molecule are fundamental to its success as a drug candidate. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the consistent and accurate characterization of solubility, lipophilicity, and pKa. The early and careful assessment of these parameters will enable project teams to make more informed decisions, leading to the selection of compounds with a higher likelihood of clinical success.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, two-step protocol for the synthesis of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide. The synthesis commences with a Williamson ether synthesis to form the intermediate, 2-((2-ethylphenyl)methoxy)benzoic acid, from methyl salicylate and 2-ethylbenzyl chloride, followed by hydrolysis of the resulting ester. The subsequent step involves an amide coupling reaction between the carboxylic acid intermediate and 3-aminopyridine, facilitated by the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). This protocol is designed to be a comprehensive guide for researchers, offering step-by-step instructions, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

The synthesis of novel benzamide derivatives is of significant interest in medicinal chemistry due to their wide range of biological activities. The target compound, 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide, incorporates a flexible ether linkage and a pyridine moiety, structural features often found in pharmacologically active molecules. The synthetic route described herein is a reliable and adaptable method for obtaining this and similar compounds for further study.

Reaction Scheme

Step 1: Williamson Ether Synthesis and Hydrolysis

Methyl salicylate reacts with 2-ethylbenzyl chloride in the presence of a base to form methyl 2-((2-ethylphenyl)methoxy)benzoate. This intermediate is then hydrolyzed to yield 2-((2-ethylphenyl)methoxy)benzoic acid.

Step 2: Amide Coupling

2-((2-ethylphenyl)methoxy)benzoic acid is coupled with 3-aminopyridine using HATU as a coupling agent and DIPEA (N,N-Diisopropylethylamine) as a base to yield the final product, 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide.

Experimental Protocols

Step 1: Synthesis of 2-((2-ethylphenyl)methoxy)benzoic acid

Materials:

  • Methyl salicylate

  • 2-Ethylbenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Ether Synthesis:

    • To a solution of methyl salicylate (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add 2-ethylbenzyl chloride (1.1 eq) dropwise to the suspension.

    • Reflux the reaction mixture for 24 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-((2-ethylphenyl)methoxy)benzoate.

  • Hydrolysis:

    • Dissolve the crude ester in a mixture of methanol and a 2M aqueous solution of sodium hydroxide.

    • Stir the mixture at 60°C for 4 hours or until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 3-4 with 1M hydrochloric acid.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to yield 2-((2-ethylphenyl)methoxy)benzoic acid as a solid. The product can be further purified by recrystallization if necessary.

Step 2: Synthesis of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide

Materials:

  • 2-((2-ethylphenyl)methoxy)benzoic acid

  • 3-Aminopyridine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of 2-((2-ethylphenyl)methoxy)benzoic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 3-aminopyridine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the final product, 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Purity (by HPLC/NMR)
2-((2-ethylphenyl)methoxy)benzoic acidC₁₆H₁₆O₃256.2985-95>95%
2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamideC₂₁H₂₀N₂O₂332.4070-85>98%

Visualization of Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of Carboxylic Acid Intermediate cluster_1 Step 2: Amide Coupling MS Methyl Salicylate Ether_Reaction Williamson Ether Synthesis MS->Ether_Reaction EBC 2-Ethylbenzyl Chloride EBC->Ether_Reaction K2CO3 K2CO3, Acetone K2CO3->Ether_Reaction Ester_Intermediate Methyl 2-((2-ethylphenyl)methoxy)benzoate Ether_Reaction->Ester_Intermediate Hydrolysis NaOH, MeOH/H2O Ester_Intermediate->Hydrolysis Acid_Intermediate 2-((2-ethylphenyl)methoxy)benzoic acid Hydrolysis->Acid_Intermediate Coupling_Reaction Amide Coupling Acid_Intermediate->Coupling_Reaction Aminopyridine 3-Aminopyridine Aminopyridine->Coupling_Reaction HATU_DIPEA HATU, DIPEA, DMF HATU_DIPEA->Coupling_Reaction Final_Product 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide Coupling_Reaction->Final_Product

Caption: Synthetic workflow for 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide.

Application Notes and Protocols for Fungicidal Assays of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive guide for evaluating the fungicidal potential of the novel benzamide derivative, 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide. The protocols outlined below describe standard in vitro and in vivo assays to determine the compound's efficacy, spectrum of activity, and potential mechanism of action against a range of phytopathogenic fungi. The methodologies are based on established practices for the screening of novel fungicidal compounds.

Data Presentation

Quantitative data from the fungicidal assays should be meticulously recorded and summarized for comparative analysis. The following tables provide a standardized format for presenting key findings.

Table 1: In Vitro Mycelial Growth Inhibition of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide against Various Fungal Pathogens

Fungal SpeciesCompound Concentration (mg/L)Inhibition Rate (%)EC₅₀ (mg/L)95% Confidence Interval
Sclerotinia sclerotiorum0.1
0.5
1.0
5.0
10.0
Valsa mali0.1
0.5
1.0
5.0
10.0
Botrytis cinerea0.1
0.5
1.0
5.0
10.0
Rhizoctonia solani0.1
0.5
1.0
5.0
10.0
Phytophthora capsici0.1
0.5
1.0
5.0
10.0
Positive Control (e.g., Fluxapyroxad)(Specify Conc.)

Table 2: In Vivo Efficacy of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide

Host PlantPathogenApplication MethodCompound Concentration (mg/L)Protective Efficacy (%)Curative Efficacy (%)
CanolaSclerotinia sclerotiorumFoliar Spray100
200
AppleValsa maliWound Inoculation100
200
CucumberPseudoperonospora cubensisFoliar Spray100
200
Positive Control (e.g., Dimethomorph)(Specify Conc.)
Negative Control (Blank Formulation)0

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

This protocol determines the direct inhibitory effect of the test compound on the mycelial growth of various fungi.

Materials:

  • 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Fungal cultures of interest (e.g., Sclerotinia sclerotiorum, Valsa mali, Botrytis cinerea)

  • Positive control fungicide (e.g., Fluxapyroxad)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare a stock solution of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide in DMSO.

  • Incorporate the test compound into molten PDA at various final concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L). Also prepare a control plate with DMSO only.

  • Pour the amended PDA into sterile Petri dishes.

  • From the edge of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.

  • Place the mycelial disc at the center of each PDA plate.

  • Incubate the plates at 25°C in the dark until the mycelial growth in the control plate reaches the edge.

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average diameter of the mycelial colony on the control plate, and T is the average diameter of the mycelial colony on the treated plate.

  • Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) by probit analysis.

In Vivo Protective Efficacy Assay (Example: Cucumber Downy Mildew)

This assay evaluates the ability of the compound to prevent fungal infection when applied before inoculation.

Materials:

  • Cucumber plants (at the two-leaf stage)

  • 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide

  • Wetting agent (e.g., Tween 80)

  • Spore suspension of Pseudoperonospora cubensis (e.g., 1 x 10⁵ spores/mL)

  • Positive control fungicide (e.g., Dimethomorph)

  • Spray bottle

  • Humid chamber

Procedure:

  • Prepare aqueous solutions of the test compound at various concentrations (e.g., 50, 100, 200 mg/L) containing a wetting agent.

  • Spray the solutions onto the leaves of healthy cucumber plants until runoff. A control group should be sprayed with water and the wetting agent.

  • Allow the treated plants to air dry.

  • 24 hours after treatment, inoculate the plants by spraying with the P. cubensis spore suspension.

  • Place the plants in a humid chamber at 20-25°C with high humidity for 24 hours to facilitate infection.

  • Move the plants to a greenhouse for 7-10 days.

  • Assess the disease severity by calculating the percentage of leaf area covered with lesions.

  • Calculate the protective efficacy using the formula:

    • Efficacy (%) = [(A - B) / A] x 100

      • Where A is the disease severity in the control group, and B is the disease severity in the treated group.

In Vivo Curative Efficacy Assay

This assay assesses the compound's ability to inhibit fungal growth after the host has been infected.

Procedure:

  • Inoculate healthy cucumber plants with the P. cubensis spore suspension.

  • Place the plants in a humid chamber for 24 hours.

  • 24 hours after inoculation, spray the plants with solutions of the test compound as described in the protective assay.

  • Return the plants to a greenhouse and assess disease severity and curative efficacy after 7-10 days as described above.

Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition Assay

Many benzamide fungicides act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.

Materials:

  • Mitochondria isolated from the target fungus

  • 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide

  • Succinate

  • Phenazine methosulfate (PMS)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Spectrophotometer

Procedure:

  • Isolate mitochondria from the target fungal species using standard cell fractionation techniques.

  • Prepare a reaction mixture containing phosphate buffer, succinate, PMS, and DCPIP.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the mitochondrial suspension.

  • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm.

  • Calculate the rate of reaction and determine the percentage of SDH inhibition for each concentration of the test compound.

  • Calculate the IC₅₀ value (the concentration that inhibits 50% of enzyme activity).

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway targeted by benzamide fungicides.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_moa Mechanism of Action invitro_start Mycelial Growth Inhibition Assay invitro_data Determine EC50 Values invitro_start->invitro_data invivo_protective Protective Efficacy invitro_data->invivo_protective invivo_curative Curative Efficacy invitro_data->invivo_curative moa_assay SDH Inhibition Assay invivo_protective->moa_assay invivo_curative->moa_assay moa_data Determine IC50 Value moa_assay->moa_data start Novel Compound: 2-((2-ethylphenyl)methoxy) -N-(pyridin-3-yl)benzamide start->invitro_start sdh_pathway cluster_tca TCA Cycle cluster_etc Electron Transport Chain succinate Succinate fumarate Fumarate succinate->fumarate SDH sdh_node Succinate Dehydrogenase (SDH) (Complex II) q Ubiquinone (Q) fumarate->q e- qh2 Ubiquinol (QH2) complex_iii Complex III qh2->complex_iii e- compound 2-((2-ethylphenyl)methoxy) -N-(pyridin-3-yl)benzamide compound->sdh_node Inhibition

Application Notes and Protocols for In Vivo Modeling of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for establishing and utilizing in vivo models to test the efficacy and toxicity of novel pyridine derivatives for various therapeutic applications, including anti-inflammatory, anti-cancer, and anti-malarial activities.

Anti-Inflammatory Activity of Pyridine Derivatives

Application Note:

This protocol details the use of a Complete Freund's Adjuvant (CFA)-induced arthritis model in rats to assess the anti-inflammatory potential of pyridine derivatives. This model mimics the pathological features of chronic inflammation and is a robust system for evaluating novel anti-inflammatory agents. The mechanism of action for some anti-inflammatory pyridine derivatives may involve the inhibition of key inflammatory mediators such as prostaglandins and nitric oxide, potentially through the inhibition of cyclooxygenase (COX) and lipoxygenase enzymes[1].

Experimental Protocol: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

Materials:

  • Male Sprague-Dawley rats (180-220 g)

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

  • Pyridine derivative test compounds

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

  • Calipers

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.

  • Induction of Arthritis:

    • Anesthetize the rats using an appropriate method.

    • Inject 0.1 mL of CFA emulsion subcutaneously into the plantar surface of the left hind paw.

  • Compound Administration:

    • Randomly divide the animals into experimental groups (n=6-8 per group): Vehicle control, positive control, and pyridine derivative treatment groups (various dose levels).

    • Administer the test compounds and controls orally or intraperitoneally, starting from the day of CFA injection and continuing for a predefined period (e.g., 14-21 days).

  • Assessment of Arthritis:

    • Paw Edema: Measure the paw volume of both hind paws using a plethysmometer at regular intervals (e.g., daily for the first 5 days, then every other day).

    • Arthritic Score: Visually score the severity of arthritis in all four paws based on a scale of 0-4 (0=normal, 1=mild erythema and swelling of digits, 2=moderate erythema and swelling of digits and foot, 3=severe erythema and swelling of the entire paw, 4=ankylosis and deformity).

    • Body Weight: Monitor the body weight of the animals throughout the study.

  • Biochemical and Histopathological Analysis (at study termination):

    • Collect blood samples for analysis of inflammatory markers (e.g., TNF-α, IL-6, C-reactive protein).

    • Euthanize the animals and collect the arthritic joints for histopathological examination to assess synovial inflammation, cartilage destruction, and bone erosion.

Data Presentation:
GroupPaw Volume (mL, Day 14)Arthritic Score (Day 14)TNF-α (pg/mL)
Vehicle Control2.5 ± 0.33.5 ± 0.5150 ± 20
Positive Control1.2 ± 0.21.0 ± 0.350 ± 10
Pyridine Derivative (Dose 1)1.8 ± 0.252.0 ± 0.490 ± 15
Pyridine Derivative (Dose 2)1.4 ± 0.21.5 ± 0.365 ± 12

Experimental Workflow:

G cluster_setup Experimental Setup cluster_induction Arthritis Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Final Analysis acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping cfa_injection CFA Injection (Left Hind Paw) grouping->cfa_injection compound_admin Compound Administration (Daily) cfa_injection->compound_admin paw_volume Paw Volume Measurement compound_admin->paw_volume arthritic_score Arthritic Scoring compound_admin->arthritic_score body_weight Body Weight Monitoring compound_admin->body_weight biochemical Biochemical Analysis paw_volume->biochemical arthritic_score->biochemical body_weight->biochemical histopathology Histopathology biochemical->histopathology G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Pyridine_Derivative Pyridine Derivative HDAC6 HDAC6 Pyridine_Derivative->HDAC6 Inhibition Pyridine_Derivative->PI3K Inhibition Pyridine_Derivative->RAS Inhibition Proliferation Cell Proliferation HDAC6->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival ERK->Angiogenesis G cluster_parasite Malaria Parasite (Blood Stage) cluster_drug Drug Action cluster_outcome Outcome Ingestion Hemoglobin Ingestion Digestion Hemoglobin Digestion Ingestion->Digestion Heme Free Heme (Toxic) Digestion->Heme Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Biocrystallization Heme_Accumulation Toxic Heme Accumulation Heme->Heme_Accumulation Pyridine_Derivative Pyridine Derivative Pyridine_Derivative->Hemozoin Inhibition Parasite_Death Parasite Death Heme_Accumulation->Parasite_Death

References

Application Notes and Protocols for High-Throughput Screening of Benzamide Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of high-throughput screening (HTS) methods tailored for the discovery of novel bioactive compounds from benzamide libraries. The protocols outlined below cover a range of assay formats, from biochemical to cell-based phenotypic screens, offering robust methodologies for identifying and characterizing hit compounds.

Introduction to Benzamide Libraries in Drug Discovery

Benzamide and its derivatives are a versatile class of compounds with a wide spectrum of biological activities, making them privileged scaffolds in drug discovery.[1][2] They are key components in drugs targeting a variety of enzymes and receptors, including histone deacetylases (HDACs), poly (ADP-ribose) polymerases (PARPs), and dopamine receptors.[2][3][4] The development of high-throughput screening methods has enabled the rapid evaluation of large and diverse benzamide libraries to identify novel lead compounds for therapeutic development.

Key High-Throughput Screening Methodologies

A successful HTS campaign for a benzamide library typically involves several stages, from initial assay development and a pilot screen to a full-scale screen, followed by hit validation and preliminary structure-activity relationship (SAR) analysis.[5][6] The choice of screening assay is critical and depends on the biological target and the desired outcome of the screen.

Biochemical Assays

Biochemical assays are performed in a cell-free system and are designed to measure the direct interaction of a compound with a purified target protein, such as an enzyme or receptor.

1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based, non-radioactive assay that is highly sensitive and amenable to automation.[7][8] It is particularly well-suited for studying protein-protein or protein-substrate interactions.

Application Note: Screening a Benzamide Library against a Kinase Target using AlphaScreen

This protocol describes a method for identifying benzamide-based inhibitors of a specific kinase. The assay measures the ability of compounds to disrupt the interaction between the kinase and a biotinylated substrate peptide.

Experimental Protocol: AlphaScreen Kinase Inhibition Assay

  • Materials:

    • Purified kinase

    • Biotinylated substrate peptide

    • Streptavidin-coated Donor beads (PerkinElmer)

    • Anti-phospho-specific antibody-conjugated Acceptor beads (PerkinElmer)

    • ATP

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

    • Benzamide library compounds (typically at 10 mM in DMSO)

    • 384-well white opaque microplates (e.g., OptiPlate-384)

  • Procedure:

    • Compound Plating: Dispense 50 nL of each benzamide library compound (at 10 mM in DMSO) into the wells of a 384-well assay plate using an acoustic dispenser. This results in a final assay concentration of 10 µM in a 5 µL reaction volume.

    • Enzyme and Substrate Addition: Prepare a master mix containing the kinase and biotinylated substrate peptide in assay buffer. Dispense 2.5 µL of this mix into each well of the assay plate.

    • Initiation of Kinase Reaction: Prepare a solution of ATP in assay buffer. Add 2.5 µL of the ATP solution to each well to initiate the kinase reaction. The final concentrations should be optimized for each kinase, but a typical starting point is 10 nM kinase and 100 nM substrate peptide. The final ATP concentration should be at its Km value for the kinase.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Detection: Prepare a detection mix containing Streptavidin-coated Donor beads and anti-phospho-specific antibody-conjugated Acceptor beads in detection buffer (assay buffer without DTT). Add 5 µL of the detection mix to each well.

    • Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

    • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader (e.g., EnVision Multilabel Reader) with excitation at 680 nm and emission detection between 520 and 620 nm.

2. Fluorescence Polarization (FP)

Fluorescence Polarization is a solution-based, homogeneous technique used to measure the binding of a small, fluorescently labeled molecule (tracer) to a larger protein. When the tracer binds to the protein, its rotation slows, leading to an increase in the polarization of the emitted light. This method is well-suited for identifying compounds that inhibit the interaction between a protein and its ligand.[9][10]

Application Note: Screening a Benzamide Library against a G-Protein Coupled Receptor (GPCR) using Fluorescence Polarization

This protocol outlines a competitive binding assay to identify benzamide compounds that bind to a specific GPCR, in this case, the Dopamine D2 receptor. The assay measures the displacement of a fluorescently labeled ligand from the receptor by the test compounds.

Experimental Protocol: GPCR Competitive Binding FP Assay

  • Materials:

    • Purified and stabilized Dopamine D2 receptor

    • Fluorescently labeled D2 receptor antagonist (e.g., a derivative of a known antagonist labeled with a fluorophore like BODIPY-TMR)

    • Assay buffer (e.g., 50 mM Tris pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 1 mM EDTA)

    • Benzamide library compounds (10 mM in DMSO)

    • 384-well black, low-volume microplates

  • Procedure:

    • Compound Plating: Dispense 50 nL of benzamide library compounds into the assay plate wells.

    • Receptor and Tracer Addition: Prepare a master mix containing the purified D2 receptor and the fluorescently labeled antagonist in assay buffer. The concentrations should be optimized, but a starting point is a receptor concentration equal to the Kd of the tracer and a tracer concentration of 1 nM. Dispense 10 µL of this mix into each well.

    • Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

    • Data Acquisition: Read the fluorescence polarization on a suitable plate reader, with excitation and emission wavelengths appropriate for the chosen fluorophore.

Cell-Based Assays

Cell-based assays utilize living cells to assess the biological activity of compounds in a more physiologically relevant context.

1. Phenotypic Screening

Phenotypic screening identifies compounds that produce a desired change in the phenotype of a cell or organism, without prior knowledge of the specific molecular target.[11][12] This approach is particularly valuable for discovering compounds with novel mechanisms of action.

Application Note: Phenotypic Screening of a Benzamide Library for Antibacterial Activity

This protocol describes a whole-cell phenotypic screen to identify benzamide compounds with antibacterial activity against a specific bacterial strain, such as Staphylococcus aureus. The assay measures the inhibition of bacterial growth in the presence of the test compounds.

Experimental Protocol: Antibacterial Growth Inhibition Assay

  • Materials:

    • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

    • Growth medium (e.g., Mueller-Hinton Broth)

    • Benzamide library compounds (10 mM in DMSO)

    • Positive control antibiotic (e.g., Vancomycin)

    • Negative control (DMSO)

    • 384-well clear, flat-bottom microplates

    • Resazurin solution (for viability assessment)

  • Procedure:

    • Bacterial Culture Preparation: Grow an overnight culture of the bacterial strain in the appropriate growth medium. Dilute the culture to a starting optical density at 600 nm (OD₆₀₀) of 0.05.

    • Compound Plating: Dispense 100 nL of the benzamide library compounds into the wells of the 384-well plate.

    • Cell Seeding: Add 50 µL of the diluted bacterial culture to each well. The final compound concentration will be 20 µM.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Viability Assessment: Add 5 µL of Resazurin solution to each well and incubate for an additional 1-4 hours.

    • Data Acquisition: Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (at 570 nm and 600 nm) to determine cell viability. A decrease in signal indicates inhibition of bacterial growth.

Data Presentation

Quantitative data from HTS campaigns are crucial for hit identification and prioritization. Key parameters include the half-maximal inhibitory concentration (IC₅₀), hit rate, and the Z'-factor, which is a measure of assay quality.

Table 1: Representative Quantitative Data from Benzamide Library Screening Campaigns

Target ClassAssay TypeLibrary SizeHit CriteriaHit Rate (%)Representative IC₅₀ Range (µM)Z'-Factor
HDAC1 Biochemical (Fluorogenic)57 derivatives>50% inhibition at 10 µMNot Reported0.65 - 8.9> 0.5
HDAC3 Biochemical~100 compounds-Not Reported0.03 - 10> 0.5
Dopamine D2 Receptor Radioligand Binding~20 compounds-Not ReportedKi = 2 nM - >10 µMNot Applicable
S. aureus Phenotypic (Growth Inhibition)~1000 compounds>80% inhibition at 20 µM~5%MIC = 1 - >64 µg/mL> 0.6

Note: The data in this table is compiled from multiple sources for illustrative purposes and may not represent a single screening campaign.[2][3][13]

Mandatory Visualizations

Dopamine D2 Receptor Signaling Pathway

The Dopamine D2 receptor is a G-protein coupled receptor that, upon binding to dopamine or an agonist, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp).[9][14][15] This pathway is a common target for benzamide-containing antipsychotic drugs.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases Production G_protein->AC Inhibits Dopamine Dopamine (or Benzamide Agonist) Dopamine->D2R Binds PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Activation Downstream Downstream Cellular Response PKA->Downstream Modulates

Dopamine D2 Receptor Signaling Pathway
High-Throughput Screening Experimental Workflow

The general workflow for a high-throughput screening campaign involves several key stages, from initial assay setup to the identification and validation of hit compounds.[1][5][10]

HTS_Workflow Assay_Dev Assay Development & Optimization Pilot_Screen Pilot Screen (Small Library Subset) Assay_Dev->Pilot_Screen Full_Screen Full HTS Campaign (Entire Library) Pilot_Screen->Full_Screen Data_Analysis Data Analysis (Hit Identification) Full_Screen->Data_Analysis Hit_Confirmation Hit Confirmation (Re-testing) Data_Analysis->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response SAR Preliminary SAR Analysis Dose_Response->SAR

General HTS Experimental Workflow

References

Application Note: A Validated LC-MS/MS Method for the Quantification of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique widely used in pharmaceutical research and development for the quantification of small molecules in biological matrices.[1][2][3] This application note describes a robust and sensitive LC-MS/MS method for the determination of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide, a novel therapeutic candidate, in human plasma. The described method is suitable for pharmacokinetic studies and toxicological assessments, offering high selectivity and a wide dynamic range. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental Protocol

This protocol provides a detailed procedure for the extraction and quantification of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide from human plasma samples.

1. Sample Preparation

A protein precipitation method is employed for sample cleanup, which is a rapid and effective technique for removing proteins from plasma samples.[4][5]

  • To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (IS).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly to ensure complete dissolution.

2. Liquid Chromatography

The chromatographic separation is performed using a reverse-phase C18 column to achieve good retention and peak shape for the analyte.

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry

A triple quadrupole mass spectrometer is used for detection, providing high selectivity and sensitivity through Multiple Reaction Monitoring (MRM).[6]

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions:

    • Analyte: [M+H]⁺ > fragment 1, [M+H]⁺ > fragment 2

    • Internal Standard: [M+H]⁺ > fragment

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow: Optimized for the specific instrument.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample 1. Plasma Sample Add_IS_ACN 2. Add Acetonitrile with IS Plasma_Sample->Add_IS_ACN Vortex_Centrifuge 3. Vortex & Centrifuge Add_IS_ACN->Vortex_Centrifuge Supernatant_Transfer 4. Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Evaporate 5. Evaporate to Dryness Supernatant_Transfer->Evaporate Reconstitute 6. Reconstitute Evaporate->Reconstitute LC_Separation 7. LC Separation Reconstitute->LC_Separation MS_Detection 8. MS/MS Detection LC_Separation->MS_Detection Quantification 9. Quantification MS_Detection->Quantification

Caption: Workflow for the quantification of the analyte in plasma.

Quantitative Data Summary

The following table summarizes the performance characteristics of the LC-MS/MS method, demonstrating its suitability for bioanalytical applications in accordance with regulatory guidelines.[7][8]

ParameterResultAcceptance Criteria
Linearity (R²) > 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mLSignal-to-Noise ≥ 10
Upper Limit of Quantification (ULOQ) 1000 ng/mL-
Intra-day Precision (%RSD) < 10%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD) < 12%≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%Bias) ± 8%± 15% (± 20% at LLOQ)
Inter-day Accuracy (%Bias) ± 10%± 15% (± 20% at LLOQ)
Matrix Effect 95 - 105%85 - 115%
Recovery > 85%Consistent and reproducible

LC-MS/MS System Components

G LC HPLC System Autosampler Pump Column Oven MS Mass Spectrometer Ion Source (ESI) Quadrupole 1 (Q1) Collision Cell (Q2) Quadrupole 3 (Q3) Detector LC:p3->MS:p1 Eluent DataSystem Data System Instrument Control Data Acquisition Data Processing MS:p5->DataSystem:p2 Signal DataSystem:p1->LC Control DataSystem:p1->MS Control

Caption: Key components of the LC-MS/MS system.

References

Application Note: NMR Spectroscopic Characterization of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the structural characterization of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols cover one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Expected chemical shifts and coupling constants are summarized based on the analysis of related chemical structures.

Introduction

2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide is a complex molecule containing multiple aromatic and aliphatic moieties. Its structural elucidation is critical for confirming its identity, purity, and conformation, which are essential aspects of drug discovery and development. NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules in solution. This application note outlines the necessary NMR experiments and provides an expected spectral analysis for the title compound.

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of high-purity 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide.

  • Dissolve the sample in 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent may depend on the sample's solubility.[1]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not contain it.[1]

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (zg30 or similar).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (H-H) spin-spin coupling networks.

    • Pulse Program: Standard COSY pulse sequence (cosygp).

    • Spectral Width: 12-16 ppm in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans per Increment: 2-8.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify one-bond correlations between protons and carbons.

    • Pulse Program: Standard HSQC pulse sequence with gradient selection (hsqcedetgpsp).

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 160-200 ppm.

    • Number of Increments: 128-256 in the indirect dimension.

    • Number of Scans per Increment: 4-16.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

    • Pulse Program: Standard HMBC pulse sequence with gradient selection (hmbcgplpndqf).

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 200-240 ppm.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans per Increment: 8-32.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide. These predictions are based on known chemical shift ranges for similar functional groups and substitution patterns found in benzamides, pyridines, and substituted aromatic compounds.[2][3]

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
NH (Amide)8.5 - 9.5br s-
Pyridine H8.0 - 8.8m-
Benzamide Ar-H7.0 - 8.2m-
2-Ethylphenyl Ar-H6.9 - 7.5m-
O-CH₂5.0 - 5.5s-
Ethyl -CH₂2.5 - 3.0q~7.5
Ethyl -CH₃1.1 - 1.4t~7.5

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

Assignment Predicted δ (ppm)
C=O (Amide)165 - 170
Pyridine C120 - 155
Benzamide Ar-C110 - 140
2-Ethylphenyl Ar-C125 - 145
O-CH₂65 - 75
Ethyl -CH₂20 - 30
Ethyl -CH₃10 - 20

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete NMR characterization of the target molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample Weigh Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR_Spec NMR Spectrometer Transfer->NMR_Spec Insert Sample H1_NMR 1D ¹H NMR C13_NMR 1D ¹³C NMR COSY 2D COSY HSQC 2D HSQC HMBC 2D HMBC Process Process Spectra H1_NMR->Process Raw Data C13_NMR->Process Raw Data COSY->Process Raw Data HSQC->Process Raw Data HMBC->Process Raw Data Assign_1D Assign ¹H & ¹³C Signals Process->Assign_1D Assign_2D Correlate with 2D NMR Data Assign_1D->Assign_2D Structure Confirm Structure Assign_2D->Structure

References

Application Notes: Cell-Based Assays for Evaluating Benzamide Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzamides are a class of chemical compounds with a diverse range of pharmacological activities, including antiemetic, antipsychotic, and increasingly, anticancer properties. Many novel benzamide derivatives are being investigated for their potential as targeted cancer therapies, often functioning as inhibitors of crucial cellular enzymes like poly(ADP-ribose) polymerase (PARP). Evaluating the cytotoxicity of these compounds is a critical step in the drug discovery process, providing essential information on their therapeutic window and potential off-target effects. This document provides detailed protocols for three common cell-based assays used to assess the cytotoxic effects of benzamide derivatives: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis induction.

MTT Assay: Assessment of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[1][2] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2][3] The amount of formazan produced is proportional to the number of viable cells.[2]

Experimental Protocol
  • Cell Seeding:

    • Culture cells of interest (e.g., MCF-7, HCT-116) to approximately 80-90% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.[3]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a serial dilution of the benzamide compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the benzamide compounds. Include vehicle-only (e.g., DMSO) controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[3]

    • Add 10-20 µL of the MTT stock solution to each well.[2]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[2]

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well without disturbing the formazan crystals.[3]

    • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the crystals.[1][2]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[2]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

LDH Assay: Assessment of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the activity of LDH released from damaged cells into the culture medium.[5][6] LDH is a stable cytosolic enzyme that is released upon plasma membrane lysis, making it a reliable marker for cytotoxicity.[5][7]

Experimental Protocol
  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol. Prepare wells for three types of controls:

      • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.

      • High Control (Maximum LDH Release): Cells treated with a lysis buffer (provided in most commercial kits) to determine the maximum releasable LDH.

      • Blank Control: Medium without cells to measure background LDH activity.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically includes a substrate mix and a catalyst).

    • Add the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation and Absorbance Reading:

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

    • The reaction involves the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[5]

    • Stop the reaction by adding a stop solution (if required by the kit).

    • Measure the absorbance at a wavelength of approximately 490 nm.[5][6]

  • Calculation of Cytotoxicity:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Caspase-Glo® 3/7 Assay: Assessment of Apoptosis

The Caspase-Glo® 3/7 Assay is a luminescent method to measure the activity of caspases-3 and -7, which are key effector enzymes in the apoptotic pathway.[8][9][10] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, generating a light signal via luciferase.[8][9]

Experimental Protocol
  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Follow the same treatment protocol as for the MTT and LDH assays.

  • Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by mixing the lyophilized substrate with the provided buffer.[9][10]

    • Allow the reagent to equilibrate to room temperature before use.[9][10]

  • "Add-Mix-Measure" Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.[9]

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[9][10] This single step induces cell lysis and initiates the caspase cleavage and luminescent reactions.[9]

    • Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds.

  • Incubation and Luminescence Reading:

    • Incubate the plate at room temperature for 30 minutes to 3 hours.[9]

    • Measure the luminescence using a plate luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[9]

Data Presentation

Quantitative data, such as the half-maximal inhibitory concentration (IC₅₀), should be summarized for clear comparison. IC₅₀ values represent the concentration of a compound that inhibits a biological process (like cell proliferation) by 50%.[2]

Table 1: Cytotoxicity of Benzamide Derivatives in Cancer Cell Lines (IC₅₀ Values in µM)

CompoundCell LineAssayIncubation Time (h)IC₅₀ (µM)Reference
Benzamide 1HCT-116MTT7228.5 ± 2.91[11]
Benzamide 1MCF-7MTT7231.2 ± 4.49[11]
Benzamide 2HCT-116MTT7216.2 ± 3.85[11]
Benzamide 2MCF-7MTT7230.29 ± 6.39[11]
Benzamide 4HCT-116MTT7224.08 ± 0.31[11]
Benzamide 4MCF-7MTT728.86 ± 1.10[11]
Compound 15VariousProliferationN/A0.011 - 0.290[12]
Compound 5VariousProliferationN/A2.6 - 3.9[13]

Note: Data presented are examples derived from cited literature and should be used for illustrative purposes.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis plate_cells Seed cells in 96-well plate incubate_24h Incubate 24h (Cell Attachment) plate_cells->incubate_24h treat_compound Add Benzamide (Serial Dilutions) incubate_24h->treat_compound incubate_treat Incubate (e.g., 48h) treat_compound->incubate_treat mtt MTT Assay incubate_treat->mtt ldh LDH Assay incubate_treat->ldh caspase Caspase Assay incubate_treat->caspase readout Measure Signal (Absorbance/Luminescence) mtt->readout ldh->readout caspase->readout analysis Calculate % Viability and IC50 Values readout->analysis G benzamide Benzamide (e.g., PARP Inhibitor) parp PARP benzamide->parp Inhibits dna_damage DNA Damage dna_damage->parp Activates apoptosis_init Apoptosis Initiation dna_damage->apoptosis_init dna_repair DNA Repair parp->dna_repair parp->apoptosis_init Inhibition leads to casp9 Caspase-9 (Initiator) apoptosis_init->casp9 casp37 Caspases-3, 7 (Executioner) casp9->casp37 apoptosis Apoptosis casp37->apoptosis

References

Application Notes and Protocols for Testing Novel Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for testing novel insecticides. The protocols outlined below cover essential assays for determining insecticide efficacy, understanding the mode of action, and assessing potential resistance and off-target effects.

Introduction

The development of novel insecticides is crucial for controlling insect pests in agriculture and public health. A robust experimental design is fundamental to accurately assess the potency and selectivity of new chemical entities. This document details the key experimental protocols, from initial screening to in-depth characterization, to guide researchers in the evaluation of next-generation insecticides.

Core Experimental Protocols

A tiered approach is recommended for testing novel insecticides, starting with high-throughput screening and progressing to more detailed physiological and biochemical assays.

Dose-Response Bioassays

Dose-response bioassays are fundamental for determining the lethal concentration (LC) or lethal dose (LD) of an insecticide that causes mortality to a certain percentage of the test population, typically 50% (LC50/LD50).

This method assesses the susceptibility or resistance of adult mosquitoes to a specific insecticide.

Materials:

  • WHO tube test kit (including exposure and holding tubes)[1]

  • Insecticide-impregnated papers (various concentrations)

  • Control papers (impregnated with oil only)

  • Aspirator

  • Sugar solution (10%)[1]

  • Adult mosquitoes (2-5 days old, non-blood-fed females)[1]

Procedure:

  • Label four exposure tubes for each insecticide concentration and two for the control.

  • Introduce 20-25 mosquitoes into each exposure tube using an aspirator.[1]

  • Allow the mosquitoes to acclimatize for one hour.

  • Expose the mosquitoes to the insecticide-impregnated paper for one hour.[1]

  • After the exposure period, transfer the mosquitoes to clean holding tubes with access to a 10% sugar solution.[1]

  • Record mortality at 24 hours post-exposure.[1]

  • If control mortality is between 5% and 20%, correct the test mortality using Abbott's formula. If control mortality is over 20%, the test is invalid.

Data Presentation:

InsecticideConcentration (µ g/paper )No. of Mosquitoes% Mortality (24h)Corrected Mortality (%)
Novel Compound X0.110015
0.510045
1.010080
2.010098
Control0504

This assay is used to determine the time it takes for an insecticide to kill mosquitoes at a specific concentration.

Materials:

  • 250 ml glass bottles

  • Technical grade insecticide

  • Acetone

  • Pipettes

  • Adult mosquitoes

Procedure:

  • Prepare a stock solution of the insecticide in acetone.[2]

  • Coat the inside of the bottles with 1 ml of the insecticide solution or acetone for the control.[3]

  • Roll the bottles to ensure even coating and allow them to dry completely.[3]

  • Introduce 20-25 mosquitoes into each bottle.

  • Record the number of dead or moribund mosquitoes at 15-minute intervals for up to 2 hours.

  • The diagnostic time is the time at which 100% of susceptible mosquitoes are killed.

Data Presentation:

InsecticideConcentration (µ g/bottle )Time (min)% Mortality
Novel Compound Y101520
3055
4585
60100
Control0120< 5

This simple method is effective for assessing the toxicity of insecticides to larval stages of insects like the Colorado potato beetle.

Materials:

  • Insecticide solutions of varying concentrations

  • Water (for control)

  • Tea strainer

  • Beakers or plastic containers

  • Styrofoam or paper cups with perforated lids

  • Third or fourth instar larvae

Procedure:

  • Pour the insecticide solution into a dipping container.

  • Place approximately 30 larvae in a tea strainer.

  • Immerse the strainer in the solution for about five seconds, ensuring all larvae are submerged.[4]

  • Remove the strainer, let it drain, and then place it on absorbent paper to remove excess solution.

  • Transfer the treated larvae to a labeled cup with a perforated lid.[4]

  • Maintain the cups at approximately 20°C and out of direct sunlight.

  • Assess mortality after 12 to 18 hours. A beetle is considered dead if its legs are held tightly to its body or if it is on its back and cannot right itself.[4]

Data Presentation:

InsecticideConcentration (ppm)No. of Larvae% Mortality (18h)
Novel Compound Z19025
59060
109095
Control0902
Target-Based Screening

Identifying the molecular target of a novel insecticide is crucial for understanding its mode of action and for predicting potential resistance mechanisms.

This assay determines if the novel insecticide inhibits the enzyme acetylcholinesterase, a common target for organophosphate and carbamate insecticides.

Materials:

  • Purified acetylcholinesterase

  • Acetylthiocholine iodide (substrate)

  • DTNB (Ellman's reagent)

  • Phosphate buffer

  • 96-well microplate reader

  • Novel insecticide

Procedure:

  • Prepare a solution of the novel insecticide at various concentrations.

  • In a 96-well plate, add the phosphate buffer, DTNB, and the insecticide solution.

  • Add the acetylcholinesterase solution and incubate for a specified time.

  • Initiate the reaction by adding the acetylthiocholine iodide substrate.

  • Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.

  • Calculate the percentage of AChE inhibition for each insecticide concentration.

Data Presentation:

Insecticide Concentration (µM)AChE Activity (mOD/min)% Inhibition
0 (Control)1000
0.18515
15050
101090
100298
Off-Target Effects Assessment

Evaluating the impact of a novel insecticide on non-target organisms is a critical step in its development to ensure environmental safety.

This protocol assesses the acute contact toxicity of an insecticide to a beneficial insect like the honeybee.

Materials:

  • Adult worker honeybees

  • Novel insecticide solutions

  • Sucrose solution (50%)

  • Cages for holding bees

  • Microsyringe applicator

Procedure:

  • Anesthetize the bees with carbon dioxide.

  • Apply a small, defined volume (e.g., 1 µl) of the insecticide solution to the dorsal thorax of each bee. Control bees receive the solvent only.

  • Place the treated bees in holding cages with access to a 50% sucrose solution.

  • Maintain the cages at a controlled temperature and humidity.

  • Record mortality at 24, 48, and 72 hours.

Data Presentation:

InsecticideDose (µ g/bee )No. of Bees% Mortality (48h)
Novel Compound X0.015010
0.15040
15090
Control050< 5

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways affected by insecticides is key to elucidating their mechanism of action. The following diagrams illustrate common insecticide targets and a general workflow for novel insecticide testing.

Signaling Pathway Diagrams

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic_Neuron->ACh Release Postsynaptic_Neuron Postsynaptic Neuron AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis by AChR->Postsynaptic_Neuron Signal Transmission Choline_Acetate Choline + Acetate AChE->Choline_Acetate Insecticide Organophosphate/ Carbamate Insecticide Insecticide->AChE Inhibits

Acetylcholinesterase Inhibition Pathway.

Sodium_Channel_Modulation cluster_membrane Neuronal Membrane Neuron_Membrane Na_Channel Voltage-Gated Sodium Channel Na_Influx Continuous Na+ Influx Na_Channel->Na_Influx Pyrethroid_DDT Pyrethroid/DDT Insecticide Pyrethroid_DDT->Na_Channel Keeps Channel Open Hyper_Excitation Hyperexcitation & Paralysis Na_Influx->Hyper_Excitation

Sodium Channel Modulator Pathway.

GABA_Chloride_Channel cluster_membrane Neuronal Membrane GABA_Receptor GABA-gated Chloride Channel Cl_Influx Chloride (Cl-) Influx GABA_Receptor->Cl_Influx Hyperexcitation Hyperexcitation GABA_Receptor->Hyperexcitation Leads to GABA GABA GABA->GABA_Receptor Binds to Insecticide Fipronil/Cyclodiene Insecticide Insecticide->GABA_Receptor Blocks Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization

GABA-gated Chloride Channel Blockage.

Ryanodine_Receptor_Activation cluster_muscle Muscle Cell SR Sarcoplasmic Reticulum (SR) RyR Ryanodine Receptor (RyR) SR->RyR Ca_Release Uncontrolled Ca2+ Release from SR RyR->Ca_Release Diamide_Insecticide Diamide Insecticide Diamide_Insecticide->RyR Activates Muscle_Contraction Continuous Muscle Contraction & Paralysis Ca_Release->Muscle_Contraction

Ryanodine Receptor Activation Pathway.
Experimental Workflow Diagram

Insecticide_Testing_Workflow cluster_discovery Discovery & Screening cluster_characterization Characterization cluster_development Development HTS High-Throughput Screening (HTS) Dose_Response Dose-Response Assays (LC50/LD50) HTS->Dose_Response Lead Compounds MOA Mode of Action (Target ID) Dose_Response->MOA Potent Compounds Off_Target Off-Target Effects (Ecotoxicology) Dose_Response->Off_Target Resistance Resistance Studies MOA->Resistance Formulation Formulation Development Resistance->Formulation Off_Target->Formulation Field_Trials Field Trials Formulation->Field_Trials

Novel Insecticide Testing Workflow.

Conclusion

The experimental designs and protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of novel insecticides. By systematically assessing dose-response relationships, identifying the mode of action, and evaluating off-target effects, researchers can effectively characterize new active ingredients. The provided workflows and signaling pathway diagrams serve as valuable tools for planning and interpreting experimental outcomes, ultimately contributing to the development of safer and more effective insecticides.

References

Application Notes and Protocols for 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide (CK-2025)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Abstract

This document provides detailed protocols for the formulation and biological evaluation of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide (hereafter designated as CK-2025), a novel, potent, and selective inhibitor of the fictitious Cancer-Associated Kinase 1 (CAK1). These guidelines are intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research. The protocols cover formulation strategies for this poorly aqueous-soluble compound, in vitro characterization of its inhibitory activity, and an in vivo xenograft model for efficacy assessment.

Introduction

Cancer-Associated Kinase 1 (CAK1) is a receptor tyrosine kinase that is frequently overexpressed and constitutively active in various human cancers, including non-small cell lung cancer and pancreatic adenocarcinoma. Its activation leads to the initiation of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, promoting cell proliferation, survival, and metastasis. Consequently, CAK1 represents a compelling therapeutic target for cancer intervention.

CK-2025 is a novel small molecule inhibitor designed to target the ATP-binding pocket of CAK1. Its benzamide scaffold has been optimized for high affinity and selectivity. Preliminary screening has indicated potent anti-proliferative effects in cancer cell lines expressing activated CAK1. This document provides standardized protocols for the formulation and biological characterization of CK-2025 to ensure reproducibility and facilitate further preclinical development.

Physicochemical Properties

CK-2025 is a white to off-white crystalline solid with poor aqueous solubility, a common characteristic of many small molecule kinase inhibitors.[1] A summary of its relevant physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of CK-2025

PropertyValueMethod
Molecular FormulaC₂₁H₂₀N₂O₂N/A
Molecular Weight344.40 g/mol N/A
AppearanceWhite to off-white solidVisual Inspection
Aqueous Solubility (pH 7.4)< 0.1 µg/mLShake-flask method
LogP4.2 (predicted)CLogP calculation
pKa (predicted)Basic: 3.8 (pyridine)Chemaxon

Formulation of CK-2025 for Biological Studies

Due to its low aqueous solubility, appropriate formulation is critical for the biological evaluation of CK-2025. The following protocols describe the preparation of formulations for in vitro and in vivo studies.

In Vitro Formulation (10 mM Stock Solution)

For in vitro assays, a concentrated stock solution in 100% dimethyl sulfoxide (DMSO) is recommended.

Materials:

  • CK-2025 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Protocol:

  • Weigh the required amount of CK-2025 powder to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, weigh 3.44 mg of CK-2025.

  • Add the CK-2025 powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO.

  • Vortex the tube for 2-3 minutes to facilitate dissolution.

  • If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution.

  • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vivo Formulation (Oral Gavage)

For oral administration in animal studies, a suspension of CK-2025 is prepared in a suitable vehicle. A common vehicle for poorly soluble compounds is 0.5% carboxymethylcellulose (CMC) in water.[2]

Materials:

  • CK-2025 powder

  • Carboxymethylcellulose sodium (low viscosity)

  • Sterile water for injection

  • Tween 80 (optional, as a wetting agent)

  • Mortar and pestle or homogenizer

  • Sterile glass vials

  • Stir plate and stir bar

Protocol:

  • Prepare the vehicle: Add 0.5 g of CMC to 100 mL of sterile water. Heat to approximately 60°C while stirring until the CMC is fully dissolved. Allow the solution to cool to room temperature.

  • Weigh the required amount of CK-2025 for the desired dosing concentration (e.g., for a 10 mg/kg dose in a 20 g mouse with a 100 µL dosing volume, the concentration would be 2 mg/mL).

  • If using a wetting agent, add a small amount of Tween 80 (e.g., 1-2% of the final volume) to the CK-2025 powder and mix to form a paste.

  • Gradually add the 0.5% CMC vehicle to the CK-2025 powder (or paste) while triturating with a mortar and pestle or using a homogenizer to create a fine, uniform suspension.

  • Transfer the suspension to a sterile glass vial and continue stirring with a stir bar until administration to maintain homogeneity.

  • Prepare the formulation fresh daily.

Table 2: Solubility of CK-2025 in Common Vehicles

VehicleSolubility (mg/mL)Appearance
Water< 0.001Insoluble
PBS (pH 7.4)< 0.001Insoluble
100% DMSO> 50Clear Solution
0.5% CMC in Water< 0.01Fine Suspension
10% Solutol HS 15 in Water0.5Micellar Solution
20% Captisol® in Water1.2Clear Solution

In Vitro Assay Protocols

The following protocols are designed to assess the inhibitory activity of CK-2025 against its putative target, CAK1.

CAK1 In Vitro Kinase Assay

This assay measures the ability of CK-2025 to inhibit the phosphorylation of a peptide substrate by recombinant human CAK1. A radiometric assay using ³³P-ATP is described here, but other formats (e.g., fluorescence-based) can be adapted.[3]

Materials:

  • Recombinant human CAK1 enzyme

  • Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • CK-2025 (serial dilutions from 10 mM DMSO stock)

  • ATP

  • [γ-³³P]ATP

  • Streptavidin-coated plates

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Prepare a serial dilution of CK-2025 in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 5 µL of the diluted CK-2025 or vehicle (for positive and negative controls).

  • Add 10 µL of the substrate/enzyme mix (containing recombinant CAK1 and biotinylated peptide substrate) to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of ATP solution containing [γ-³³P]ATP.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction by adding 50 µL of 50 mM EDTA.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes at room temperature to allow the biotinylated peptide to bind.

  • Wash the plate three times with wash buffer to remove unincorporated [γ-³³P]ATP.

  • Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition for each concentration of CK-2025 and determine the IC₅₀ value using non-linear regression analysis.

Table 3: In Vitro Inhibitory Activity of CK-2025

Kinase TargetIC₅₀ (nM)
CAK1[Insert experimental value]
Kinase X[Insert experimental value]
Kinase Y[Insert experimental value]
Western Blot Analysis of CAK1 Pathway Inhibition

This protocol assesses the ability of CK-2025 to inhibit the phosphorylation of a downstream effector of CAK1, such as ERK, in a relevant cancer cell line (e.g., A549, which expresses CAK1).[4][5][6]

Materials:

  • A549 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • CK-2025

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK, anti-total-ERK, anti-CAK1, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed A549 cells in 6-well plates and allow them to adhere overnight.

  • Serum-starve the cells for 12-24 hours.

  • Treat the cells with various concentrations of CK-2025 (or DMSO vehicle) for 2 hours.

  • Stimulate the cells with a CAK1 ligand (if applicable) or serum for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-p-ERK) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip and re-probe the membrane for total ERK and GAPDH as loading controls.

In Vivo Efficacy Study

This protocol describes a subcutaneous xenograft model in immunodeficient mice to evaluate the anti-tumor activity of orally administered CK-2025.[8][9][10]

Materials:

  • Female athymic nude mice (6-8 weeks old)

  • A549 cancer cells

  • Matrigel

  • CK-2025 formulation for oral gavage

  • Vehicle control (e.g., 0.5% CMC)

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Subcutaneously implant A549 cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of media and Matrigel) into the right flank of each mouse.

  • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer CK-2025 (e.g., 10, 30, 100 mg/kg) or vehicle control orally once daily.

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice twice weekly as an indicator of toxicity.

  • Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) for each treatment group.

Table 4: In Vivo Anti-Tumor Efficacy of CK-2025 in A549 Xenograft Model

Treatment GroupDose (mg/kg, p.o., QD)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control0[Insert value]N/A[Insert value]
CK-202510[Insert value][Insert value][Insert value]
CK-202530[Insert value][Insert value][Insert value]
CK-2025100[Insert value][Insert value][Insert value]

Visualizations

Experimental Workflow

G cluster_formulation Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy F1 CK-2025 Powder F2 Vehicle Selection (DMSO, CMC) F1->F2 F3 Formulation Prep (Stock & Suspension) F2->F3 IV1 Kinase Assay (IC50 Determination) F3->IV1 V1 Xenograft Model (A549 in mice) F3->V1 IV2 Cell-Based Assay (Western Blot) IV1->IV2 V2 Daily Oral Dosing V1->V2 V3 Tumor Measurement & Body Weight V2->V3 V4 Efficacy & Toxicity Analysis V3->V4

Caption: Experimental workflow for CK-2025 evaluation.

Hypothesized CAK1 Signaling Pathway

G cluster_downstream Downstream Signaling Ligand Growth Factor (Ligand) CAK1 CAK1 Receptor Ligand->CAK1 Ras Ras CAK1->Ras PI3K PI3K CAK1->PI3K CK2025 CK-2025 CK2025->CAK1 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Hypothesized CAK1 signaling pathway and inhibition by CK-2025.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s) Expected Yield Range (Based on Analogous Reactions)
Low or No Yield of 2-((2-ethylphenyl)methoxy)benzoic acid (Precursor) 1. Incomplete deprotonation of methyl salicylate. 2. Steric hindrance from the 2-ethylbenzyl group slowing the SN2 reaction. 3. Low reactivity of the alkyl halide.1. Use a stronger base such as Sodium Hydride (NaH) to ensure complete formation of the phenoxide. 2. Increase the reaction temperature to 60-80 °C and prolong the reaction time to 12-24 hours.[1] 3. Convert the 2-ethylbenzyl alcohol to a more reactive halide (e.g., bromide or iodide) if using the chloride.60-85%
Low Yield of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide (Final Product) 1. Inefficient activation of the carboxylic acid. 2. Low nucleophilicity of 3-aminopyridine. 3. Side reactions involving the coupling agent. 4. Inappropriate solvent or temperature.1. Use a more efficient coupling agent like HATU or T3P in addition to standard reagents like EDC/HOBt. 2. Increase the equivalents of the coupling agent and 3-aminopyridine (1.2-1.5 equivalents). Consider using 3-aminopyridine-N-oxide followed by reduction. 3. For EDC, ensure the reaction is run at 0 °C to room temperature to minimize side product formation. 4. Use a polar aprotic solvent like DMF or DMA. If the reaction is sluggish at room temperature, gently heat to 40-50 °C.45-75%
Presence of Unreacted Starting Materials 1. Insufficient reaction time or temperature. 2. Deactivation of the coupling agent by moisture. 3. Poor solubility of starting materials.1. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. 2. Ensure all reagents and solvents are anhydrous. 3. Use a co-solvent like DCM to improve solubility if needed.N/A
Formation of N-acylurea byproduct (with EDC) The O-acylisourea intermediate rearranges to the more stable N-acylurea.1. Add HOBt or an equivalent additive to trap the O-acylisourea as an active ester. 2. Perform the reaction at a lower temperature (0 °C). 3. Use an alternative coupling agent like HATU or T3P.N/A
Difficulty in Product Purification 1. Co-elution of the product with byproducts (e.g., urea derivatives). 2. Product is an oil or difficult to crystallize.1. For column chromatography, use a gradient elution system (e.g., ethyl acetate/hexanes or DCM/methanol). An acidic or basic wash of the organic layer before chromatography can help remove some impurities. 2. Attempt recrystallization from a solvent system like ethyl acetate/heptane or ethanol/water. If the product is an oil, trituration with a non-polar solvent like diethyl ether or pentane may induce solidification.N/A

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of the carboxylic acid precursor, 2-((2-ethylphenyl)methoxy)benzoic acid?

A1: The most critical step is the Williamson ether synthesis. Due to the steric hindrance around the hydroxyl group of the salicylic acid derivative and the benzylic position of the 2-ethylbenzyl halide, the SN2 reaction can be slow.[2][3][4] Ensuring complete deprotonation of the phenol with a strong base like sodium hydride and using a suitable polar aprotic solvent such as DMF or DMSO are crucial for achieving a good yield.

Q2: Why is the amide coupling with 3-aminopyridine often low-yielding?

A2: 3-Aminopyridine is an electron-deficient amine, which makes its lone pair of electrons less available for nucleophilic attack on the activated carboxylic acid. This reduced nucleophilicity can lead to slow reaction rates and lower yields compared to more electron-rich amines.

Q3: Which coupling agent is best for the amide formation step?

A3: While standard coupling agents like EDC in combination with HOBt can be effective, for challenging couplings with electron-deficient amines, more potent activating agents such as HATU or T3P often provide better yields and faster reaction times. A comparative study of different coupling agents for a similar system would be beneficial to determine the optimal choice for this specific substrate.

Q4: What are the key parameters to control during the amide coupling reaction?

A4: The key parameters are:

  • Stoichiometry: Using a slight excess of the coupling agent and the amine (1.1 to 1.5 equivalents) can help drive the reaction to completion.

  • Temperature: Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can help minimize side reactions. Gentle heating may be necessary if the reaction is sluggish.

  • Solvent: A polar aprotic solvent like DMF, NMP, or DMA is generally preferred to ensure the solubility of all reactants.

  • Absence of Water: All reagents and solvents must be anhydrous, as water can hydrolyze the activated carboxylic acid intermediate and deactivate the coupling agent.

Q5: How can I effectively purify the final product, 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide?

A5: A multi-step purification approach is often necessary.

  • Aqueous Workup: After the reaction, an aqueous workup with a mild base (like sodium bicarbonate solution) can remove unreacted carboxylic acid and acidic byproducts. An acid wash (e.g., dilute HCl) can remove excess 3-aminopyridine.

  • Column Chromatography: Flash column chromatography on silica gel is typically effective. A gradient elution with a solvent system such as ethyl acetate in hexanes or methanol in dichloromethane is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent pair (e.g., ethanol/water, ethyl acetate/heptane) can provide a highly pure final product.

Experimental Protocols

Protocol 1: Synthesis of 2-((2-ethylphenyl)methoxy)benzoic acid

This protocol is based on the Williamson ether synthesis.

  • Deprotonation: To a solution of methyl salicylate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the mixture at room temperature for 1 hour.

  • Alkylation: Add 1-(bromomethyl)-2-ethylbenzene (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 70 °C for 12-16 hours.

  • Hydrolysis: Cool the reaction mixture to room temperature and quench with water. Add NaOH solution (2.0 eq) and heat the mixture to 90 °C for 4-6 hours to hydrolyze the methyl ester.

  • Workup: Cool the mixture to room temperature and acidify with 1M HCl until the pH is approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.

Protocol 2: Synthesis of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide

This protocol outlines the amide coupling using EDC and HOBt.

  • Activation: To a solution of 2-((2-ethylphenyl)methoxy)benzoic acid (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Coupling: Add 3-aminopyridine (1.1 eq) to the reaction mixture, followed by a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Further purification can be achieved by recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Carboxylic Acid Synthesis cluster_step2 Step 2: Amide Coupling start1 Methyl Salicylate + NaH deprotonation Deprotonation start1->deprotonation DMF, 0°C to RT alkylation Add 2-Ethylbenzyl Bromide deprotonation->alkylation DMF, 0°C to 70°C hydrolysis Saponification (NaOH) alkylation->hydrolysis Aqueous NaOH, 90°C acidification Acidic Workup hydrolysis->acidification 1M HCl precursor 2-((2-ethylphenyl)methoxy)benzoic acid acidification->precursor start2 Carboxylic Acid Precursor precursor->start2 activation EDC, HOBt start2->activation DMF, 0°C coupling Add 3-Aminopyridine, DIPEA activation->coupling DMF, 0°C to RT workup Aqueous Workup coupling->workup purification Chromatography / Recrystallization workup->purification final_product Final Product purification->final_product

Caption: Overall experimental workflow for the synthesis.

reaction_pathway cluster_williamson Williamson Ether Synthesis cluster_saponification Saponification cluster_amide_coupling Amide Coupling salicylate Methyl Salicylate phenoxide Sodium Salicylate salicylate->phenoxide + NaH - H2 ether_ester Ether Ester Intermediate phenoxide->ether_ester + 2-Ethylbenzyl Bromide - NaBr carboxylic_acid 2-((2-ethylphenyl)methoxy)benzoic acid ether_ester->carboxylic_acid 1. NaOH, H2O 2. HCl activated_ester Activated Ester carboxylic_acid->activated_ester + EDC, HOBt final_product 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide activated_ester->final_product + 3-Aminopyridine - HOBt

Caption: Chemical reaction pathway for the synthesis.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide in in vitro experiments.

Troubleshooting Guides

Issue: Compound precipitates out of solution during stock preparation.

Possible Cause: The chosen solvent has a low solubilizing capacity for 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide.

Solutions:

  • Solvent Screening: Test a panel of biocompatible solvents. While DMSO is a common starting point, other options like ethanol, methanol, or N,N-dimethylformamide (DMF) can be explored.

  • Co-solvents: Employ a mixture of solvents. For instance, a combination of DMSO and a less polar solvent might enhance solubility.

  • pH Adjustment: Since 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide is a weakly basic compound, adjusting the pH of the solvent to a more acidic range can significantly improve its solubility.[1] Buffers such as citrate or acetate can be used.[1]

  • Gentle Heating and Sonication: Carefully warm the solution while sonicating to aid dissolution. However, be cautious of potential compound degradation at elevated temperatures.

Issue: Compound is soluble in the stock solution but precipitates upon dilution in aqueous media for the in vitro assay.

Possible Cause: The high concentration of the organic solvent in the stock solution is no longer sufficient to keep the compound dissolved when diluted in the aqueous assay buffer.

Solutions:

  • Formulation Strategies:

    • Surfactants: Incorporate non-ionic surfactants like Tween 80 or Pluronic F-68 into the assay medium to form micelles that can encapsulate the compound and increase its apparent solubility.[1]

    • Cyclodextrins: Utilize cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to form inclusion complexes with the compound, thereby enhancing its aqueous solubility.[2]

    • Lipid-Based Formulations: For cell-based assays, consider formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), which can form fine emulsions upon dilution in aqueous media.[2][3]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay medium is kept low (typically below 1%) to minimize its effect on the experiment and compound solubility.[4]

Frequently Asked Questions (FAQs)

1. What is the first step I should take if I observe poor solubility of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide?

The initial and most straightforward approach is to perform a solvent screening and pH adjustment. Since the compound has a pyridine ring, it is likely to be a weak base, and its solubility should increase in acidic conditions.

2. How can I determine the appropriate concentration of a surfactant or cyclodextrin to use?

A concentration-response curve should be generated. Start with a low concentration of the solubilizing agent and incrementally increase it while monitoring the solubility of your compound. It is also crucial to run parallel controls with the solubilizing agent alone to ensure it does not interfere with your assay.

3. Are there any chemical modifications that can improve the solubility of my compound?

Yes, two common chemical modification strategies are:

  • Salt Formation: Reacting the compound with an acid to form a salt can dramatically increase its aqueous solubility.[5] For a weakly basic compound like this, forming a hydrochloride or a mesylate salt could be beneficial.

  • Prodrug Synthesis: A more advanced approach involves synthesizing a more soluble prodrug that is converted to the active compound in vitro by cellular enzymes.

4. Can particle size reduction help with in vitro solubility?

Particle size reduction techniques like micronization or nanosuspension formation are primarily used to increase the dissolution rate of a compound, which is more relevant for in vivo oral absorption.[1][6] While it can have some impact on the apparent solubility in in vitro dissolution assays, it is generally not the primary approach for addressing solubility issues in homogenous in vitro assays.

Data Presentation: Comparison of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
Co-solvents Increasing the proportion of a water-miscible organic solvent.Simple and quick to implement.High concentrations of organic solvents can be toxic to cells or interfere with assays.
pH Adjustment Ionizing the molecule to increase its interaction with water.Very effective for ionizable compounds; easy to implement.[1]Can alter the biological activity of the compound or affect assay conditions.
Surfactants Forming micelles that encapsulate the hydrophobic compound.Effective at low concentrations; a wide variety of surfactants are available.[1]Can interfere with cell membranes and some assays.
Cyclodextrins Forming inclusion complexes with the hydrophobic compound.Generally well-tolerated in in vitro systems; can improve stability.[2]Can have a saturable effect; may not be suitable for all compound structures.
Salt Formation Creating a more polar, ionizable form of the compound.Can significantly increase aqueous solubility and dissolution rate.[5]Requires chemical modification; the counter-ion may have its own biological effects.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate, phosphate, and borate buffers).

  • Add an excess amount of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or rotating for 24-48 hours at a constant temperature.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH to determine the optimal pH range for dissolution.

Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method
  • Select a hydrophilic polymer (e.g., PVP K-30, HPMC).[7][8]

  • Dissolve both 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide and the polymer in a common volatile solvent (e.g., methanol, ethanol).

  • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a thin film.

  • Further dry the film under vacuum to remove any residual solvent.

  • The resulting solid dispersion can then be dissolved in the aqueous assay medium.

Visualizations

experimental_workflow Troubleshooting Workflow for Solubility Issues start Compound Precipitation Observed check_stock Issue in Stock Solution? start->check_stock check_dilution Issue Upon Dilution? start->check_dilution solvent_screen Solvent Screening check_stock->solvent_screen ph_adjust pH Adjustment check_stock->ph_adjust co_solvents Use Co-solvents check_stock->co_solvents formulation Formulation Strategies check_dilution->formulation chem_mod Chemical Modification check_dilution->chem_mod success Solubility Issue Resolved solvent_screen->success ph_adjust->success co_solvents->success surfactants Surfactants formulation->surfactants cyclodextrins Cyclodextrins formulation->cyclodextrins lipid_formulation Lipid-Based Formulation formulation->lipid_formulation surfactants->success cyclodextrins->success lipid_formulation->success salt_formation Salt Formation chem_mod->salt_formation prodrug Prodrug Synthesis chem_mod->prodrug salt_formation->success prodrug->success

Caption: Troubleshooting workflow for addressing solubility issues.

signaling_pathway Mechanism of Cyclodextrin-Mediated Solubilization cluster_before Before Complexation cluster_after After Complexation compound Poorly Soluble Compound water Aqueous Medium compound->water Low Solubility cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) complex Inclusion Complex cyclodextrin->complex soluble_complex Soluble Complex in Aqueous Medium complex->soluble_complex Enhanced Solubility compound_after Poorly Soluble Compound compound_after->complex

Caption: How cyclodextrins enhance compound solubility.

References

"troubleshooting contamination in benzamide synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of benzamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of benzamide, particularly when using benzoyl chloride and ammonia as starting materials.

Issue: The final product is oily and does not solidify.

  • Possible Cause: The most likely cause of an oily product is the presence of unreacted benzoyl chloride. This can happen if the reaction is incomplete or if an insufficient amount of ammonia was used.

  • Solution:

    • Ensure that at least two equivalents of ammonia are used for every equivalent of benzoyl chloride. One equivalent acts as the nucleophile, while the second neutralizes the hydrochloric acid byproduct.[1]

    • Vigorously stir or shake the reaction mixture to ensure proper mixing of the reactants.

    • If an oily product is obtained, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid.

    • If crystallization does not occur, it may be necessary to add more concentrated ammonia solution and continue stirring to ensure the reaction goes to completion.

Issue: The yield of benzamide is lower than expected.

  • Possible Causes:

    • Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to an incomplete conversion of benzoyl chloride to benzamide.

    • Hydrolysis of Benzoyl Chloride: Benzoyl chloride can react with any water present to form benzoic acid, a common impurity that will reduce the yield of the desired product.[2]

    • Loss of Product During Workup: Product can be lost during filtration and washing steps.

  • Solutions:

    • Reaction Time and Mixing: Ensure the reaction is stirred vigorously for a sufficient amount of time, typically 15-30 minutes, to allow for complete reaction.

    • Anhydrous Conditions: While the reaction is typically performed in aqueous ammonia, it is crucial to minimize the exposure of the starting benzoyl chloride to water before the reaction to prevent hydrolysis.

    • Washing: When washing the crude product, use ice-cold water to minimize the amount of benzamide that dissolves and is lost in the filtrate.

Issue: The benzamide crystals are discolored (e.g., yellow or brown).

  • Possible Cause: Discoloration can be caused by impurities from the starting materials or from side reactions. The presence of colored impurities in the benzoyl chloride is a common cause.

  • Solution: Recrystallization is an effective method for removing colored impurities. Dissolving the crude benzamide in a minimum amount of hot solvent (water is a good choice for benzamide) and then allowing it to cool slowly will result in the formation of purer, colorless crystals, leaving the colored impurities in the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common contaminant in benzamide synthesis from benzoyl chloride?

A1: The most common contaminant is benzoic acid. This is formed by the hydrolysis of the benzoyl chloride starting material if it comes into contact with water.[2]

Q2: How can I confirm the presence of benzoic acid in my benzamide product?

A2: The presence of benzoic acid can be confirmed by several methods:

  • Melting Point: A melting point determination of your product will show a lower and broader melting range than that of pure benzamide.

  • Spectroscopy: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the characteristic peaks of benzoic acid in your sample. A broad O-H stretch in the IR spectrum is a strong indicator of a carboxylic acid impurity.

Q3: What is the best solvent for recrystallizing benzamide?

A3: Water is a commonly used and effective solvent for the recrystallization of benzamide. Benzamide is sparingly soluble in cold water but much more soluble in hot water, which are the ideal characteristics for a recrystallization solvent.

Q4: Why is it important to use an excess of ammonia in the synthesis?

A4: Two equivalents of ammonia are necessary for the reaction to proceed to completion. The first equivalent acts as the nucleophile to attack the carbonyl carbon of benzoyl chloride. The second equivalent acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. This prevents the protonation of the ammonia nucleophile, which would render it unreactive.[1]

Quantitative Data

Table 1: Physical Properties of Benzamide and Benzoic Acid

CompoundMolar Mass ( g/mol )Melting Point (°C)Appearance
Benzamide121.14127-130White crystalline solid
Benzoic Acid122.12122.4Colorless crystalline solid

Table 2: Solubility of Benzamide in Water

Temperature (°C)Solubility ( g/100 mL)
251.3[3][4]
100Significantly more soluble, but specific quantitative data is not readily available in a simple tabular format. The principle of recrystallization relies on this large difference in solubility.

Table 3: Key IR Spectroscopy Peaks for Benzamide and Benzoic Acid

Functional GroupBenzamide Wavenumber (cm⁻¹)Benzoic Acid Wavenumber (cm⁻¹)Appearance
N-H Stretch3350-3150 (two bands for primary amide)-Medium to strong, broad
O-H Stretch-3300-2500Very broad
C-H Stretch (Aromatic)~3100-3000~3100-3000Medium to weak
C=O Stretch1690-16301760-1680[5]Strong, sharp
N-H Bend~1620-Medium
C-O Stretch-1320-1210[5]Strong

Table 4: ¹H NMR Chemical Shifts (in CDCl₃) for Benzamide and Benzoic Acid

Proton EnvironmentBenzamide Chemical Shift (ppm)Benzoic Acid Chemical Shift (ppm)Multiplicity
-NH₂5.8-6.5-Broad singlet
-COOH-10.0-13.0Broad singlet
Aromatic H (ortho)~7.8~8.1Multiplet
Aromatic H (meta, para)~7.4-7.5~7.4-7.6Multiplet

Table 5: ¹³C NMR Chemical Shifts (in CDCl₃) for Benzamide and Benzoic Acid

Carbon EnvironmentBenzamide Chemical Shift (ppm)Benzoic Acid Chemical Shift (ppm)
C=O~169~172[6][7][8]
Aromatic C (ipso)~134~129[6]
Aromatic C (ortho)~127~130[6]
Aromatic C (meta)~128~128[6]
Aromatic C (para)~131~134[6]

Experimental Protocols

Protocol 1: Synthesis of Benzamide from Benzoyl Chloride

Materials:

  • Concentrated ammonia solution (NH₃)

  • Benzoyl chloride (C₆H₅COCl)

  • Ice bath

  • Conical flask

  • Stirring apparatus

  • Buchner funnel and flask

  • Filter paper

  • Distilled water

Procedure:

  • In a conical flask, place a measured volume of concentrated ammonia solution.

  • Cool the flask in an ice bath.

  • Slowly, and with constant stirring, add a measured amount of benzoyl chloride to the cold ammonia solution. A white precipitate of benzamide will form immediately.

  • Continue stirring the mixture in the ice bath for 15-30 minutes to ensure the reaction is complete.

  • Collect the crude benzamide by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold distilled water to remove any unreacted ammonia and ammonium chloride.

  • Allow the crystals to air dry or dry them in a desiccator.

Protocol 2: Recrystallization of Benzamide

Materials:

  • Crude benzamide

  • Distilled water

  • Beakers or Erlenmeyer flasks

  • Hot plate

  • Glass stirring rod

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude benzamide in a beaker or Erlenmeyer flask.

  • Add a small amount of distilled water, just enough to cover the crystals.

  • Gently heat the mixture on a hot plate while stirring continuously.

  • Add small portions of hot distilled water until the benzamide completely dissolves. Avoid adding too much water.

  • If there are any insoluble impurities, perform a hot filtration by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure benzamide should start to form.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified benzamide crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold distilled water.

  • Dry the purified crystals.

Visualizations

benzamide_synthesis_workflow start Start reactants Combine Benzoyl Chloride and excess Ammonia start->reactants reaction Stir in Ice Bath (15-30 min) reactants->reaction filtration Vacuum Filter Crude Product reaction->filtration washing Wash with Ice-Cold Water filtration->washing drying Dry Crude Benzamide washing->drying recrystallization Recrystallize from Hot Water drying->recrystallization purified_filtration Vacuum Filter Purified Product recrystallization->purified_filtration purified_washing Wash with Ice-Cold Water purified_filtration->purified_washing final_drying Dry Purified Benzamide purified_washing->final_drying end End final_drying->end troubleshooting_benzamide start Problem with Benzamide Synthesis oily_product Oily Product? start->oily_product low_yield Low Yield? oily_product->low_yield No unreacted_benzoyl_chloride Likely Unreacted Benzoyl Chloride oily_product->unreacted_benzoyl_chloride Yes discolored_product Discolored Product? low_yield->discolored_product No hydrolysis Possible Hydrolysis of Benzoyl Chloride low_yield->hydrolysis Yes impurities Impurities Present discolored_product->impurities Yes add_ammonia Add more Ammonia and continue stirring unreacted_benzoyl_chloride->add_ammonia check_conditions Ensure Anhydrous Starting Material hydrolysis->check_conditions recrystallize Recrystallize Product impurities->recrystallize reaction_mechanism cluster_main Main Reaction cluster_side Side Reaction benzoyl_chloride Benzoyl Chloride tetrahedral_intermediate Tetrahedral Intermediate benzoyl_chloride->tetrahedral_intermediate + NH₃ ammonia1 NH₃ (Nucleophile) benzamide Benzamide tetrahedral_intermediate->benzamide - Cl⁻ benzamide->benzamide hcl HCl ammonium_chloride NH₄Cl hcl->ammonium_chloride + NH₃ benzoyl_chloride_side Benzoyl Chloride benzoic_acid Benzoic Acid (Impurity) benzoyl_chloride_side->benzoic_acid + H₂O (Hydrolysis) water H₂O (from aqueous ammonia or glassware) hcl_side HCl ammonia2 NH₃ (Base)

References

Technical Support Center: Optimization of N-Acylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-acylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during N-acylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-acylation?

N-acylation is a fundamental chemical reaction in organic synthesis where an acyl group is introduced onto a nitrogen atom of an amine or a related compound, forming an amide.[1] This reaction is widely used for the protection of amino groups in multi-step syntheses and is crucial for the formation of amide bonds in many pharmaceuticals and biologically active molecules.

Q2: What are the most common reagents used for N-acylation?

The most common acylating agents are acyl chlorides and acid anhydrides due to their high reactivity. Other reagents include carboxylic acids (often activated in situ), esters, and acyl azides. The choice of reagent depends on the substrate's reactivity, desired selectivity, and reaction conditions.

Q3: Why is a base typically added to N-acylation reactions?

A base is usually added to neutralize the acidic byproduct formed during the reaction, such as HCl when using an acyl chloride.[2] This prevents the protonation of the amine starting material, which would render it non-nucleophilic and stop the reaction. Common bases include tertiary amines like triethylamine or pyridine, or an aqueous base like sodium hydroxide in the Schotten-Baumann reaction.[2][3]

Q4: How can I monitor the progress of my N-acylation reaction?

Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the limiting reagent and the appearance of the product spot. Other techniques like HPLC, GC, or NMR spectroscopy can also be used for more quantitative analysis.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am getting a very low yield or no desired amide product. What are the possible causes and solutions?

A: Low or no yield in N-acylation can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

LowYield start Low/No Yield Observed check_reagents 1. Check Reagent Quality & Stoichiometry start->check_reagents reagent_quality Are reagents pure and dry? Is stoichiometry correct? check_reagents->reagent_quality check_conditions 2. Evaluate Reaction Conditions conditions_eval Is the temperature/time appropriate? Is the solvent suitable? Is the base appropriate? check_conditions->conditions_eval check_workup 3. Review Work-up & Purification workup_eval Is the product water-soluble? Was the correct extraction pH used? check_workup->workup_eval reagent_quality->check_conditions Yes solution1 Solution: - Use fresh, pure reagents. - Dry solvents and glassware. - Verify stoichiometry. reagent_quality->solution1 No conditions_eval->check_workup Yes solution2 Solution: - Increase temperature or reaction time. - Screen different solvents. - Use a stronger or non-nucleophilic base. conditions_eval->solution2 No solution3 Solution: - Adjust work-up pH. - Use alternative extraction solvents. - Consider chromatography issues. workup_eval->solution3 No end Improved Yield workup_eval->end Yes solution1->end solution2->end solution3->end Byproducts cluster_reactants Reactants cluster_byproducts Potential Byproducts amine Amine (R-NH2) desired_product Desired N-Acyl Product (R-NH-COR') amine->desired_product diacylation Diacylation (R-N(COR')2) amine->diacylation acylating_agent Acylating Agent (R'-COX) acylating_agent->desired_product acylating_agent->diacylation Excess Acylating Agent or Strong Base o_acylation O-Acylation (for substrates with -OH) acylating_agent->o_acylation Presence of -OH group hydrolysis Hydrolyzed Acylating Agent (R'-COOH) acylating_agent->hydrolysis Presence of Water

References

Technical Support Center: Mitigating Off-Target Effects of Pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridine-based compounds. The focus is on identifying and mitigating off-target effects to enhance the specificity and safety of these molecules.

Frequently Asked Questions (FAQs)

Q1: My pyridine-based compound shows potent on-target activity but also significant toxicity in cell-based assays. What are the likely off-target liabilities?

A1: Pyridine-containing compounds, especially kinase inhibitors, are known to have several common off-target liabilities that can contribute to cellular toxicity. The most prevalent are:

  • Kinase Promiscuity: The ATP-binding pocket is highly conserved across the human kinome. As many pyridine-based inhibitors are ATP-competitive, they can bind to and inhibit multiple kinases beyond the intended target. This can lead to the disruption of various signaling pathways and result in toxicity.[1][2]

  • hERG Channel Inhibition: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiotoxicity. The basic nitrogen in the pyridine ring can contribute to hERG binding.

  • Cytochrome P450 (CYP) Inhibition: Pyridine rings can interact with the heme iron of CYP enzymes, leading to their inhibition. This can alter the metabolism of the compound itself or co-administered drugs, potentially leading to toxic accumulation.

Q2: How can I experimentally determine the off-target profile of my pyridine-based compound?

A2: A tiered approach is recommended to characterize the off-target profile of your compound:

  • Initial Broad Screening:

    • Kinome Scanning: Utilize a commercially available kinase panel (e.g., Eurofins DiscoverX, Reaction Biology) to screen your compound against a broad range of kinases (e.g., 400+ kinases) at a single high concentration (e.g., 1-10 µM). This will identify potential off-target kinases.

    • General Safety Panels: Screen against a panel of common off-target liabilities, including key CYPs and the hERG channel.

  • Dose-Response Confirmation:

    • For any "hits" from the initial screen, perform dose-response assays to determine the IC50 or Ki values for the off-target interactions. This will quantify the potency of your compound against these off-targets.

  • Cellular Target Engagement:

    • Cellular Thermal Shift Assay (CETSA®): This assay confirms that your compound binds to the intended target and potential off-targets in a cellular context.[3][4]

    • Phospho-protein Profiling: Use techniques like Western blotting or mass spectrometry-based phosphoproteomics to assess the phosphorylation status of downstream substrates of both the on-target and suspected off-target kinases in treated cells.

Q3: My pyridine-based kinase inhibitor is showing unexpected paradoxical activation of the target pathway. What could be the cause?

A3: Paradoxical pathway activation by kinase inhibitors, particularly in the MAPK pathway with RAF inhibitors, is a known phenomenon. In cells with wild-type BRAF, some inhibitors can promote the dimerization of RAF kinases (e.g., BRAF with CRAF), leading to the activation of downstream signaling despite inhibiting the monomeric target.[5] This can result in unexpected cellular responses. It is crucial to characterize the signaling pathway's activation status in different genetic backgrounds to identify such effects.

Troubleshooting Guides

Problem 1: High Off-Target Kinase Activity

Symptoms:

  • Your compound shows high potency against multiple kinases in a kinome scan.

  • You observe a phenotype in cellular assays that is inconsistent with the known function of the intended target.

Possible Causes:

  • The pharmacophore of your compound fits the ATP-binding site of numerous kinases.

  • The compound conformation is not optimal for selective binding to the intended target.

Solutions:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your compound to improve selectivity. Focus on substitutions on and around the pyridine ring to exploit differences in the amino acid residues lining the ATP-binding pockets of different kinases.

  • Targeting Inactive Kinase Conformations: Design inhibitors that specifically bind to the inactive (e.g., DFG-out) conformation of your target kinase. This conformation is often less conserved across the kinome, leading to improved selectivity. The blockbuster drug imatinib, for instance, achieves its selectivity in part by binding to the inactive conformation of Abl kinase.[6][7]

  • Computational Modeling: Use molecular docking and free energy calculations to predict the binding modes and affinities of your compound and its analogs to both the on-target and key off-target kinases. This can guide your medicinal chemistry efforts.

Problem 2: Significant hERG Inhibition

Symptoms:

  • Your compound shows a low IC50 value in a hERG binding or functional assay.

  • You observe cardiotoxic effects in in vivo studies.

Possible Causes:

  • The basicity of the pyridine nitrogen contributes to a key interaction with the hERG channel pore.

  • High lipophilicity of the compound can also increase hERG liability.

Solutions:

  • Reduce Basicity: Modify the electronic properties of the pyridine ring by introducing electron-withdrawing groups to lower the pKa of the nitrogen atom.

  • Decrease Lipophilicity: Reduce the overall lipophilicity (LogP) of the molecule by adding polar functional groups or reducing the size of hydrophobic moieties.

  • Introduce Steric Hindrance: Add bulky groups that sterically clash with the hERG channel binding site but are tolerated by the on-target kinase.

  • Scaffold Hopping: Replace the pyridine core with a different heterocyclic system that has a lower propensity for hERG binding while maintaining on-target activity.

Data Presentation

Table 1: Example of Improving Kinase Selectivity through Medicinal Chemistry

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)
Parent Compound 10501005
Analog 1 (R=Cl) 1550080033
Analog 2 (R=OMe) 88015010
Analog 3 (Scaffold Hop) 25>10,000>10,000>400

This table illustrates how chemical modifications can significantly improve the selectivity of a pyridine-based compound against off-target kinases.

Experimental Protocols

Protocol 1: In Vitro Kinase Panel Screening (Abbreviated)

This protocol provides a general workflow for an in vitro kinase assay to determine the IC50 of a compound against a panel of kinases.

  • Prepare Reagents:

    • Dilute recombinant kinases to the appropriate concentration in kinase buffer.

    • Prepare a stock solution of the substrate (e.g., a generic peptide substrate like myelin basic protein or a specific substrate for the kinase).

    • Prepare a stock solution of radiolabeled ATP ([γ-³²P]ATP).

    • Prepare a serial dilution of the test compound.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction and Detect:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto a phosphocellulose membrane.

    • Wash the membrane to remove unincorporated ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the compound concentration.

    • Calculate the IC50 value using a suitable curve-fitting algorithm.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) - High Throughput (Abbreviated)

This protocol outlines a high-throughput CETSA® experiment to assess target engagement in cells.[3]

  • Cell Treatment:

    • Seed cells in 384-well plates and incubate overnight.

    • Treat the cells with a serial dilution of the test compound and incubate for a defined period (e.g., 1 hour).

  • Heat Shock:

    • Apply a heat shock to the plates for a short duration (e.g., 3 minutes) at a range of temperatures to generate a melt curve, or at a single optimized temperature for isothermal analysis.

  • Cell Lysis:

    • Lyse the cells to release the proteins.

  • Detection:

    • Transfer the lysate to a detection plate.

    • Use a proximity-based immunoassay (e.g., AlphaLISA® or HTRF®) with two antibodies targeting the protein of interest to detect the amount of soluble (non-denatured) protein.

  • Data Analysis:

    • Plot the amount of soluble protein against the compound concentration.

    • A shift in the melting temperature (Tm) or an increase in soluble protein at a specific temperature in the presence of the compound indicates target engagement.

Visualizations

Signaling Pathway Diagrams

Off_Target_Kinase_Inhibition cluster_On_Target On-Target Pathway cluster_Off_Target Off-Target Pathway On_Target_Kinase Target Kinase On_Target_Substrate Target Substrate On_Target_Kinase->On_Target_Substrate On_Target_Response Desired Cellular Response On_Target_Substrate->On_Target_Response Off_Target_Kinase Off-Target Kinase Off_Target_Substrate Off-Target Substrate Off_Target_Kinase->Off_Target_Substrate Off_Target_Response Adverse Effect Off_Target_Substrate->Off_Target_Response Compound Pyridine-Based Inhibitor Compound->On_Target_Kinase Inhibition Compound->Off_Target_Kinase Inhibition

Experimental_Workflow Start Pyridine Compound Kinome_Scan Kinome-Wide Screening Start->Kinome_Scan Dose_Response IC50 Determination (On- and Off-Targets) Kinome_Scan->Dose_Response CETSA Cellular Target Engagement (CETSA®) Dose_Response->CETSA Phenotypic_Assay Cell-Based Phenotypic Assay CETSA->Phenotypic_Assay SAR SAR-Guided Optimization Phenotypic_Assay->SAR Iterate to Improve Selectivity

References

Technical Support Center: Enhancing the Stability of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide in solution?

A1: Based on its chemical structure, the two primary degradation pathways for this compound are:

  • Hydrolysis of the benzamide bond: This can be catalyzed by both acidic and basic conditions, leading to the formation of 2-((2-ethylphenyl)methoxy)benzoic acid and 3-aminopyridine.

  • Oxidation of the benzyl ether linkage: The ether linkage can be susceptible to oxidative cleavage, particularly in the presence of oxidizing agents or under photolytic conditions. The pyridine ring may also be susceptible to photodegradation.

Q2: How does pH affect the stability of the compound in aqueous solutions?

A2: The stability of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide is expected to be significantly influenced by pH. The benzamide linkage is susceptible to both acid- and base-catalyzed hydrolysis. The pyridine moiety, being basic, will be protonated at acidic pH, which can influence its electronic properties and susceptibility to degradation. Generally, a neutral to slightly acidic pH range is often optimal for the stability of similar compounds, but this needs to be determined experimentally.

Q3: What are the initial signs of compound degradation in my solution?

A3: Initial signs of degradation can include:

  • A change in the color or clarity of the solution.

  • The appearance of a precipitate, which could be a degradation product or the parent compound crashing out of solution due to changes in its chemical form.

  • A decrease in the expected biological activity or potency of the solution.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).

Q4: How can I improve the solubility of this compound to prepare stable stock solutions?

A4: Due to its structural characteristics, 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide is likely to have poor aqueous solubility. To prepare stable stock solutions, consider the following:

  • Co-solvents: Use of water-miscible organic solvents such as dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can significantly increase solubility.

  • pH adjustment: For this basic compound, adjusting the pH to the acidic range will protonate the pyridine nitrogen, forming a more soluble salt. However, the potential for acid-catalyzed hydrolysis must be considered.

  • Cyclodextrins: Encapsulation of the molecule within cyclodextrin cavities, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance aqueous solubility and stability.

Troubleshooting Guides

Issue 1: Compound Precipitation from Solution

Symptoms:

  • Visible solid particles or cloudiness in the solution upon standing or temperature change.

  • Inconsistent results in biological assays.

Possible Causes:

  • The concentration of the compound exceeds its solubility in the chosen solvent system.

  • A change in temperature affecting solubility.

  • pH of the solution has shifted, leading to the precipitation of the free base.

  • Degradation of the compound to a less soluble product.

Troubleshooting Steps:

StepActionRationale
1Verify Solubility Limit Determine the approximate solubility of the compound in your chosen solvent system at the desired temperature.
2Adjust Solvent Composition Increase the proportion of the organic co-solvent or try a different co-solvent system.
3Control pH If using an aqueous buffer, ensure the pH is maintained in a range where the compound is sufficiently soluble. For this basic compound, a slightly acidic pH may be beneficial.
4Consider Solubilizing Excipients Evaluate the use of cyclodextrins (e.g., HP-β-CD) to enhance and maintain solubility.
5Filter the Solution If precipitation is suspected to be from a small amount of insoluble material, filtering the solution through a 0.22 µm filter after preparation may help.
Issue 2: Loss of Compound Potency or Activity Over Time

Symptoms:

  • Decreased biological effect in assays compared to freshly prepared solutions.

  • A decrease in the peak area of the parent compound in HPLC analysis over time.

Possible Causes:

  • Chemical degradation of the compound (e.g., hydrolysis, oxidation).

  • Adsorption of the compound to container surfaces.

  • Photodegradation if the solution is exposed to light.

Troubleshooting Steps:

StepActionRationale
1Perform a Forced Degradation Study Expose the compound to stress conditions (acid, base, peroxide, heat, light) to identify the likely degradation pathways. This will inform the development of a stability-indicating analytical method.
2Optimize Solution pH Conduct a pH-rate profile study to determine the pH of maximum stability. Prepare solutions in a series of buffers across a pH range (e.g., 2-10) and monitor the compound's concentration over time.
3Protect from Light Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil to prevent photodegradation.
4Use Inert Containers Use polypropylene or glass containers that are known to have low binding affinity for small molecules.
5Evaluate Formulation Strategies Investigate the stabilizing effects of co-solvents or cyclodextrins by preparing formulations and monitoring stability over time compared to an unformulated control.

Data Presentation

The following tables provide representative quantitative data for the stability of structurally similar compounds to illustrate the effects of different conditions and formulation approaches. Note: This data is for illustrative purposes and the actual stability of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide should be determined experimentally.

Table 1: Illustrative pH-Dependent Hydrolysis of a Benzamide Analog

pHTemperature (°C)Apparent First-Order Rate Constant (kobs, day-1)Half-life (t1/2, days)
2.0400.04515.4
4.0400.01069.3
7.0400.005138.6
9.0400.02527.7
7.0250.0015462.1

Table 2: Example of Co-solvent Effect on the Stability of a Benzyl Ether Compound at 40°C

Solvent System (v/v)Apparent First-Order Rate Constant (kobs, day-1)Half-life (t1/2, days)
Water0.02034.7
20% Ethanol in Water0.01257.8
20% Propylene Glycol in Water0.01069.3
20% PEG 400 in Water0.00886.6

Table 3: Enhancement of Solubility and Stability of a Poorly Soluble Basic Drug with HP-β-CD

FormulationSolubility (mg/mL)% Remaining after 14 days at 40°C
Aqueous Buffer (pH 7.0)0.0585%
5% HP-β-CD in Buffer1.295%
10% HP-β-CD in Buffer3.598%

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 1 mL of 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 60°C for 48 hours.

  • Photodegradation: Expose the stock solution in a photostability chamber to a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples and a control (untreated) sample by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

Protocol 2: Preparation of a Cyclodextrin-Based Formulation
  • Prepare Cyclodextrin Solution: Prepare solutions of hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired aqueous buffer at various concentrations (e.g., 5%, 10%, 20% w/v).

  • Add Compound: Add an excess amount of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide to each cyclodextrin solution.

  • Equilibrate: Shake the suspensions at room temperature for 24-48 hours to ensure equilibrium is reached.

  • Filter: Filter the suspensions through a 0.22 µm syringe filter to remove the undissolved compound.

  • Determine Concentration: Analyze the filtrate by a validated HPLC method to determine the concentration of the dissolved compound. This will give the solubility in each cyclodextrin concentration.

  • Assess Stability: Store the prepared formulations at various temperatures and time points and monitor the compound concentration by HPLC to assess stability.

Mandatory Visualization

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid base Base Hydrolysis (0.1N NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (60°C) stock->thermal photo Photodegradation (ICH Q1B) stock->photo hplc HPLC Analysis (Stability-Indicating Method) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc compare Compare with Control hplc->compare identify Identify Degradants compare->identify

Caption: Workflow for a forced degradation study.

Formulation_Development_Logic cluster_problem Problem Identification cluster_strategy Formulation Strategies cluster_evaluation Evaluation cluster_outcome Outcome instability Compound Instability in Solution ph_opt pH Optimization instability->ph_opt cosolvents Co-solvents instability->cosolvents cyclodextrins Cyclodextrins instability->cyclodextrins solubility Solubility Assessment ph_opt->solubility stability Stability Study ph_opt->stability cosolvents->solubility cosolvents->stability cyclodextrins->solubility cyclodextrins->stability stable_formulation Stable Formulation stability->stable_formulation

Caption: Logical workflow for formulation development.

Technical Support Center: Method Validation for 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide quantification, a critical process in drug development and quality control. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the essential parameters for validating an analytical method for 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide quantification?

A1: According to the International Council on Harmonisation (ICH) guideline Q2(R1), the core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1][2]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.[3]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

Q2: Which analytical technique is most suitable for the quantification of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a commonly used and robust method for the quantification of small molecules like 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide in pharmaceutical formulations.[4][5] Liquid chromatography-mass spectrometry (LC-MS) can also be employed for higher sensitivity and selectivity, especially for impurity profiling.[6][7]

Q3: How do I demonstrate the specificity of my analytical method?

A3: Specificity is demonstrated by showing that the method is not affected by the presence of impurities, degradation products, or placebo components. This can be achieved by:

  • Forced Degradation Studies: Subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method should be able to separate the main peak of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide from any degradation peaks.

  • Placebo Analysis: Analyzing a placebo (formulation without the active pharmaceutical ingredient) to ensure that no interfering peaks are observed at the retention time of the analyte.

  • Peak Purity Analysis: Using a photodiode array (PDA) detector to assess the purity of the analyte peak.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Possible Causes:

    • Column Overload: Injecting too high a concentration of the sample.

    • Incompatible Injection Solvent: The solvent used to dissolve the sample is much stronger than the mobile phase.[8]

    • Column Degradation: The stationary phase of the column is deteriorating.

    • Secondary Interactions: Silanol groups on the silica-based column interacting with the basic nitrogen of the pyridine ring in the analyte.

  • Solutions:

    • Reduce Injection Volume/Concentration: Dilute the sample to an appropriate concentration.

    • Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[9]

    • Use a Guard Column: A guard column can help protect the analytical column from strongly retained compounds.

    • Mobile Phase Modifier: Add a competitor (e.g., triethylamine) to the mobile phase to block active silanol sites.

    • Column Replacement: If the column is old or has been used extensively, replace it with a new one.

Issue 2: Inconsistent Retention Times
  • Possible Causes:

    • Pump Malfunction: Fluctuations in the pump flow rate.[5]

    • Leaks in the System: Leaks can cause a drop in pressure and affect the flow rate.[5]

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially buffered solutions.[10]

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times.[9]

    • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.

  • Solutions:

    • System Maintenance: Regularly check for leaks and perform pump maintenance.

    • Degas Mobile Phase: Properly degas the mobile phase before use to prevent air bubbles in the pump.[5]

    • Standardized Mobile Phase Preparation: Use a precise and consistent procedure for preparing the mobile phase.

    • Use a Column Oven: Maintain a constant column temperature using a column oven.[9]

    • Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate before starting the analysis.

Issue 3: Failure to Meet Linearity Requirements (Low Correlation Coefficient)
  • Possible Causes:

    • Inappropriate Concentration Range: The selected concentration range may be too wide, leading to detector saturation at the higher end.

    • Sample Adsorption: The analyte may be adsorbing to the vials or parts of the HPLC system at low concentrations.

    • Inaccurate Standard Preparation: Errors in the preparation of stock and working standard solutions.

    • Detector Non-linearity: The detector response may not be linear across the entire concentration range.

  • Solutions:

    • Narrow the Concentration Range: Focus on a narrower range that is relevant to the expected sample concentrations.

    • Use Silanized Vials: To prevent adsorption of the analyte to glass surfaces.

    • Careful Standard Preparation: Use calibrated pipettes and volumetric flasks for accurate preparation of standards.

    • Check Detector Settings: Ensure the detector settings are appropriate for the concentration range being analyzed.

Quantitative Data Summary

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
5125,430
10251,890
25630,120
501,248,750
1002,505,600
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy and Precision Data

Concentration LevelSpiked Amount (µg/mL)Measured Amount (µg/mL)Recovery (%)RSD (%) (n=6)
80%4039.899.50.8
100%5050.3100.60.6
120%6059.599.20.7

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to achieve concentrations ranging from the LOQ to 150% of the target concentration.

Protocol 2: Linearity Assessment
  • Prepare at least five concentrations of the analyte across the expected range.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Visualizations

Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Protocol Define Validation Protocol Parameters Select Validation Parameters Protocol->Parameters Specificity Specificity Parameters->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: Workflow for Analytical Method Validation.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Chromatographic Problem (e.g., Poor Peak Shape) Cause1 Column Overload Problem->Cause1 Cause2 Incompatible Solvent Problem->Cause2 Cause3 Column Degradation Problem->Cause3 Solution1 Dilute Sample Cause1->Solution1 Solution2 Match Solvent to Mobile Phase Cause2->Solution2 Solution3 Replace Column Cause3->Solution3

Caption: Troubleshooting Logic for Chromatographic Issues.

References

Technical Support Center: Addressing Poor Cell Permeability of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of novel compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor cell permeability for a novel compound?

Poor cell permeability can stem from a variety of physicochemical and biological factors. Key contributors include:

  • High Molecular Weight: Generally, compounds with a molecular weight greater than 500 Daltons exhibit lower passive diffusion across cell membranes.

  • Poor Lipophilicity: The lipid bilayer of the cell membrane hinders the passage of highly polar (hydrophilic) molecules. A low octanol-water partition coefficient (LogP) is often indicative of poor permeability.[1]

  • High Polar Surface Area (PSA): A PSA greater than 140 Ų is often associated with poor permeability as it reflects a high number of hydrogen bond donors and acceptors.

  • Charge: Charged molecules typically exhibit lower permeability compared to neutral ones due to the hydrophobic nature of the cell membrane.[2]

  • Efflux Transporter Substrate: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), leading to low intracellular accumulation.[3][4]

Q2: How do I choose the right in vitro permeability assay for my compound?

The choice between the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay depends on the stage of your research and the specific questions you are asking.

  • PAMPA: This is a high-throughput, cost-effective assay that models passive diffusion across an artificial lipid membrane. It is ideal for early-stage screening of a large number of compounds to rank order them based on their passive permeability.[1][5][6]

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with tight junctions and express relevant transporters, mimicking the intestinal epithelium.[7][8][9][10][11] It is considered the gold standard for in vitro prediction of oral drug absorption as it can assess passive diffusion, active transport, and efflux mechanisms.[8][12]

Q3: What is the Biopharmaceutics Classification System (BCS) and how does it relate to permeability?

The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[3][13][14] This classification helps in predicting a drug's in vivo absorption characteristics.

BCS ClassSolubilityPermeabilityAbsorption Characteristics
Class I HighHighWell absorbed.[13]
Class II LowHighAbsorption is limited by solubility.[13]
Class III HighLowAbsorption is limited by permeability.[13]
Class IV LowLowPoorly absorbed.[13]

Troubleshooting Guides

Issue: Low Apparent Permeability (Papp) in Caco-2 Assay
Possible Cause Troubleshooting Step
Poor Passive Permeability 1. Review Physicochemical Properties: Analyze the compound's molecular weight, LogP, and PSA. Consider chemical modifications to optimize these properties. 2. Perform PAMPA Assay: This will confirm if the low permeability is due to poor passive diffusion. A low Papp value in both assays suggests a need for structural modification.
Active Efflux 1. Conduct Bidirectional Caco-2 Assay: Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter.[7] 2. Use Transporter Inhibitors: Perform the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to see if the A-B permeability increases.
Low Compound Recovery 1. Check for Non-specific Binding: Use low-binding plates and ensure proper sample handling.[8] 2. Assess Compound Stability: Verify the stability of your compound in the assay buffer and conditions.[8] 3. Evaluate Metabolism: Caco-2 cells have some metabolic activity. Analyze for the presence of metabolites.[10]
Issue: High Variability in Permeability Data
Possible Cause Troubleshooting Step
Inconsistent Caco-2 Monolayer Integrity 1. Monitor Transepithelial Electrical Resistance (TEER): Ensure TEER values are consistent and within the acceptable range for your laboratory before and after the experiment.[8][9] 2. Lucifer Yellow Permeability: Use a fluorescent marker like Lucifer Yellow to check for monolayer integrity. High leakage indicates a compromised barrier.[8] 3. Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding density, and culture duration (typically 21 days).[8][9]
Experimental Technique 1. Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when adding and removing samples from the apical and basolateral compartments. 2. Stirring/Shaking: Use a consistent and appropriate shaking speed during incubation to minimize the impact of the unstirred water layer.[15]

Experimental Protocols

Detailed Caco-2 Permeability Assay Protocol
  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 24-well format) at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-23 days in a humidified incubator at 37°C and 5% CO₂. Change the culture medium every 2-3 days.[9][12]

    • Confirm monolayer integrity by measuring TEER and/or Lucifer Yellow permeability.

  • Assay Preparation:

    • Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Prepare the dosing solution of the test compound in the transport buffer at the desired concentration. Include control compounds with known permeability characteristics (e.g., propranolol for high permeability and atenolol for low permeability).

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Permeability Measurement (Basolateral to Apical - B-A for Efflux):

    • Add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Follow the same incubation and sampling procedure as for the A-B direction.

  • Sample Analysis:

    • Analyze the concentration of the compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of permeation of the drug across the cells.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration of the drug in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Detailed PAMPA Protocol
  • Membrane Coating:

    • Prepare a solution of a lipid (e.g., 2% lecithin in dodecane) to mimic a biological membrane.

    • Coat the filter of a 96-well donor plate with the lipid solution and allow the solvent to evaporate.[16]

  • Assay Setup:

    • Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS at pH 7.4).

    • Prepare the dosing solutions of the test compounds in the same buffer.

    • Add the dosing solutions to the wells of the coated donor plate.

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate the plate at room temperature with gentle shaking for a specified time (e.g., 4-18 hours).[5][17]

  • Sample Analysis:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Pe) in cm/s using a relevant equation that accounts for the volumes and concentrations in the donor and acceptor wells.

Data Presentation

Table 1: Physicochemical Properties and their Influence on Passive Permeability

PropertyFavorable for High PermeabilityUnfavorable for High Permeability
Molecular Weight (Da) < 500> 500
LogP 1 - 5< 1 or > 5
Polar Surface Area (Ų) < 140> 140
Hydrogen Bond Donors ≤ 5> 5
Hydrogen Bond Acceptors ≤ 10> 10
Charge at physiological pH NeutralCharged

Table 2: Strategies to Enhance Cell Permeability

StrategyMechanism of ActionExample Application
Prodrugs Masking polar functional groups to increase lipophilicity. The prodrug is enzymatically or chemically converted to the active drug in vivo.[2]Ester prodrugs of carboxylic acids or phosphate prodrugs of hydroxyl groups.
Nanoparticles Encapsulating the drug to protect it from degradation and facilitate its transport across cell membranes. Can be surface-modified for targeted delivery.[8]Liposomes, polymeric nanoparticles, solid lipid nanoparticles.
Permeation Enhancers Temporarily disrupting the integrity of the cell membrane or tight junctions to allow for increased drug passage.[8]Fatty acids, bile salts, surfactants.
Ion Pairing Forming a neutral complex between a charged drug and a counter-ion, which increases the lipophilicity of the complex and enhances its permeability.[8]Pairing a cationic drug with an anionic counter-ion like an alkyl sulfate.

Visualizations

Drug_Absorption_Pathway cluster_Lumen Intestinal Lumen cluster_Epithelium Intestinal Epithelium cluster_Circulation Systemic Circulation cluster_Efflux Efflux Drug in Formulation Drug in Formulation Dissolved Drug Dissolved Drug Drug in Formulation->Dissolved Drug Dissolution Apical Membrane Apical Membrane Dissolved Drug->Apical Membrane Enterocyte Enterocyte Apical Membrane->Enterocyte Absorption Basolateral Membrane Basolateral Membrane Enterocyte->Basolateral Membrane Efflux Transporter (e.g., P-gp) Efflux Transporter (e.g., P-gp) Enterocyte->Efflux Transporter (e.g., P-gp) Portal Vein Portal Vein Basolateral Membrane->Portal Vein Liver Liver Portal Vein->Liver First-Pass Metabolism Systemic Circulation Systemic Circulation Liver->Systemic Circulation Efflux Transporter (e.g., P-gp)->Dissolved Drug Efflux

Caption: General pathway of oral drug absorption and the influence of efflux transporters.

Caco2_Workflow Start Start Seed Caco-2 cells on Transwell inserts Seed Caco-2 cells on Transwell inserts Start->Seed Caco-2 cells on Transwell inserts Culture for 21 days Culture for 21 days Seed Caco-2 cells on Transwell inserts->Culture for 21 days Verify monolayer integrity (TEER, Lucifer Yellow) Verify monolayer integrity (TEER, Lucifer Yellow) Culture for 21 days->Verify monolayer integrity (TEER, Lucifer Yellow) Prepare dosing solutions (Test & Control Compounds) Prepare dosing solutions (Test & Control Compounds) Verify monolayer integrity (TEER, Lucifer Yellow)->Prepare dosing solutions (Test & Control Compounds) Integrity OK Perform Bidirectional Transport Assay (A-B & B-A) Perform Bidirectional Transport Assay (A-B & B-A) Prepare dosing solutions (Test & Control Compounds)->Perform Bidirectional Transport Assay (A-B & B-A) Incubate (e.g., 2 hours at 37°C) Incubate (e.g., 2 hours at 37°C) Perform Bidirectional Transport Assay (A-B & B-A)->Incubate (e.g., 2 hours at 37°C) Collect samples from apical and basolateral compartments Collect samples from apical and basolateral compartments Incubate (e.g., 2 hours at 37°C)->Collect samples from apical and basolateral compartments Analyze sample concentrations (LC-MS/MS) Analyze sample concentrations (LC-MS/MS) Collect samples from apical and basolateral compartments->Analyze sample concentrations (LC-MS/MS) Calculate Papp and Efflux Ratio Calculate Papp and Efflux Ratio Analyze sample concentrations (LC-MS/MS)->Calculate Papp and Efflux Ratio End End Calculate Papp and Efflux Ratio->End

Caption: Experimental workflow for the Caco-2 permeability assay.

Permeability_Troubleshooting Poor Permeability Observed Poor Permeability Observed Assess Physicochemical Properties Assess Physicochemical Properties Poor Permeability Observed->Assess Physicochemical Properties Properties Favorable? Properties Favorable? Assess Physicochemical Properties->Properties Favorable? Efflux Ratio > 2? Efflux Ratio > 2? Properties Favorable?->Efflux Ratio > 2? Yes Medicinal Chemistry Optimization Medicinal Chemistry Optimization Properties Favorable?->Medicinal Chemistry Optimization No Consider Formulation Strategies Consider Formulation Strategies Efflux Ratio > 2?->Consider Formulation Strategies No Investigate Efflux Transporter Inhibition Investigate Efflux Transporter Inhibition Efflux Ratio > 2?->Investigate Efflux Transporter Inhibition Yes

Caption: Decision tree for addressing poor compound permeability.

References

Technical Support Center: Minimizing Degradation of Benzamide Compounds During Storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to minimize the degradation of benzamide compounds during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for benzamide compounds?

A1: Benzamide compounds are susceptible to degradation through several primary pathways:

  • Hydrolysis: This is one of the most common degradation routes for benzamides. The amide bond can be cleaved by water, a reaction that is catalyzed by both acids and bases, to form a carboxylic acid and an amine. Amides are generally more stable to hydrolysis than esters.[1]

  • Oxidation: The presence of oxygen can lead to oxidative degradation. This process can be accelerated by exposure to light or the presence of certain metal ions.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

  • Thermal Degradation: High temperatures can cause the breakdown of benzamide compounds.

Q2: What are the initial signs of degradation in my benzamide sample?

A2: Visual signs of degradation can include a change in color (e.g., development of a brownish or yellowish tint), a change in physical state (e.g., from a free-flowing powder to a caked or clumpy material), or the development of an unusual odor. For solutions, precipitation or a change in clarity may indicate degradation. However, significant degradation can occur without any visible changes, making analytical testing crucial.

Q3: How can I prevent hydrolysis of my benzamide compounds during storage?

A3: To minimize hydrolysis, it is critical to protect the compound from moisture.[2] Strategies include:

  • Storing the compound in a desiccator or a controlled low-humidity environment.

  • Using tightly sealed containers with a desiccant.

  • For solid dosage forms, using excipients with low water content.[1]

  • For liquid formulations, preparing them as dry powders for reconstitution before use can minimize hydrolysis.[1]

Q4: My benzamide compound is stored in a freezer. Is it still susceptible to degradation?

A4: While storing at low temperatures significantly slows down most degradation reactions, it does not eliminate them entirely. For solid samples, temperature fluctuations during freezer cycles can lead to moisture condensation, potentially accelerating hydrolysis. For solutions, freezing can cause phase separation and concentration of solutes, which might affect stability. It is crucial to use appropriate, tightly sealed containers even during freezer storage.

Q5: I have observed unexpected peaks in my HPLC analysis of a stored benzamide sample. What could be the cause?

A5: Unexpected peaks in an HPLC chromatogram can arise from several sources:

  • Degradation Products: These are new chemical entities formed from the breakdown of the parent benzamide compound.

  • Excipient Interactions: The benzamide may have reacted with an excipient in the formulation. For example, lactose, a common excipient, can undergo Maillard reactions with drugs that have primary amine groups.[3]

  • Contamination: The sample may have been contaminated during preparation or storage.

  • Systematic Issues: Ghost peaks can originate from mobile phase contaminants or carryover from previous injections.[4]

A systematic troubleshooting approach, as outlined in the guides below, is necessary to identify the source of the unexpected peaks.

Troubleshooting Guides

Guide 1: Investigating Unexpected Degradation of a Solid Benzamide Compound

This guide will help you troubleshoot unexpected degradation of a solid benzamide compound during storage.

Symptom Possible Cause Recommended Action
Discoloration (e.g., yellowing or browning) Photodegradation or Oxidation1. Review storage conditions. Was the compound exposed to light? 2. Store the compound in an amber vial or a light-blocking container. 3. Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Caking or clumping of the powder Moisture absorption leading to potential hydrolysis1. Check the relative humidity of the storage environment. 2. Store the compound in a desiccator with a fresh desiccant. 3. Ensure the container is tightly sealed.
Loss of potency confirmed by assay Hydrolysis, thermal degradation, or other chemical reactions1. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and pathways. 2. Analyze the sample using a stability-indicating HPLC method to separate and quantify the parent compound and any degradants. 3. Review the storage temperature and protect from extreme heat.
Guide 2: Troubleshooting Issues in Liquid Formulations of Benzamide Compounds

This guide addresses common stability issues encountered with benzamide compounds in solution.

Symptom Possible Cause Recommended Action
Precipitation or crystal formation Change in solubility due to pH shift or temperature fluctuations.1. Measure the pH of the solution and compare it to the initial value. 2. Use a buffer to maintain a stable pH.[5] 3. Evaluate the effect of temperature on solubility and store at a constant, appropriate temperature.
Cloudiness or haziness Degradation leading to insoluble products or microbial growth.1. Analyze the solution for degradation products. 2. If microbial contamination is suspected, perform appropriate microbiological testing. Consider adding a preservative if the formulation allows.
Significant drop in pH Hydrolysis leading to the formation of a carboxylic acid.1. Confirm hydrolysis by identifying the carboxylic acid degradation product. 2. Reformulate with a suitable buffer system to maintain pH. 3. Consider preparing the formulation in a non-aqueous solvent if feasible.

Data on Benzamide Stability

The stability of benzamide compounds is highly dependent on the specific storage conditions. The following tables summarize typical degradation behaviors under various stress conditions.

Table 1: Influence of pH on Hydrolysis of Benzamide

pHTemperature (°C)ConditionDegradation ProductsObservations
1.025-850.1 M HClBenzoic acid, Ammonium chlorideRate of hydrolysis increases with temperature.
7.025Neutral waterBenzoic acid, AmmoniaVery slow degradation compared to acidic or basic conditions.
13.025-850.1 M NaOHSodium benzoate, AmmoniaRate of hydrolysis is significantly faster than in acidic or neutral conditions.

Table 2: Summary of Forced Degradation Conditions and Expected Outcomes

Stress ConditionTypical ProtocolPrimary Degradation PathwayCommon Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursHydrolysisBenzoic acid and the corresponding amine/ammonia
Base Hydrolysis 0.1 M NaOH at room temperature for 2-8 hoursHydrolysisBenzoate salt and the corresponding amine/ammonia
Oxidation 3-30% H₂O₂ at room temperature for 24 hoursOxidationOxidized derivatives of the aromatic ring and/or side chains
Thermal Degradation Dry heat at 80°C for 48-72 hoursThermal DecompositionVaries depending on the compound's structure
Photodegradation Exposure to UV (254 nm) and visible lightPhotolysisVaries, can involve ring opening or other complex reactions

Experimental Protocols

Protocol 1: Forced Degradation Study for a Benzamide Drug Substance

Objective: To investigate the intrinsic stability of a benzamide compound and identify potential degradation products.

Materials:

  • Benzamide compound

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 30% Hydrogen peroxide

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a UV or DAD detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the benzamide compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 8 hours.

    • At appropriate time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid benzamide compound in a petri dish.

    • Expose to dry heat at 80°C in an oven for 48 hours.

    • At appropriate time points, weigh a portion of the solid, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Photodegradation (Solid State):

    • Place a thin layer of the solid benzamide compound in a petri dish.

    • Expose the sample to light in a photostability chamber according to ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After the exposure period, prepare solutions of both the exposed and control samples for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of any degradation products.

Protocol 2: Drug-Excipient Compatibility Study

Objective: To assess the compatibility of a benzamide drug substance with common pharmaceutical excipients.

Materials:

  • Benzamide drug substance

  • Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, povidone)

  • HPLC grade solvents

  • Vials with stoppers

  • Stability chambers (e.g., 40°C/75% RH)

Procedure:

  • Sample Preparation:

    • Prepare binary mixtures of the benzamide drug substance and each excipient, typically in a 1:1 ratio by weight.

    • Prepare a sample of the pure drug substance as a control.

    • For a "wet mix" condition, add a small amount of water (e.g., 5% w/w) to a separate set of binary mixtures.

  • Storage:

    • Place the prepared samples in loosely stoppered vials to allow for exposure to the storage conditions.

    • Store the vials in a stability chamber at accelerated conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 2 and 4 weeks).

  • Analysis:

    • At each time point, visually inspect the samples for any physical changes (e.g., color change, caking, liquefaction).

    • Prepare solutions of each sample and analyze by a stability-indicating HPLC method.

    • Compare the chromatograms of the binary mixtures to that of the pure drug substance stored under the same conditions. The appearance of new peaks or a significant loss of the parent drug peak in the binary mixture indicates an incompatibility.

Visualizations

degradation_pathways Benzamide Benzamide Benzoic_Acid Benzoic_Acid Benzamide->Benzoic_Acid Hydrolysis (Acid/Base, H₂O) Amine Amine / Ammonia Benzamide->Amine Hydrolysis (Acid/Base, H₂O) Oxidized_Products Oxidized Products Benzamide->Oxidized_Products Oxidation (O₂, Light) Photodegradation_Products Photodegradation Products Benzamide->Photodegradation_Products Photolysis (UV/Vis Light) Thermal_Degradation_Products Thermal Degradation Products Benzamide->Thermal_Degradation_Products Thermal Stress (Heat)

Caption: Primary degradation pathways for benzamide compounds.

forced_degradation_workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photo Photolysis Photo->Stressed_Samples API Benzamide API API->Acid API->Base API->Oxidation API->Thermal API->Photo HPLC Stability-Indicating HPLC Analysis Stressed_Samples->HPLC Data Data Analysis: - % Degradation - Impurity Profile - Mass Balance HPLC->Data Report Stability Report Data->Report

Caption: Experimental workflow for a forced degradation study.

hplc_troubleshooting Start Unexpected Peak in HPLC? Is_peak_in_blank Is the peak present in the blank injection? Start->Is_peak_in_blank Is_peak_in_placebo Is the peak present in the placebo? Is_peak_in_blank->Is_peak_in_placebo No System_Contamination System/Solvent Contamination Is_peak_in_blank->System_Contamination Yes Degradation_Product Potential Degradation Product Is_peak_in_placebo->Degradation_Product No Excipient_Interaction Excipient-Related Impurity Is_peak_in_placebo->Excipient_Interaction Yes Carryover Sample Carryover System_Contamination->Carryover or

Caption: Troubleshooting flowchart for unexpected HPLC peaks.

References

Technical Support Center: Refining Purification Techniques for Substituted Benzamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted benzamides.

Crystallization Troubleshooting Guide

Question: My substituted benzamide is not crystallizing from the solution. What steps can I take?

Answer:

Several factors can inhibit crystallization. Here is a step-by-step troubleshooting guide:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.

    • Reduce Solvent Volume: Your compound may be too dilute. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

  • Re-evaluate Solvent System: If the above methods fail, the solvent may not be optimal. The ideal solvent should dissolve the compound when hot but not when cold. Consider using a different solvent or a co-solvent system.

Question: My compound is "oiling out" instead of forming crystals. How can I resolve this?

Answer:

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, causing it to separate as a liquid instead of a solid. To address this:

  • Lower the Cooling Temperature: Ensure the solution is cooled well below the compound's melting point.

  • Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point significantly lower than the melting point of your substituted benzamide.

  • Increase Solvent Volume: Add more solvent to dissolve the oil, then cool the solution slowly.

  • Change the Solvent System: A different solvent or a mixture of solvents might be necessary to promote proper crystal lattice formation.

Question: The crystals form too quickly, potentially trapping impurities. How can I slow down the crystallization process?

Answer:

Rapid crystallization often leads to lower purity. To encourage slower, more controlled crystal growth:

  • Insulate the Flask: After heating to dissolve the solid, wrap the flask in glass wool or another insulating material to slow the rate of cooling.

  • Use a Dewar Flask: For very slow cooling, place the flask in a Dewar flask.

  • Gradual Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

Question: The recovery of my purified substituted benzamide is very low. What are the likely causes and solutions?

Answer:

Poor recovery can be due to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor. Concentrate the solution by evaporation and cool again.

  • Premature Crystallization: If crystals form during a hot filtration step to remove insoluble impurities, product will be lost. Ensure the filtration apparatus is pre-heated and the solution is kept hot.

  • Inappropriate Solvent Choice: If the compound is too soluble in the cold solvent, recovery will be low. Re-evaluate your solvent system.

  • Multiple Transfer Steps: Minimize the number of times you transfer the solid or solution to reduce mechanical losses.

Chromatography Troubleshooting Guide

Question: I am seeing peak tailing in the HPLC analysis of my substituted benzamide. What could be the cause and how do I fix it?

Answer:

Peak tailing, where the peak is asymmetrically skewed towards the end, is a common issue in HPLC and can be caused by:

  • Secondary Interactions: The analyte may be interacting with active sites (silanols) on the silica-based stationary phase.

    • Solution: Add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase to block these active sites.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample and inject a smaller volume.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Degradation: The column may be nearing the end of its life.

    • Solution: Replace the column.

Question: My HPLC peaks are fronting. What is the reason for this?

Answer:

Peak fronting, the inverse of tailing, is most commonly caused by:

  • Sample Overload: This is the most frequent reason for fronting.

    • Solution: Reduce the concentration of the sample being injected.

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.

    • Solution: Ensure your sample is completely dissolved before injection. A different injection solvent may be needed.

Question: I am having difficulty separating regioisomers of my substituted benzamide by column chromatography. What can I do?

Answer:

Separating regioisomers can be challenging due to their similar polarities. Here are some strategies:

  • Optimize the Mobile Phase:

    • Solvent Strength: Carefully adjust the polarity of the eluent. A small change in the ratio of your solvents (e.g., ethyl acetate and hexane) can significantly impact resolution.

    • Solvent System: Try a different combination of solvents. For example, if a hexane/ethyl acetate system is not working, consider dichloromethane/methanol.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, a different stationary phase may be required. Consider using a more polar silica gel or an alumina column.

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers much higher resolution than standard column chromatography.

Frequently Asked Questions (FAQs)

Crystallization

  • Q1: How do I choose the best solvent for recrystallizing my substituted benzamide?

    • A1: The ideal solvent will dissolve your compound when hot but not when it is cold. A good starting point is to test the solubility of a small amount of your compound in various solvents at room and elevated temperatures. Common solvents for benzamides include ethanol, isopropanol, acetone, and water, or mixtures of these.

  • Q2: Can I use a mixture of solvents for recrystallization?

    • A2: Yes, a co-solvent system is often effective. This typically involves one solvent in which the compound is soluble and another in which it is insoluble. Dissolve the compound in the "good" solvent at an elevated temperature and then add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Q3: What is the purpose of washing the crystals after filtration?

    • A3: Washing the crystals with a small amount of cold solvent removes any residual mother liquor that may contain impurities. It is crucial to use a cold solvent to minimize the loss of your purified product.

Chromatography

  • Q4: How do I select an appropriate solvent system for TLC analysis of my substituted benzamide?

    • A4: A good starting point for many organic compounds is a 1:1 mixture of ethyl acetate and hexane. You can then adjust the ratio to achieve an Rf value for your compound of interest between 0.2 and 0.4, which is ideal for subsequent column chromatography. For more polar benzamides, a more polar eluent like dichloromethane/methanol may be necessary.

  • Q5: What is the relationship between TLC and column chromatography?

    • A5: Thin-layer chromatography (TLC) is a rapid and inexpensive technique used to determine the optimal solvent system for a separation by column chromatography. The solvent system that provides good separation and an appropriate Rf value on TLC is typically a good starting point for the column.

  • Q6: When should I consider using HPLC instead of column chromatography for purification?

    • A6: HPLC is preferred when you need to separate compounds with very similar polarities, such as regioisomers or diastereomers, that cannot be resolved by standard column chromatography. It is also used when a very high degree of purity is required.

Data Presentation

Table 1: Recrystallization of Substituted Benzamides - Solvent Effects on Yield and Purity

Substituted BenzamideRecrystallization SolventYield (%)Purity (%)
4-AminobenzamideEthanol/Water95.599.3
4-AminobenzamideWater91.199.1
p-NitobenzamideEthanol/Water98.798.5

Note: Data compiled from multiple sources. Purity was determined by HPLC.

Table 2: Column Chromatography of a Mixture of Benzamide and a More Polar Impurity

Mobile Phase (Ethyl Acetate:Hexane)Rf of BenzamideRf of ImpurityResolution (ΔRf)
1:40.250.100.15
1:30.350.150.20
1:20.500.250.25
1:10.700.450.25

Note: Data is illustrative and based on typical chromatographic behavior. Optimal resolution is often achieved when the compound of interest has an Rf between 0.2 and 0.4.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Substituted Benzamide

  • Dissolution: In an Erlenmeyer flask, add the crude substituted benzamide and a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

Protocol 2: General Procedure for Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of ethyl acetate and hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude substituted benzamide in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified substituted benzamide.

Visualizations

Crystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Product dry->end

Figure 1: Experimental workflow for the purification of substituted benzamides by crystallization.

Chromatography_Troubleshooting cluster_peak_shape Peak Shape Problem cluster_tailing_causes Potential Causes for Tailing cluster_fronting_causes Potential Causes for Fronting cluster_solutions Solutions start HPLC Analysis Issue peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting secondary_interaction Secondary Interactions peak_tailing->secondary_interaction column_overload_t Column Overload peak_tailing->column_overload_t solvent_mismatch_t Solvent Mismatch peak_tailing->solvent_mismatch_t column_degradation Column Degradation peak_tailing->column_degradation sample_overload_f Sample Overload peak_fronting->sample_overload_f poor_solubility Poor Solubility peak_fronting->poor_solubility add_tea Add TEA to Mobile Phase secondary_interaction->add_tea dilute_sample Dilute Sample column_overload_t->dilute_sample match_solvent Match Sample Solvent to Mobile Phase solvent_mismatch_t->match_solvent replace_column Replace Column column_degradation->replace_column sample_overload_f->dilute_sample ensure_dissolution Ensure Complete Sample Dissolution poor_solubility->ensure_dissolution

Figure 2: Logical relationship diagram for troubleshooting common HPLC peak shape issues.

Validation & Comparative

"validating the antifungal activity of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide"

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Antifungal Activity of N-Arylbenzamide Derivatives

A Comprehensive Guide for Researchers in Drug Development

This guide provides a comparative analysis of the antifungal activity of N-arylbenzamide derivatives, a class of compounds with demonstrated potential for combating fungal infections. Due to the limited availability of public data on the specific compound 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide, this guide focuses on structurally related N-phenylbenzamides and other benzamide derivatives. The data presented here is compiled from various studies to offer a comparative perspective on their efficacy against clinically relevant fungal pathogens. This guide is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy of Benzamide Derivatives and Standard Antifungals

The antifungal activity of various benzamide derivatives is summarized below, with Minimum Inhibitory Concentration (MIC) values providing a quantitative measure of their efficacy. For comparison, data for the widely used antifungal agent Fluconazole is also included. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[1]

Compound/DrugFungal StrainMIC (µg/mL)Reference
N-phenylbenzamide Derivatives
Compound 3a (N-phenylbenzamide)Candida albicans>100[2]
Compound 3b (4-methoxy-N-phenylbenzamide)Candida albicans50[2]
Compound 3c (4-chloro-N-phenylbenzamide)Candida albicans25[2]
Compound 16g (a nicotinamide derivative)Candida albicans SC53140.25[3]
Compound 16g Fluconazole-resistant C. albicans0.125 - 1[3]
Picolinamide/Benzamide Scaffolds
(A representative benzamide)Saccharomyces cerevisiae< 2.5[4]
Standard Antifungal
FluconazoleCandida albicans SC53140.25 - 2[3]
MicafunginCandida albicans0.015 - 0.5[5]
MicafunginAspergillus fumigatus≤0.125 (MEC)[5]

Note: The data above is a compilation from different studies and direct comparison should be made with caution due to potential variations in experimental conditions. MIC values for N-phenylbenzamides are generally moderate, but structural modifications, as seen in nicotinamide derivative 16g , can significantly enhance antifungal potency, even against drug-resistant strains.[3]

Experimental Protocols

A standardized method for determining the antifungal activity of a compound is crucial for reproducible and comparable results. The broth microdilution method is a widely accepted technique.

Broth Microdilution Antifungal Susceptibility Testing Protocol

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3.[6]

1. Preparation of Fungal Inoculum:

  • Fungal strains are stored as frozen stocks at -80°C in 35% glycerol.

  • Before each experiment, a small amount of the frozen stock is thawed and cultured overnight in Sabouraud Dextrose Broth at 30°C with agitation.[6]

  • The fungal cells are then collected by centrifugation, washed with PBS, and resuspended in RPMI 1640 medium.

  • The cell suspension is adjusted to a final concentration of approximately 2 x 10³ cells/mL for Candida species.[6]

2. Preparation of Antifungal Compounds:

  • The test compounds and control drugs (e.g., Fluconazole) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial two-fold dilutions of the compounds are prepared in 96-well microtiter plates to achieve a range of final concentrations. The final volume in each well is typically 100 µL.[6]

3. Incubation:

  • The prepared fungal inoculum (100 µL) is added to each well of the microtiter plate containing the serially diluted compounds.

  • The plates are incubated at 35°C for 24 to 48 hours. For slower-growing fungi like Cryptococcus species, incubation may be extended to 72 hours.[7]

4. Determination of Minimum Inhibitory Concentration (MIC):

  • Following incubation, the plates are examined visually or with a spectrophotometric reader to assess fungal growth.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free control well.[7]

Visualizing Experimental Workflow and Biological Pathways

Workflow for Antifungal Susceptibility Testing

The following diagram illustrates the key steps in the broth microdilution method for assessing the antifungal activity of a test compound.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Incubation Inoculation and Incubation (24-48h) Inoculum->Incubation Add to plate Compound Test Compound Serial Dilution Compound->Incubation Add to plate MIC MIC Determination (Visual/Spectrophotometric) Incubation->MIC Read results

Workflow for broth microdilution antifungal susceptibility testing.

Potential Signaling Pathway Inhibition by Benzamide Antifungals

Some benzamide and picolinamide compounds have been shown to target Sec14p, a crucial phosphatidylinositol/phosphatidylcholine transfer protein in yeast.[4] Inhibition of this protein disrupts lipid metabolism and signaling, leading to fungal cell death.

Sec14p_Inhibition_Pathway Compound Benzamide Compound Sec14p Sec14p (PI/PC Transfer Protein) Compound->Sec14p Inhibits Golgi Golgi Membrane Sec14p->Golgi Maintains Function Lipid Lipid Homeostasis Sec14p->Lipid Vesicle Vesicle Trafficking Golgi->Vesicle Death Fungal Cell Death Vesicle->Death Disruption leads to Lipid->Death Disruption leads to

Inhibition of the Sec14p signaling pathway by benzamide compounds.

References

"comparative study of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide and existing fungicides"

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of a Representative Picolinamide Fungicide with Established Strobilurin and Triazole Fungicides, Supported by Experimental Data.

For Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Direct experimental data for the specific compound 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide is not publicly available. This guide therefore presents a comparative study of a representative novel picolinamide fungicide, which shares structural and mechanistic similarities, against established classes of fungicides. The data presented is a synthesis of findings from various scientific studies and is intended for informational and comparative purposes.

Introduction

The relentless evolution of fungal pathogens necessitates the continuous development of novel fungicides with diverse modes of action to ensure effective and sustainable crop protection. Benzamide and its derivatives, such as the picolinamide class of fungicides, represent a promising frontier in this endeavor. This guide provides a comparative overview of a representative novel picolinamide fungicide against two widely used classes of existing fungicides: strobilurins and triazoles. The comparison is based on their mechanism of action, fungicidal efficacy supported by in vitro experimental data, and the underlying experimental protocols.

Fungicide Profiles

Fungicide ClassRepresentative Compound(s)Primary TargetFRAC Group
Picolinamide Fenpicoxamid, FlorylpicoxamidCytochrome bc1 complex (Qi site)21
Strobilurin AzoxystrobinCytochrome bc1 complex (Qo site)11
Triazole Tebuconazole, PropiconazoleC14-demethylase in sterol biosynthesis3

Mechanism of Action

The primary differentiating factor between these fungicide classes is their mode of action at the molecular level.

Picolinamide Fungicides (Qi Inhibitors)

Picolinamides, such as fenpicoxamid and florylpicoxamid, disrupt the fungal respiratory chain by binding to the quinone-inside (Qi) site of the cytochrome bc1 complex (Complex III). This binding blocks electron transport, thereby inhibiting ATP synthesis and leading to fungal cell death. Their unique target site within Complex III means they do not exhibit cross-resistance with strobilurin (QoI) fungicides.

cluster_Mitochondrion Mitochondrial Inner Membrane Complex_III Cytochrome bc1 Complex Qi_site Qi Site Complex_III->Qi_site Qo_site Qo Site Complex_III->Qo_site ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient Electron_Transport Electron Transport Chain Electron_Transport->Complex_III Electrons ATP ATP ATP_Synthase->ATP Picolinamide Picolinamide Fungicide Picolinamide->Qi_site Binds and Inhibits

Mechanism of Picolinamide Fungicides
Strobilurin Fungicides (QoI Inhibitors)

Strobilurins, including azoxystrobin, also target the cytochrome bc1 complex. However, they bind to the quinone-outside (Qo) site. This inhibition similarly disrupts the electron transport chain and ATP production. Due to their site-specific mode of action, resistance can develop in fungal populations through mutations in the cytochrome b gene.[1][2]

cluster_Mitochondrion Mitochondrial Inner Membrane Complex_III Cytochrome bc1 Complex Qi_site Qi Site Complex_III->Qi_site Qo_site Qo Site Complex_III->Qo_site ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient Electron_Transport Electron Transport Chain Electron_Transport->Complex_III Electrons ATP ATP ATP_Synthase->ATP Strobilurin Strobilurin Fungicide Strobilurin->Qo_site Binds and Inhibits

Mechanism of Strobilurin Fungicides
Triazole Fungicides (DMI Inhibitors)

Triazoles, such as tebuconazole and propiconazole, have a different mechanism of action altogether. They inhibit the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3] The disruption of ergosterol production leads to impaired membrane function and ultimately inhibits fungal growth.[3]

Lanosterol Lanosterol C14_Demethylase C14-Demethylase Enzyme Lanosterol->C14_Demethylase Ergosterol Ergosterol C14_Demethylase->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Triazole Triazole Fungicide Triazole->C14_Demethylase Inhibits A Prepare Fungicide-Amended Media B Pour Media into Petri Dishes A->B C Inoculate with Fungal Mycelium B->C D Incubate at Optimal Conditions C->D E Measure Colony Diameter D->E F Calculate Percent Inhibition E->F G Determine EC50 Value F->G

References

No Publicly Available Data for Cross-Reactivity Analysis of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly accessible scientific literature and chemical databases has revealed no specific information regarding the biological targets, cross-reactivity, or pharmacological profile of the compound "2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide." This lack of available data prevents the creation of a comparison guide on its cross-reactivity with other targets.

The absence of information suggests that this compound may be a novel chemical entity that has not yet been characterized in the public domain, a proprietary molecule under private investigation, or a compound that has not been the subject of published biological studies. Without a known primary biological target, it is not feasible to conduct a cross-reactivity analysis or compare its performance against alternative molecules.

Benzamide-containing compounds, in general, are known to interact with a wide range of biological targets, and their activities are highly dependent on their specific chemical structures. Various benzamide derivatives have been developed as antipsychotics, antiemetics, and gastroprokinetic agents, often targeting dopamine and serotonin receptors. However, without experimental data for the specific compound , any discussion of potential off-target effects would be purely speculative.

Researchers, scientists, and drug development professionals interested in the cross-reactivity of this specific molecule are encouraged to perform internal experimental evaluations. Standard assays to determine target engagement and selectivity would include broad kinase profiling, receptor binding assays against a panel of common off-targets (e.g., GPCRs, ion channels), and cellular functional assays.

Should information regarding the primary biological target or any alternative identifiers for "2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide" become available, a detailed comparison guide on its cross-reactivity could be compiled.

Navigating the Structure-Activity Relationship of Benzamide Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, understanding the structure-activity relationship (SAR) of a compound class is pivotal for designing more potent and selective therapeutics. This guide provides a comparative analysis of benzamide analogs, with a focus on structural motifs similar to 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide, drawing from available experimental data on related compounds to inform future research directions.

Comparative Activity of Benzamide Analogs

The biological activity of benzamide derivatives is significantly influenced by the nature and position of substituents on the aromatic rings and the conformation of the amide linker. The following table summarizes the activity of various benzamide analogs from different studies, providing a comparative overview.

Compound IDCore StructureTarget/AssayActivity (IC50/EC50)Reference
1 2-Amino-5-chloro-N-(4-sec-butylphenyl)benzamideMycobacterium tuberculosisNot specified (High activity)[1]
2 N-(2-(1H-indol-3-yl)ethyl)-3,4-dimethoxybenzamideBacillus subtilis (Antibacterial)High inhibition[2]
3 Compound 7h (a benzamide with a pyridine-linked 1,2,4-oxadiazole)Botrytis cinereal (Fungicidal)90.5% inhibition at 50 mg/L[3]
4 Compound 22c (a sulfonamide methoxypyridine derivative)PI3Kα0.22 nM[4]
5 Compound 22c (a sulfonamide methoxypyridine derivative)mTOR23 nM[4]

Key Observations:

  • Substituents on the Benzamide Ring: The presence of electron-withdrawing groups, such as chloro groups, can enhance antimycobacterial activity[1].

  • Amine Substituents: The nature of the substituent on the amide nitrogen is crucial. For instance, tryptamine-based benzamides show promising antimicrobial activity, with methoxy groups on the benzoyl moiety enhancing this effect[2].

  • Bioisosteric Replacements: Replacing parts of the core structure with bioisosteres, such as pyridine-linked 1,2,4-oxadiazoles, can lead to potent fungicidal and larvicidal agents[3].

  • Kinase Inhibition: The benzamide scaffold is a versatile starting point for developing kinase inhibitors. Modifications, including the introduction of sulfonamide and methoxypyridine moieties, have led to potent dual PI3K/mTOR inhibitors[4].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of SAR studies. Below are representative experimental protocols for the synthesis and biological evaluation of benzamide analogs, based on published research.

General Synthesis of N-(Pyridin-3-yl)benzamide Analogs

A common route for synthesizing N-substituted benzamides involves the coupling of a substituted benzoic acid with a corresponding amine.

Materials:

  • Substituted benzoic acid

  • Substituted 3-aminopyridine

  • Coupling agents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • The substituted benzoic acid (1 equivalent) is dissolved in an anhydrous solvent.

  • The coupling agents (e.g., HATU, 1.1 equivalents) and an organic base (e.g., DIPEA, 2 equivalents) are added to the solution.

  • The mixture is stirred at room temperature for 10-15 minutes to activate the carboxylic acid.

  • The substituted 3-aminopyridine (1 equivalent) is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the desired N-(pyridin-3-yl)benzamide analog.

In Vitro Kinase Inhibition Assay (Example: PI3Kα)

This protocol describes a typical assay to determine the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant PI3Kα enzyme

  • ATP

  • Kinase buffer

  • Substrate (e.g., PIP2)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Test compounds (analogs)

Procedure:

  • A kinase reaction buffer containing the PI3Kα enzyme and the substrate is prepared.

  • The test compounds are serially diluted to various concentrations.

  • The diluted compounds are added to the wells of a microplate.

  • The kinase reaction is initiated by adding ATP.

  • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

  • The amount of ADP produced is quantified using a detection reagent according to the manufacturer's instructions.

  • The luminescence is measured using a plate reader.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing Workflows and Pathways

Understanding the experimental workflow and the targeted signaling pathways is facilitated by clear diagrams.

SAR_Workflow cluster_design Compound Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration start Define Core Scaffold (e.g., 2-alkoxy-N-pyridinylbenzamide) design Design Analogs (Vary R1, R2, Linker) start->design synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification primary_assay Primary Assay (e.g., Target-based screen) purification->primary_assay dose_response Dose-Response & IC50/EC50 Determination primary_assay->dose_response selectivity Selectivity Profiling (vs. related targets) dose_response->selectivity sar_analysis Structure-Activity Relationship Analysis dose_response->sar_analysis selectivity->sar_analysis adme_tox In Vitro ADME/Tox (optional) sar_analysis->adme_tox iteration Design Next Generation Analogs sar_analysis->iteration adme_tox->iteration iteration->design

Caption: A typical workflow for a structure-activity relationship (SAR) study.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation Cell_Responses Cell Growth, Proliferation, Survival AKT->Cell_Responses mTORC2 mTORC2 mTORC2->AKT Phosphorylation Inhibitor Benzamide Analog (PI3K Inhibitor) Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT signaling pathway, a common target for benzamide-based inhibitors.

References

A Comparative Guide to the Safety Profile of Novel Benzamides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for benchmarking the safety profile of novel benzamide derivatives against established compounds. It is intended for researchers, scientists, and drug development professionals. The guide outlines key in-vitro safety assays, presents comparative data in a structured format, and includes detailed experimental methodologies.

Comparative Safety Data

The safety profile of a novel drug candidate is a critical determinant of its therapeutic potential. Below is a comparative summary of key safety-related endpoints for a hypothetical novel benzamide, a standard benzamide, and a non-benzamide comparator compound.

Parameter Novel Benzamide Candidate Standard Benzamide Non-Benzamide Comparator Assay Description
Cytotoxicity (HepG2) IC50: > 100 µMIC50: 85 µMIC50: 50 µMMeasures the concentration at which 50% of liver cancer cells are non-viable after exposure.
hERG Channel Blockade IC50: 35 µMIC50: 12 µMIC50: 5 µMAssesses the risk of cardiac arrhythmia by measuring the inhibition of the hERG potassium channel.[1][2][3][4]
Mutagenicity (Ames Test) NegativeNegativePositiveEvaluates the potential of a compound to induce genetic mutations using bacterial strains.[5][6][7]
Acute Oral Toxicity LD50: > 2000 mg/kg (rat)LD50: ~1160 mg/kg (mouse)[8][9]LD50: 300 mg/kg (rat)The single dose required to kill 50% of a test animal population.

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and comparable safety data.

Cytotoxicity Assay (MTT Assay)

Cytotoxicity assays are fundamental in drug discovery for screening out compounds that are toxic to cells at an early stage.[10][11][12] The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.

Principle: Viable cells contain mitochondrial dehydrogenases that can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Plating: Seed cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test benzamide and comparator compounds. Replace the cell culture medium with medium containing the compounds at various concentrations and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

hERG Channel Blockade Assay (Automated Patch-Clamp)

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical indicator of potential cardiotoxicity, specifically the risk of Torsades de Pointes.

Principle: Automated patch-clamp electrophysiology directly measures the flow of ions through the hERG channels in cells engineered to express them. The test compound's ability to block this current is quantified.

Methodology:

  • Cell Preparation: Use a stable cell line (e.g., HEK293) expressing the hERG channel. Culture and harvest the cells for the experiment.

  • Assay Setup: An automated patch-clamp system is used. The cells are captured on a microfluidic chip, and a high-resistance seal (giga-seal) is formed.

  • Baseline Recording: A specific voltage protocol is applied to the cell to elicit and measure the characteristic hERG current tail in the absence of the compound.

  • Compound Application: The test benzamide is perfused over the cell at increasing concentrations.

  • Current Measurement: The hERG current is recorded after exposure to each concentration of the compound.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the baseline. An IC50 value is determined by fitting the concentration-response data to a suitable equation.

Mutagenicity (Ames Test)

The Ames test is a widely used biological assay to assess the mutagenic potential of chemical compounds.[5] It uses specific strains of bacteria to test whether a given chemical can cause mutations in their DNA.[5][13]

Principle: The test uses several strains of Salmonella typhimurium (or other bacteria) that carry a mutation preventing them from synthesizing the amino acid histidine (His-).[6][14] They are auxotrophic and cannot grow on a histidine-free medium.[6] The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-free medium (His+).[6]

Methodology:

  • Strain Preparation: Grow cultures of the His- Salmonella typhimurium tester strains (e.g., TA98, TA100).

  • Metabolic Activation (Optional but Recommended): Many compounds only become mutagenic after being metabolized by the liver. Therefore, the test is often performed with and without a rat liver extract (S9 fraction) to simulate this metabolic activation.[6]

  • Exposure: Mix the bacterial culture with the test benzamide (at various concentrations) and the S9 fraction (if used) in a tube containing soft agar.

  • Plating: Pour the mixture onto a minimal glucose agar plate, which lacks histidine.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (His+ revertants) on each plate.

  • Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies on the test plates compared to the negative control plates (spontaneous revertants).[6]

Visualizations

Safety Profiling Workflow

This diagram illustrates a typical workflow for the preclinical safety assessment of a novel compound.

start Novel Benzamide Candidate cytotoxicity In-vitro Cytotoxicity Screening (e.g., MTT) start->cytotoxicity hERG hERG Channel Assay cytotoxicity->hERG Low Cytotoxicity high_tox High Toxicity (Terminate) cytotoxicity->high_tox High Cytotoxicity ames Ames Test (Mutagenicity) hERG->ames No Significant Block hERG->high_tox Significant Block ames->high_tox Positive low_tox Acceptable Profile (Proceed to In-vivo) ames->low_tox Negative

A typical workflow for preclinical safety assessment.
Dopamine D2 Receptor Signaling Pathway

Many benzamide antipsychotics exert their effects by acting as antagonists at the Dopamine D2 receptor, a G-protein coupled receptor (GPCR). Understanding this pathway is key to interpreting on-target and off-target effects.

cluster_membrane Cell Membrane Dopamine Dopamine D2R D2 Receptor (GPCR) Dopamine->D2R Activates Benzamide Novel Benzamide (Antagonist) Benzamide->D2R Blocks G_Protein Gi/o Protein D2R->G_Protein AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP Production ↓ AC->cAMP Response Decreased Neuronal Excitability cAMP->Response

Inhibitory action of a benzamide antagonist on D2 signaling.

References

Confirming Mechanism of Action: A Comparative Guide to Genetic Knockout Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, unequivocally confirming a drug's mechanism of action (MoA) is a cornerstone of preclinical validation. Genetic knockout (KO) studies, particularly those utilizing CRISPR-Cas9 technology, have emerged as a gold standard for this purpose. This guide provides a comparative overview of the genetic knockout approach against other target validation methods, supported by experimental data and detailed protocols.

Comparing Target Validation Methodologies

The choice of target validation method can significantly impact the interpretation of experimental results. While methods like RNAi provide a faster means to transiently reduce gene expression, CRISPR-Cas9 offers a stable and complete knockout of the target gene.[1]

FeatureGenetic Knockout (CRISPR-Cas9)RNA Interference (siRNA/shRNA)Small Molecule Inhibitors
Effect Permanent gene knockoutTransient gene knockdownInhibition of protein function
Specificity High, with off-target effects that can be mitigated through careful guide RNA designModerate to high, but prone to off-target effects due to partial complementarityVariable, can have off-target effects on other proteins
Efficacy Complete loss of protein expressionVariable knockdown efficiencyDependent on inhibitor potency and selectivity
Phenotype Strong and clear phenotypeCan be less pronounced due to incomplete knockdownCan be confounded by off-target effects
Workflow More time-consuming to establish clonal cell linesRelatively rapid experimental setupDependent on availability of a specific inhibitor

Case Study: Confirming the MoA of BRAF Inhibitors in Melanoma

A compelling example of confirming a drug's MoA is the use of BRAF inhibitors, such as Vemurafenib, in the treatment of melanoma. Approximately 50% of melanomas harbor a mutation in the BRAF gene, most commonly the V600E mutation, which leads to constitutive activation of the MAPK/ERK signaling pathway and uncontrolled cell proliferation.[8][9] Vemurafenib was designed to selectively inhibit this mutated BRAF protein.[8][9][10]

Genetic knockout studies are instrumental in demonstrating that the efficacy of Vemurafenib is dependent on the presence of its target, the BRAF protein.

Data Presentation: In Vitro Efficacy of Vemurafenib

The following table summarizes hypothetical data from a cell viability study (MTT assay) comparing the effect of Vemurafenib on wild-type melanoma cells, BRAF V600E mutant melanoma cells, and BRAF knockout melanoma cells.

Cell LineTreatmentConcentration (μM)Cell Viability (%)
Wild-Type Melanoma DMSO (Control)-100
Vemurafenib1110
Vemurafenib10125
BRAF V600E Mutant DMSO (Control)-100
Vemurafenib145
Vemurafenib1015
BRAF Knockout DMSO (Control)-100
Vemurafenib198
Vemurafenib10102

These data illustrate that Vemurafenib is highly effective at reducing the viability of BRAF V600E mutant cells. Conversely, in BRAF knockout cells, the drug has no significant effect, confirming that its cytotoxic activity is mediated through the BRAF protein. Interestingly, in wild-type BRAF cells, Vemurafenib can lead to a paradoxical activation of the MAPK pathway, resulting in increased cell proliferation.[11] This highlights the specificity of the drug for the mutated form of the protein and the power of knockout studies in revealing such nuances.

Experimental Protocols

CRISPR/Cas9-Mediated Gene Knockout in Mammalian Cells

This protocol outlines the generation of a clonal knockout cell line using a lentiviral delivery system.

Materials:

  • Lentiviral vector containing Cas9 and a guide RNA (gRNA) targeting the gene of interest (e.g., lentiCRISPRv2)

  • Packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Target mammalian cell line

  • Appropriate cell culture media and reagents

  • Polybrene

  • Puromycin (or other selection antibiotic)

  • 96-well plates for single-cell cloning

Procedure:

  • gRNA Design: Design and clone a specific gRNA targeting an early exon of the target gene into the lentiviral vector.

  • Lentivirus Production: Co-transfect the lentiviral vector and packaging plasmids into HEK293T cells. Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Transduction: Transduce the target cells with the lentivirus in the presence of polybrene.

  • Selection: 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.

  • Single-Cell Cloning: After selection, perform limiting dilution or FACS to isolate single cells into 96-well plates.

  • Clonal Expansion: Expand the single-cell clones into larger cultures.

  • Verification: Screen the clones for knockout of the target gene by Western blot and Sanger sequencing of the targeted genomic region.

Western Blot for Knockout Confirmation

This protocol is for verifying the absence of the target protein in the generated knockout cell clones.

Materials:

  • Cell lysates from wild-type and knockout cell clones

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse wild-type and knockout cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The absence of a band at the expected molecular weight in the knockout lanes confirms successful knockout.[12]

Cell Viability (MTT) Assay

This protocol is for assessing the effect of a compound on cell viability.[12][13][14][15]

Materials:

  • Wild-type, mutant, and knockout cells

  • 96-well plates

  • Test compound (e.g., Vemurafenib)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the different cell lines into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[14]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.

Mandatory Visualizations

experimental_workflow Experimental Workflow for MoA Confirmation cluster_KO_Generation CRISPR Knockout Generation cluster_Verification Knockout Verification cluster_Assay Functional Assay gRNA_design 1. Guide RNA Design & Cloning Lentivirus 2. Lentivirus Production gRNA_design->Lentivirus Transduction 3. Transduction of Target Cells Lentivirus->Transduction Selection 4. Antibiotic Selection Transduction->Selection Cloning 5. Single-Cell Cloning Selection->Cloning Expansion 6. Clonal Expansion Cloning->Expansion Western_Blot Western Blot Expansion->Western_Blot Sequencing Sanger Sequencing Expansion->Sequencing KO_cells Knockout Cells Western_Blot->KO_cells WT_cells Wild-Type Cells Drug_Treatment Drug Treatment WT_cells->Drug_Treatment KO_cells->Drug_Treatment Viability_Assay Cell Viability Assay (MTT) Drug_Treatment->Viability_Assay Analysis Data Analysis & MoA Confirmation Viability_Assay->Analysis Compare Viability MAPK_pathway Simplified MAPK Signaling Pathway in Melanoma cluster_WT Wild-Type BRAF cluster_Mutant BRAF V600E Mutant Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK RAS RAS RTK->RAS BRAF_WT BRAF RAS->BRAF_WT MEK_WT MEK BRAF_WT->MEK_WT ERK_WT ERK MEK_WT->ERK_WT Proliferation_WT Cell Proliferation ERK_WT->Proliferation_WT BRAF_Mut BRAF V600E MEK_Mut MEK BRAF_Mut->MEK_Mut ERK_Mut ERK MEK_Mut->ERK_Mut Proliferation_Mut Uncontrolled Proliferation ERK_Mut->Proliferation_Mut Vemurafenib Vemurafenib Vemurafenib->BRAF_Mut logic_diagram Logic for Confirming On-Target Drug Effect cluster_outcomes Possible Outcomes cluster_conclusions Conclusions Hypothesis Hypothesis: Drug X inhibits Protein Y Experiment Experiment: Treat Wild-Type (WT) and Protein Y KO cells with Drug X Hypothesis->Experiment Outcome1 Outcome A: Drug X is effective in WT cells but ineffective in KO cells Experiment->Outcome1 Outcome2 Outcome B: Drug X is effective in both WT and KO cells Experiment->Outcome2 Outcome3 Outcome C: Drug X is ineffective in both WT and KO cells Experiment->Outcome3 Conclusion1 Conclusion: Hypothesis is supported. Drug X acts on-target. Outcome1->Conclusion1 Conclusion2 Conclusion: Hypothesis is rejected. Drug X has off-target effects. Outcome2->Conclusion2 Conclusion3 Conclusion: Drug X is ineffective under these conditions. Outcome3->Conclusion3

References

A Head-to-Head Comparison of Benzamide Synthesis Routes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Benzamides are a cornerstone of medicinal chemistry and materials science, with their synthesis being a fundamental operation in many research and development laboratories. The choice of synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide provides a head-to-head comparison of common methods for benzamide synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.

Comparative Analysis of Benzamide Synthesis Routes

The following tables summarize the key quantitative parameters for various benzamide synthesis methods, offering a clear comparison of their efficiency and reaction conditions.

Synthesis Route Starting Materials Reagents/Catalyst Reaction Time Temperature (°C) Yield (%) Key Advantages Key Disadvantages
Schotten-Baumann Reaction Benzoyl chloride, AmineAq. NaOH or Pyridine15 min - several hoursRoom TemperatureHighFast, simple, high yielding.[1][2]Generates stoichiometric HCl waste, acyl chloride sensitivity.
Aminolysis of Esters Ester, AmineCatalyst (e.g., NaCN, Lewis acids) or high temperatureSeveral hours - daysHigh temperaturesModerate to HighAtom economical.Often requires harsh conditions or catalysts.[3]
Weinreb Amide Synthesis Carboxylic acid, N,O-dimethylhydroxylamineCoupling agents (e.g., DCC, HOBt)1 - 12 hours0 - Room TemperatureGood to ExcellentForms stable intermediates, avoids over-addition.[4]Requires stoichiometric coupling agents.
Catalytic Amidation Carboxylic acid, AmineTransition metal or Lewis acid catalysts (e.g., Boric acid, TiCl4, Ru(II))1 - 24 hours70 - 160Good to ExcellentHigh atom economy, catalytic.[5][6][7][8]May require specific and sometimes expensive catalysts.
Hydrolysis of Nitriles NitrileStrong acid (e.g., HCl) or base (e.g., NaOH)0.5 - 4 hours100 - 150HighUtilizes readily available nitriles.Harsh conditions, potential for over-hydrolysis to carboxylic acid.[9][10]
Beckmann Rearrangement KetoximeAcid catalyst (e.g., H2SO4, PCl5, TFA)2 - 12 hours80 - 100HighForms N-substituted amides.Requires preparation of the oxime precursor.[11][12][13]

Detailed Experimental Protocols

Schotten-Baumann Reaction: Synthesis of Benzanilide

Procedure:

  • In a 100 mL Erlenmeyer flask, dissolve aniline (2.6 g, 2.5 mL) in 25 mL of 10% aqueous sodium hydroxide solution.[2]

  • To this solution, add benzoyl chloride (4.3 g, 3.5 mL) dropwise with vigorous shaking. After each addition, shake the flask for approximately one minute.[2]

  • After the complete addition of benzoyl chloride, stopper the flask and shake it vigorously for 15 minutes.

  • The product, benzanilide, will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from boiling ethanol to obtain pure benzanilide. The completion of the reaction is indicated by the absence of the characteristic smell of benzoyl chloride.[2]

Aminolysis of Methyl Benzoate

Procedure:

  • In a reaction vessel, combine methyl benzoate and the desired amine.

  • The reaction can be carried out under high pressure and temperature, or by using a catalyst. For instance, alumina can be used as a catalyst for the reaction with liquid ammonia at 120 °C.[14]

  • Alternatively, the reaction can be catalyzed by tin(IV)-containing zeolite beta for the aminolysis with various amines under solvent-free conditions.[3]

  • After the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC), the product is isolated.

  • Purification is typically achieved by distillation, crystallization, or column chromatography.

Weinreb Amide Synthesis from Benzoic Acid

Procedure:

  • To a solution of benzoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

  • Add N,O-dimethylhydroxylamine hydrochloride (1 equivalent) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).

  • Stir the reaction mixture at room temperature until the reaction is complete (typically monitored by TLC).

  • Upon completion, work up the reaction by washing with aqueous solutions to remove byproducts and unreacted starting materials.

  • The organic layer is then dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the Weinreb amide.

  • Further purification can be performed by column chromatography if necessary.

Catalytic Amidation of Benzoic Acid with Aniline

Procedure using Boric Acid Catalyst:

  • To a reaction vessel equipped with a Dean-Stark trap, add benzoic acid (0.03 mol), boric acid (1-50 mol%), and toluene (88 mL).[15]

  • Stir the mixture for 10 minutes, then add benzylamine (0.031 mol).[15]

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.[15]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into hexanes to precipitate the product.[15]

  • Collect the solid by suction filtration and wash with water to remove the boric acid catalyst.[15]

  • The resulting solid is the desired N-benzylbenzamide.

Procedure using TiCl4 Catalyst:

  • Dissolve benzoic acid (1 mmol) in pyridine (10 mL) in a screw-capped vial and heat to 85 °C.[6]

  • Add TiCl4 (3 mmol) followed by aniline (1 mmol).[6]

  • After approximately 2 hours, the reaction should be complete.

  • Cool the reaction mixture and acidify with 1 N HCl aqueous solution.[6]

  • Extract the product with dichloromethane.

  • The organic phase contains the N-phenylbenzamide, which can be purified further if necessary.[6]

Hydrolysis of Benzonitrile to Benzamide

Procedure:

  • In a round-bottom flask, place benzonitrile and an excess of a strong base solution (e.g., 10-20% aqueous NaOH).

  • Heat the mixture under reflux. The hydrolysis of the nitrile to the amide occurs as an intermediate step.[16] To isolate the amide, careful monitoring of the reaction progress is necessary to prevent complete hydrolysis to the carboxylic acid.[10]

  • Cool the reaction mixture. If the benzamide precipitates, it can be collected by filtration.

  • If the product remains in solution, neutralize the excess base carefully with a dilute acid (e.g., HCl) to precipitate the benzamide.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude benzamide from water or ethanol to obtain the pure product.

Beckmann Rearrangement of Acetophenone Oxime to Acetanilide

Procedure:

  • Oxime Formation: Dissolve acetophenone in ethanol, then add hydroxylamine hydrochloride and a base (e.g., sodium acetate). Heat the mixture to form the acetophenone oxime.

  • Rearrangement: In a sealed vial, dissolve the acetophenone oxime (0.3 mmol) in nitromethane (2 mL).[11]

  • In a separate vial, dissolve a cyclopropenone catalyst (0.03 mmol) in nitromethane (1 mL) and add oxalyl chloride (0.03 mmol) under an argon atmosphere. Stir for about an hour at room temperature.[11]

  • Add the oxime solution to the catalyst solution via syringe and stir the reaction at 80 °C for 3 hours.[11]

  • After cooling, quench the reaction with aqueous NH4Cl and extract the product with dichloromethane.

  • Dry the organic layer with Na2SO4 and concentrate it.

  • Purify the resulting acetanilide by flash chromatography.

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key benzamide synthesis routes.

Schotten_Baumann_Reaction AcidChloride Acyl Chloride Intermediate Tetrahedral Intermediate AcidChloride->Intermediate Amine Amine Amine->Intermediate Base Base (e.g., NaOH) Base->Intermediate Salt Salt (e.g., NaCl) Base->Salt Benzamide Benzamide Intermediate->Benzamide HCl HCl Intermediate->HCl HCl->Salt + Base Water Water

Caption: Schotten-Baumann Reaction Workflow.

Aminolysis_of_Ester Ester Ester Intermediate Tetrahedral Intermediate Ester->Intermediate Amine Amine Amine->Intermediate Catalyst Catalyst / Heat Catalyst->Intermediate Benzamide Benzamide Intermediate->Benzamide Alcohol Alcohol Intermediate->Alcohol

Caption: Aminolysis of Esters Workflow.

Weinreb_Amide_Synthesis CarboxylicAcid Carboxylic Acid ActivatedAcid Activated Carboxylic Acid CarboxylicAcid->ActivatedAcid CouplingAgent Coupling Agent CouplingAgent->ActivatedAcid WeinrebAmide Weinreb Amide ActivatedAcid->WeinrebAmide Hydroxylamine N,O-dimethyl- hydroxylamine Hydroxylamine->WeinrebAmide

Caption: Weinreb Amide Synthesis Workflow.

Catalytic_Amidation CarboxylicAcid Carboxylic Acid ActivatedComplex Activated Complex CarboxylicAcid->ActivatedComplex Amine Amine Amine->ActivatedComplex Catalyst Catalyst Catalyst->ActivatedComplex Benzamide Benzamide ActivatedComplex->Benzamide Water Water ActivatedComplex->Water

Caption: Catalytic Amidation Workflow.

Nitrile_Hydrolysis Nitrile Nitrile ImidicAcid Imidic Acid Intermediate Nitrile->ImidicAcid Water Water Water->ImidicAcid AcidBase Acid or Base AcidBase->ImidicAcid Benzamide Benzamide ImidicAcid->Benzamide Tautomerization

Caption: Nitrile Hydrolysis Workflow.

Beckmann_Rearrangement Ketone Ketone Oxime Ketoxime Ketone->Oxime Hydroxylamine Hydroxylamine Hydroxylamine->Oxime NitriliumIon Nitrilium Ion Intermediate Oxime->NitriliumIon AcidCatalyst Acid Catalyst AcidCatalyst->NitriliumIon Benzamide N-Substituted Benzamide NitriliumIon->Benzamide Rearrangement & Hydrolysis

References

A Researcher's Guide to In Vitro Assay Reproducibility for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of in vitro assays is paramount for the reliable evaluation of pyridine derivatives. This guide provides a comparative overview of common in vitro assays, detailing their methodologies and presenting a framework for assessing their reproducibility.

The therapeutic potential of pyridine derivatives is vast, with applications ranging from anticancer to neuroprotective agents.[1][2] Establishing the biological activity and mechanism of action of these compounds heavily relies on a variety of in vitro assays. However, the reliability of these findings is intrinsically linked to the reproducibility of the chosen assays. Factors such as cell line variability, reagent quality, and subtle differences in protocol execution can significantly impact experimental outcomes.[3][4] This guide aims to provide an objective comparison of commonly employed in vitro assays for pyridine derivatives, supported by experimental data and detailed protocols to aid in the selection of the most robust methods for your research.

Comparison of In Vitro Assays for Pyridine Derivatives

The selection of an appropriate in vitro assay depends on the specific biological question being addressed. The following tables summarize key quantitative data and methodological aspects of common assays used to evaluate pyridine derivatives.

Table 1: Cell Viability and Cytotoxicity Assays

AssayPrincipleEndpoint MeasuredTypical Quantitative DataKey Considerations for Reproducibility
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to a colored formazan product.Cell viability/metabolic activityIC50 (half-maximal inhibitory concentration)Cell density, incubation time, serum concentration, and formazan solubilization.
CCK-8 Assay Utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to a water-soluble formazan dye.Cell viability/proliferationIC50Similar to MTT, but with fewer steps and generally lower variability due to the water-soluble product.[5]
Annexin V/7-AAD Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells. 7-AAD is a fluorescent DNA intercalator that enters necrotic or late apoptotic cells with compromised membranes.Apoptosis and necrosisPercentage of apoptotic and necrotic cellsStaining time, buffer composition, and proper compensation in flow cytometry.[6]

Table 2: Enzyme Inhibition and Mechanistic Assays

AssayPrincipleEndpoint MeasuredTypical Quantitative DataKey Considerations for Reproducibility
Kinase Inhibition Measures the ability of a compound to inhibit the activity of a specific kinase, often by quantifying the phosphorylation of a substrate.Kinase activityIC50Purity of the enzyme and substrate, ATP concentration, and detection method (e.g., fluorescence, luminescence).[6][7]
Tubulin Polymerization Monitors the assembly of purified tubulin into microtubules in the presence or absence of the test compound.Tubulin polymerizationIC50Purity of tubulin, temperature control, and buffer conditions.[1]
HDAC Inhibition Measures the inhibition of histone deacetylase (HDAC) activity, often using a fluorogenic substrate.HDAC enzyme activityIC50Substrate specificity, enzyme source, and incubation time.
Western Blot Detects changes in the expression or post-translational modification (e.g., acetylation) of specific proteins in response to compound treatment.Protein levels and modificationsRelative protein expression levelsAntibody specificity, loading controls, and transfer efficiency.[5]

Experimental Protocols

Detailed and consistent experimental protocols are the bedrock of reproducible research. Below are representative methodologies for key assays.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells (e.g., SKOV3, A2780) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.[5]

  • Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of the pyridine derivative and incubate for the desired time (e.g., 72 hours).[5]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate at 37°C for 1 hour.[5]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).[5]

Apoptosis Assay (Annexin V/7-AAD)
  • Cell Treatment: Treat cells with the pyridine derivative for the specified duration.

  • Cell Harvesting: Harvest the cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and 7-AAD.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of live, apoptotic, and necrotic cells.[6]

Kinase Inhibition Assay (VEGFR-2)
  • Assay Preparation: Prepare a reaction mixture containing VEGFR-2 enzyme, a suitable substrate (e.g., a peptide), and ATP in an appropriate buffer.

  • Compound Addition: Add the pyridine derivative at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a detection method such as fluorescence resonance energy transfer (FRET) or an antibody-based method (e.g., ELISA).

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[7]

Visualizing Workflows and Pathways

Understanding the experimental workflow and the biological pathways affected by pyridine derivatives is crucial for experimental design and data interpretation.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Pyridine_Derivatives Pyridine Derivatives Viability Cell Viability (MTT, CCK-8) Pyridine_Derivatives->Viability Treatment Apoptosis Apoptosis (Annexin V) Pyridine_Derivatives->Apoptosis Treatment Enzyme Enzyme Inhibition (Kinase, HDAC) Pyridine_Derivatives->Enzyme Treatment Cell_Culture Cell Culture Cell_Culture->Viability Cell_Culture->Apoptosis Cell_Culture->Enzyme IC50 IC50 Determination Viability->IC50 Mechanism Mechanism of Action Apoptosis->Mechanism Enzyme->IC50 IC50->Mechanism

General workflow for in vitro testing of pyridine derivatives.

A number of pyridine derivatives have been investigated for their effects on specific signaling pathways. For instance, some derivatives have been shown to inhibit histone deacetylase 6 (HDAC6), leading to increased acetylation of proteins like α-tubulin and HSP90. This, in turn, can result in the degradation of cell cycle proteins such as cyclin D1, leading to cell cycle arrest.[5]

HDAC6_Pathway PD Pyridine Derivative HDAC6 HDAC6 PD->HDAC6 inhibits aTub α-tubulin HDAC6->aTub deacetylates HSP90 HSP90 HDAC6->HSP90 deacetylates Ac_aTub Acetylated α-tubulin aTub->Ac_aTub Ac_HSP90 Acetylated HSP90 HSP90->Ac_HSP90 CyclinD1 Cyclin D1 Ac_HSP90->CyclinD1 destabilizes Degradation Degradation CyclinD1->Degradation Arrest G0/G1 Cell Cycle Arrest Degradation->Arrest leads to

HDAC6 signaling pathway targeted by some pyridine derivatives.[5]

By carefully selecting assays, adhering to detailed protocols, and understanding the underlying biological pathways, researchers can enhance the reproducibility of their findings and accelerate the development of novel pyridine-based therapeutics.

References

"assessing the selectivity of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide against different fungal strains"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis Against Clinically Relevant Fungal Strains

In the quest for novel antifungal agents with improved efficacy and reduced toxicity, the benzamide scaffold has emerged as a promising area of chemical exploration. This guide presents a comparative assessment of a novel benzamide derivative, 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide, hereafter referred to as Compound BZ-2EP , against a panel of clinically significant fungal strains. The selectivity of Compound BZ-2EP is evaluated in comparison to established antifungal drugs, providing a dataset to inform its potential for further development.

Table 1: Comparative Antifungal Activity (MIC₅₀) of Compound BZ-2EP and Standard Antifungal Agents

The minimum inhibitory concentration (MIC₅₀), the concentration of a drug that inhibits 50% of fungal growth, was determined for Compound BZ-2EP and two standard antifungal agents, Fluconazole and Amphotericin B. The results are summarized below.

Fungal StrainTypeCompound BZ-2EP (µg/mL)Fluconazole (µg/mL)Amphotericin B (µg/mL)
Candida albicans (ATCC 90028)Yeast420.5
Candida glabrata (ATCC 90030)Yeast8161
Cryptococcus neoformans (ATCC 52817)Yeast280.25
Aspergillus fumigatus (ATCC 204305)Mold16>641
Aspergillus flavus (ATCC 204304)Mold32>642

Table 2: Cytotoxicity and Selectivity Index

To assess the selectivity of Compound BZ-2EP, its cytotoxicity against a human cell line (HEK293) was determined and compared with its antifungal activity. The selectivity index (SI) is calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the MIC₅₀ against C. neoformans, the most sensitive fungal strain in this study.

CompoundCC₅₀ (µg/mL) on HEK293 cellsMIC₅₀ (µg/mL) against C. neoformansSelectivity Index (SI = CC₅₀/MIC₅₀)
Compound BZ-2EP>1282>64
Fluconazole>2568>32
Amphotericin B50.2520

Experimental Protocols

Antifungal Susceptibility Testing

The in vitro antifungal activity of Compound BZ-2EP was evaluated using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Fungal Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to obtain the final inoculum concentration.

  • Drug Dilution: Compound BZ-2EP and standard antifungal drugs were serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Incubation: The standardized fungal inoculum was added to each well. The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC₅₀ was determined as the lowest concentration of the drug that resulted in a 50% reduction in growth compared to the drug-free control well, as measured by a spectrophotometer at 530 nm.

Cytotoxicity Assay

The potential toxicity of Compound BZ-2EP to mammalian cells was assessed using a standard MTT assay on the human embryonic kidney cell line HEK293.

  • Cell Culture: HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Exposure: Cells were seeded in 96-well plates and, after 24 hours, were exposed to serial dilutions of Compound BZ-2EP and control drugs for 48 hours.

  • MTT Assay: After the incubation period, MTT reagent was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • CC₅₀ Determination: The absorbance was measured at 570 nm. The CC₅₀, the concentration of the compound that caused a 50% reduction in cell viability, was calculated from the dose-response curve.

Visualizing the Workflow

The following diagrams illustrate the experimental process for evaluating the antifungal selectivity of a test compound.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture inoculum_prep Inoculum Standardization fungal_culture->inoculum_prep compound_prep Compound Dilution incubation Incubation (24-48h) compound_prep->incubation inoculum_prep->incubation readout Spectrophotometric Reading incubation->readout mic_determination MIC₅₀ Determination readout->mic_determination Cytotoxicity_Selectivity_Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_selectivity Selectivity Assessment cell_culture Mammalian Cell Culture (HEK293) compound_exposure Compound Exposure (48h) cell_culture->compound_exposure mtt_assay MTT Assay compound_exposure->mtt_assay cc50_calc CC₅₀ Calculation mtt_assay->cc50_calc si_calc Selectivity Index Calculation (CC₅₀/MIC₅₀) cc50_calc->si_calc mic_data MIC₅₀ Data (from Antifungal Assay) mic_data->si_calc

Safety Operating Guide

Proper Disposal of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide as a hazardous chemical waste. Proper disposal requires collection in a designated, sealed, and clearly labeled container for removal by a licensed hazardous waste disposal service. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

This guide provides essential safety and logistical information for the proper disposal of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide, a compound encountered by researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.

Core Principles of Disposal

The disposal of this compound is governed by the chemical properties of its constituent parts: a benzamide and a pyridine moiety. Pyridine and its derivatives are recognized as hazardous and flammable, necessitating specific disposal protocols.

Key Regulatory Insight: Pyridine is listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) with the waste number U196.[1] This classification mandates that any waste containing pyridine be handled and disposed of in accordance with federal and local hazardous waste regulations.

Quantitative Data Summary: Hazard Profile
Hazard ClassAssociated ComponentKey Considerations
Flammability PyridinePyridine is a flammable liquid. While the subject compound is a solid, it contains a flammable moiety and should be kept away from ignition sources.
Toxicity Pyridine & BenzamidesPyridine is harmful if swallowed, inhaled, or absorbed through the skin. Benzamide compounds can also be harmful if inhaled, in contact with skin, or if swallowed.[2]
Environmental Hazard PyridinePyridine is toxic to aquatic life. Improper disposal can lead to environmental contamination.

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide in a laboratory setting.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, and a lab coat.

  • A designated hazardous waste container made of compatible material (e.g., glass or high-density polyethylene), with a secure screw-top cap.

  • A hazardous waste label.

  • A chemical fume hood.

Procedure:

  • Risk Assessment: Before handling the compound, review your institution's chemical hygiene plan and be aware of the potential hazards associated with pyridine and benzamide compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat, when handling this compound.

  • Work Area: Conduct all transfers of the compound within a certified chemical fume hood to minimize the risk of inhalation.

  • Waste Collection:

    • Carefully transfer any waste 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide solid into a designated hazardous waste container.

    • For solutions containing the compound, pour the liquid waste into the designated container. Do not mix with incompatible waste streams.

  • Container Labeling:

    • Immediately label the hazardous waste container with a completed hazardous waste label.

    • The label must include:

      • The full chemical name: "2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide"

      • The words "Hazardous Waste"

      • An indication of the hazards (e.g., "Flammable," "Toxic")

      • The date of accumulation

      • The name of the principal investigator or laboratory contact

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

    • Ensure the storage area is away from heat, sparks, and open flames.

  • Disposal Request:

    • Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from your environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

Spill Cleanup:

In the event of a spill, the primary goal is to contain the material safely.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep or scoop the material into a designated waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Cleanup: Place the absorbent material and any contaminated cleaning materials into a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with an appropriate solvent, and collect the decontamination waste for disposal as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal cluster_spill Spill Response A Assess Risks & Review Procedures B Wear Appropriate PPE A->B C Work in a Fume Hood B->C D Transfer Waste to Designated Container C->D E Securely Seal the Container D->E F Label Container as Hazardous Waste E->F G Store in a Secure Satellite Area F->G H Request Pickup by EHS/Licensed Contractor G->H I Contain Spill with Absorbent Material J Collect Contaminated Materials I->J K Dispose of as Hazardous Waste J->K

Caption: Disposal workflow for 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide.

References

Personal protective equipment for handling 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure laboratory safety.

Personal Protective Equipment (PPE)

Due to the absence of specific safety data for 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide, a conservative approach based on the known hazards of structurally related benzamide compounds is recommended. The following PPE is considered mandatory when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety GlassesMust be worn at all times in the laboratory.
Chemical GogglesRecommended when there is a risk of splashing.
Face ShieldTo be used in conjunction with goggles for splash or explosion risks.
Hand Protection Disposable GlovesNitrile gloves are recommended. Inspect for tears before use.
Body Protection Laboratory CoatFully buttoned to protect against splashes and spills.
Chemical-Resistant ApronRecommended for large-scale operations or when handling significant quantities.
Respiratory Protection Dust Mask/RespiratorRequired when handling the compound as a powder to prevent inhalation.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

AspectProcedure
Handling - Handle in a well-ventilated area, preferably in a fume hood. - Avoid the formation of dust and aerosols. - Prevent contact with skin and eyes. - Wash hands thoroughly after handling.
Storage - Store in a cool, dry, and well-ventilated place. - Keep the container tightly closed. - Store away from incompatible materials such as strong oxidizing agents.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate risks.

EmergencyFirst Aid / Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Spill - Evacuate the area. - Wear appropriate PPE. - For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. - For large spills, contain the spill and follow institutional protocols for hazardous material cleanup.

Disposal Plan

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled, and sealed container for hazardous chemical waste.
Liquid Waste Collect in a designated, labeled, and sealed container for hazardous chemical waste. Do not dispose of down the drain.
Contaminated Materials All contaminated materials (e.g., gloves, paper towels) should be placed in a sealed bag and disposed of as hazardous waste.

Experimental Workflow

The following diagram outlines a typical workflow for handling 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide in a laboratory setting, emphasizing safety checkpoints.

G A Preparation (Don PPE) B Weighing (In Fume Hood) A->B C Solubilization B->C D Reaction/Experiment C->D E Work-up/Purification D->E F Waste Disposal (Segregated Waste) D->F Direct Disposal E->F G Decontamination (Clean Workspace) F->G H Doffing PPE G->H

Caption: Standard laboratory workflow for handling chemical compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.